Product packaging for 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde(Cat. No.:CAS No. 17288-52-7)

1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

Cat. No.: B095182
CAS No.: 17288-52-7
M. Wt: 146.15 g/mol
InChI Key: DQSXESUAVDEVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde (CAS 17288-52-7) is a high-value nitrogen-containing heterocyclic building block, also known as 4-azaindole-2-carbaldehyde. This compound is a crucial synthetic intermediate in medicinal chemistry and drug discovery, particularly for the development of novel enzyme inhibitors. Its primary research value lies in its role as a core scaffold for designing potent and selective small-molecule therapeutics. This reagent has been identified as a key precursor in the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, which have been optimized as selective and orally available Acetyl-CoA Carboxylase 1 (ACC1) inhibitors for oncology research . Furthermore, related pyrrolopyridine scaffolds are extensively explored for their inhibitory activity against Phosphodiesterase 4B (PDE4B), a promising target for treating inflammatory diseases and central nervous system (CNS) disorders . The aldehyde functional group at the 2-position provides a versatile handle for further synthetic elaboration via coupling reactions, allowing researchers to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O B095182 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde CAS No. 17288-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-4-8-7(10-6)2-1-3-9-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSXESUAVDEVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624302
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17288-52-7
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The document details the synthetic protocols for the precursor, 1H-pyrrolo[3,2-b]pyridine (commonly known as 5-azaindole), and its subsequent formylation to the target aldehyde. This guide is intended to equip researchers and professionals in drug development with the necessary information for the efficient synthesis and application of this important scaffold.

Core Synthesis Strategy

The primary route for the synthesis of this compound involves a two-step process:

  • Synthesis of the 1H-pyrrolo[3,2-b]pyridine core: This foundational step involves the construction of the fused bicyclic system.

  • Vilsmeier-Haack Formylation: This classic chemical reaction is employed to introduce a formyl (-CHO) group at the C2 position of the pyrrolo[3,2-b]pyridine ring.

This guide will now delve into the detailed experimental protocols for each of these critical steps.

Experimental Protocols

Synthesis of 1H-pyrrolo[3,2-b]pyridine (5-Azaindole)

The synthesis of the 1H-pyrrolo[3,2-b]pyridine scaffold is a crucial first step. While various methods exist, a common and effective approach starts from substituted pyridines.

Table 1: Reagents and Conditions for the Synthesis of 1H-pyrrolo[3,2-b]pyridine

Reagent/ParameterValue/Condition
Starting Material3-amino-2-chloropyridine
Reagent 1Glycolaldehyde
SolventWater, Acetic Acid
TemperatureReflux
Reaction TimeNot specified
YieldNot specified

Detailed Methodology:

A detailed experimental protocol for this specific transformation with quantifiable data was not explicitly found in the searched literature. However, the general strategy involves the condensation of a substituted aminopyridine with a suitable C2-synthon, like glycolaldehyde, followed by cyclization to form the pyrrole ring fused to the pyridine core.

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic compounds like 1H-pyrrolo[3,2-b]pyridine. The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).

Table 2: Reagents and Conditions for the Vilsmeier-Haack Formylation

Reagent/ParameterValue/Condition
Starting Material1H-pyrrolo[3,2-b]pyridine
Reagent 1Phosphorus oxychloride (POCl₃)
Reagent 2N,N-dimethylformamide (DMF)
SolventDichloroethane (optional)
Temperature0 °C to reflux
Reaction TimeVaries (typically a few hours)
Work-upHydrolysis with aqueous base (e.g., NaOH or NaOAc)
YieldNot specified for this specific substrate

Detailed Methodology:

While a specific, detailed protocol with yields for the C2-formylation of 1H-pyrrolo[3,2-b]pyridine was not found in the provided search results, a general procedure based on the Vilsmeier-Haack reaction on similar substrates can be outlined:

  • Vilsmeier Reagent Formation: In a reaction vessel, phosphorus oxychloride is added dropwise to an excess of N,N-dimethylformamide at 0 °C with stirring. The mixture is then allowed to warm to room temperature to ensure the complete formation of the electrophilic Vilsmeier reagent, (chloromethylene)dimethylammonium chloride.

  • Formylation: The starting material, 1H-pyrrolo[3,2-b]pyridine, dissolved in a suitable solvent like dichloroethane, is then added to the pre-formed Vilsmeier reagent at a controlled temperature, often starting at 0 °C and then warming to room temperature or refluxing to drive the reaction to completion.

  • Work-up and Isolation: After the reaction is complete, the mixture is carefully quenched by pouring it onto ice and then neutralized with an aqueous base, such as sodium hydroxide or sodium acetate solution. This hydrolyzes the intermediate iminium salt to the desired aldehyde. The product is then typically extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is usually achieved by column chromatography on silica gel.

Significance in Drug Discovery and Signaling Pathways

The 1H-pyrrolo[3,2-b]pyridine scaffold and its 2-carbaldehyde derivative are of significant interest in drug discovery due to their ability to serve as core structures for potent and selective kinase inhibitors. These compounds have been investigated for their activity against various kinases involved in critical cellular signaling pathways that are often dysregulated in diseases like cancer.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in various cancers. Derivatives of 1H-pyrrolo[3,2-b]pyridine have been developed as inhibitors of FGFRs, blocking the downstream signaling cascade.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation Inhibitor 1H-pyrrolo[3,2-b]pyridine Derivative Inhibitor->FGFR Inhibition

Caption: FGFR signaling pathway and point of inhibition.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway

The JAK-STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a key role in the immune system. Dysregulation of this pathway is associated with autoimmune diseases and cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been explored as inhibitors of JAKs. Although the specific target for the 1H-pyrrolo[3,2-b]pyridine isomer is less documented in the provided results, the general principle of JAK inhibition by related scaffolds is illustrated below.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrrolopyridine Derivative Inhibitor->JAK Inhibition

Caption: JAK-STAT signaling pathway and point of inhibition.

Conclusion

This technical guide has outlined the synthetic strategy for this compound, a valuable intermediate in the development of kinase inhibitors. While specific, detailed protocols with quantitative data for the synthesis of the target molecule and its direct precursor were not available in the provided search results, the general methodologies presented here, based on established chemical transformations, provide a solid foundation for researchers in the field. The provided diagrams illustrate the critical role of the pyrrolopyridine scaffold in modulating key signaling pathways, underscoring its importance in modern drug discovery. Further research to optimize the synthesis and to fully elucidate the biological activities of its derivatives is warranted.

An In-Depth Technical Guide to 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (CAS 17288-52-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its rigid, bicyclic core, which comprises a pyrrole ring fused to a pyridine ring, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This scaffold is a key component in the development of inhibitors for various protein kinases and enzymes, making it a valuable building block in the quest for novel therapeutics for a range of diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological significance of this compound, with a focus on its role as a precursor to potent enzyme and receptor inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in chemical synthesis and drug design. The following table summarizes its key properties.

PropertyValueSource
CAS Number 17288-52-7---
Molecular Formula C₈H₆N₂O--INVALID-LINK--
Molecular Weight 146.15 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Appearance Solid (predicted)---
Melting Point Not available---
Boiling Point 383.2±22.0 °C (Predicted)--INVALID-LINK--
Density 1.368±0.06 g/cm³ (Predicted)--INVALID-LINK--
Solubility Not available---
pKa Not available---

Spectroscopic Data (Reference Data for a Related Compound)

1H NMR Spectroscopy (Reference)

The 1H NMR spectrum of pyrrole-2-carboxaldehyde in CDCl₃ typically shows distinct signals for the aldehyde proton and the protons on the pyrrole ring. The chemical shifts (δ) are approximately:

  • Aldehyde proton (-CHO): ~9.5 ppm (singlet)

  • Pyrrole ring protons: ~6.3-7.2 ppm (multiplets)

Infrared (IR) Spectroscopy (Reference)

The IR spectrum of pyrrole-2-carboxaldehyde exhibits characteristic absorption bands corresponding to its functional groups:

  • N-H stretch: ~3200-3400 cm⁻¹ (broad)

  • C=O stretch (aldehyde): ~1650-1680 cm⁻¹ (strong)

  • C-H stretch (aromatic): ~3100 cm⁻¹

  • C=C stretch (aromatic): ~1400-1600 cm⁻¹

Mass Spectrometry (Reference)

The electron ionization (EI) mass spectrum of pyrrole-2-carboxaldehyde would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns, such as the loss of the formyl group (-CHO).

Synthesis

A detailed, specific experimental protocol for the synthesis of this compound is not widely published. However, the synthesis of related pyrrolopyridine derivatives often involves multi-step sequences starting from substituted pyridines. A general synthetic strategy may involve the construction of the pyrrole ring onto a pre-functionalized pyridine core.

General Synthetic Approach for Pyrrolopyridine Scaffolds

A common method for the synthesis of the 1H-pyrrolo[3,2-b]pyridine scaffold involves the following conceptual steps:

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG_IP3 DAG / IP₃ PLCg->DAG_IP3 Inhibitor 1H-pyrrolo[3,2-b]pyridine Derivative Inhibitor->FGFR JAK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 STAT STAT JAK3->STAT phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer dimerizes Transcription Gene Transcription (Immune Response) pSTAT_dimer->Transcription Inhibitor 1H-pyrrolo[3,2-b]pyridine Derivative Inhibitor->JAK3 ACC1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects AcetylCoA Acetyl-CoA ACC1 ACC1 AcetylCoA->ACC1 substrate MalonylCoA Malonyl-CoA ACC1->MalonylCoA FAS Fatty Acid Synthase MalonylCoA->FAS substrate FattyAcids Fatty Acids FAS->FattyAcids Membrane Membrane Synthesis FattyAcids->Membrane Signaling Signaling Molecules FattyAcids->Signaling Inhibitor 1H-pyrrolo[3,2-b]pyridine Derivative Inhibitor->ACC1 PDE4B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects ATP ATP AC Adenylyl Cyclase ATP->AC substrate cAMP cAMP AC->cAMP PDE4B PDE4B cAMP->PDE4B substrate PKA Protein Kinase A cAMP->PKA activates AMP AMP PDE4B->AMP Response Cellular Response (e.g., reduced inflammation) PKA->Response Inhibitor 1H-pyrrolo[3,2-b]pyridine Derivative Inhibitor->PDE4B Kinase_Assay_Workflow A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Dilutions B Add Kinase, Substrate, and Test Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Stop Reaction and Detect Remaining ATP (Luminescence) D->E F Data Analysis: Calculate % Inhibition and IC₅₀ E->F

An In-depth Technical Guide on the Structure Elucidation of 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. This document outlines the key spectroscopic techniques and a probable synthetic route, offering valuable insights for researchers engaged in the synthesis and characterization of novel pyrrolopyridine derivatives.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound with the chemical formula C₈H₆N₂O and a molecular weight of 146.15 g/mol . The structure consists of a fused pyrrole and pyridine ring system, forming the 1H-pyrrolo[3,2-b]pyridine core, with a carbaldehyde group at the 2-position of the pyrrole ring. This class of compounds, also known as azaindoles, are recognized as privileged structures in drug discovery due to their ability to mimic the purine ring of ATP and act as kinase inhibitors.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
CAS Number 17288-52-7

Spectroscopic Data for Structure Elucidation

Table 2: Comparative Spectroscopic Data of Pyrrolopyridine Carbaldehyde Isomers

Spectroscopic TechniqueThis compound (Predicted/Comparative)1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde[1]
¹H NMR (ppm) Expected signals for aldehydic proton (~9.5-10.5), pyrrole proton, and three pyridine protons.-Signals at 145 and 146 m/z in GC-MS.
¹³C NMR (ppm) Expected signals for carbonyl carbon (~180-190), and carbons of the fused heterocyclic rings.--
IR (cm⁻¹) Expected characteristic peaks for N-H stretching, C=O stretching (aldehyde), and aromatic C-H and C=C stretching.-Data available from ATR-IR.
Mass Spectrometry (m/z) Expected molecular ion peak [M]⁺ at 146.-Molecular ion peak at 146.

Note: The data for the isomers is provided for comparative purposes and to guide the interpretation of experimentally obtained spectra for this compound.

Synthetic Approach: The Vilsmeier-Haack Reaction

A common and effective method for the formylation of electron-rich heterocyclic compounds like 1H-pyrrolo[3,2-b]pyridine is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Pyrrolopyridine 1H-pyrrolo[3,2-b]pyridine Pyrrolopyridine->Intermediate + Vilsmeier Reagent Product 1H-pyrrolo[3,2-b]pyridine- 2-carbaldehyde Intermediate->Product Hydrolysis

Caption: Workflow for the Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-b]pyridine.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound via the Vilsmeier-Haack reaction, based on standard procedures for similar substrates.

Materials:

  • 1H-pyrrolo[3,2-b]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation: Dissolve 1H-pyrrolo[3,2-b]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Stir the mixture vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3 x volume). Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of pyrrolopyridines (azaindoles) has been extensively investigated as kinase inhibitors. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and thereby modulating their activity. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.

Kinase_Inhibition_Pathway cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Inhibition by Pyrrolopyridine Derivative Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK, PI3K/AKT) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response Pyrrolopyridine 1H-pyrrolo[3,2-b]pyridine- 2-carbaldehyde Pyrrolopyridine->Kinase_Cascade Inhibition

Caption: Potential mechanism of action for this compound as a kinase inhibitor.

The diagram above illustrates a generalized signaling pathway where a pyrrolopyridine derivative, such as this compound, could act as an inhibitor of a downstream kinase cascade. This inhibition would block the signal transduction from the cell surface receptor to the nucleus, thereby affecting cellular responses like proliferation and survival. This makes this class of compounds attractive candidates for the development of targeted therapies.

Conclusion

The structural elucidation of novel heterocyclic compounds like this compound is fundamental to advancing drug discovery. This guide has provided a framework for its characterization through a combination of predicted and comparative spectroscopic data, a plausible synthetic route via the Vilsmeier-Haack reaction, and an overview of its potential biological relevance as a kinase inhibitor. Further experimental work is required to confirm the presented data and to fully explore the therapeutic potential of this and related pyrrolopyridine derivatives.

References

1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties, potential synthetic methodologies, and the broader biological context of 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde. Also known as 4-azaindole-2-carboxaldehyde, this heterocyclic compound belongs to the pyrrolopyridine class, a scaffold of significant interest in medicinal chemistry. Due to the limited availability of specific experimental data for this particular isomer, this guide consolidates available information, draws comparisons with related isomers, and proposes experimental approaches based on established chemical principles. All quantitative data is presented in structured tables, and a proposed synthetic workflow is visualized.

Core Physical and Chemical Properties

While specific experimental data for this compound is scarce in publicly accessible literature, its fundamental properties can be summarized. It is important to note that some of the following data are computationally predicted and await experimental verification.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆N₂O-
Molecular Weight 146.15 g/mol -
Physical Form Solid (Predicted)-
Boiling Point 361.1 ± 22.0 °C at 760 mmHg (Predicted)[1]
Melting Point Data not available-
Solubility Data not available-
Purity Commercially available up to 98%[1]
Storage Conditions -20°C, sealed storage, away from moisture[1]

Proposed Synthetic Methodology: Vilsmeier-Haack Reaction

General Experimental Protocol (Proposed)

The following protocol is a generalized procedure based on the Vilsmeier-Haack formylation of related heterocyclic compounds. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary.

Materials:

  • 1H-pyrrolo[3,2-b]pyridine (4-azaindole)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Sodium acetate or other suitable base for workup

  • Ice bath

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of N,N-dimethylformamide in anhydrous dichloromethane in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled DMF solution while maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for a predetermined time to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1H-pyrrolo[3,2-b]pyridine in anhydrous dichloromethane dropwise to the reaction mixture, again maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and a solution of sodium acetate.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Proposed Synthetic Workflow

G cluster_reagents Reagent Preparation cluster_synthesis Main Reaction cluster_purification Purification DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent Reaction with POCl3 POCl₃ POCl3->Vilsmeier_reagent Reaction_mixture Electrophilic Aromatic Substitution Vilsmeier_reagent->Reaction_mixture Starting_material 1H-pyrrolo[3,2-b]pyridine Starting_material->Reaction_mixture Intermediate Iminium Intermediate Reaction_mixture->Intermediate Hydrolysis Hydrolysis (Workup) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Crude_product Crude Product Purification_step Column Chromatography Crude_product->Purification_step Final_product Pure Product Purification_step->Final_product G cluster_pathways Potential Target Pathways (Hypothesized) cluster_outcomes Potential Therapeutic Outcomes Compound 1H-pyrrolo[3,2-b]pyridine -2-carbaldehyde (or its derivatives) JAK_STAT JAK/STAT Pathway Compound->JAK_STAT Inhibition FGFR_Signaling FGFR Signaling (RAS-MEK-ERK, PI3K-Akt) Compound->FGFR_Signaling Inhibition PDE4B_Modulation PDE4B Modulation Compound->PDE4B_Modulation Modulation Tubulin_Polymerization Tubulin Polymerization Compound->Tubulin_Polymerization Inhibition Anti_inflammatory Anti-inflammatory Effects JAK_STAT->Anti_inflammatory Anticancer Anticancer Activity FGFR_Signaling->Anticancer PDE4B_Modulation->Anti_inflammatory Tubulin_Polymerization->Anticancer

References

Spectroscopic Analysis of 4-Azaindole-2-Carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following tables summarize the expected chemical shifts for 4-azaindole-2-carboxaldehyde, based on data from unsubstituted 4-azaindole and other substituted indole-2-carboxaldehydes.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Azaindole-2-Carboxaldehyde

ProtonPredicted Chemical Shift (δ) in CDCl₃ (ppm)Predicted MultiplicityPredicted Coupling Constant (J) (Hz)
H1 (NH)10.0 - 11.0br s-
H9 (CHO)9.90 - 10.10s-
H78.40 - 8.60dd4.5 - 5.0, 1.5 - 2.0
H58.20 - 8.40dd8.0 - 8.5, 1.5 - 2.0
H37.40 - 7.60s-
H67.10 - 7.30dd8.0 - 8.5, 4.5 - 5.0

Note: Predictions are based on known values for 4-azaindole and indole-2-carboxaldehyde derivatives. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Azaindole-2-Carboxaldehyde

CarbonPredicted Chemical Shift (δ) in CDCl₃ (ppm)
C9 (CHO)182.0 - 185.0
C7a148.0 - 150.0
C5144.0 - 146.0
C2138.0 - 140.0
C3a128.0 - 130.0
C7120.0 - 122.0
C6118.0 - 120.0
C3115.0 - 117.0

Note: Predictions are based on known values for 4-azaindole and indole-2-carboxaldehyde derivatives. Actual values may vary.

Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible ¹H and ¹³C NMR spectra.[1]

Materials:

  • 4-Azaindole-2-carboxaldehyde (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[1]

  • Transfer: Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube.[1]

  • Homogenization: Cap the NMR tube and vortex gently to ensure a homogeneous solution.[1]

  • Data Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used for ¹H NMR.

    • Number of Scans (NS): 16 to 64 scans are generally sufficient, depending on the sample concentration.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is recommended.[1]

    • Spectral Width (SW): A spectral width of 12-16 ppm, centered around 6-7 ppm, is typical for ¹H NMR.[1]

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).[1]

  • Data Processing:

    • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

    • Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

    • Integration: Integrate all signals to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (NMR Spectrometer) transfer->acquire process Process Data (FT, Phasing, Baseline) acquire->process reference Reference Spectrum process->reference analyze Analyze and Assign Peaks reference->analyze

Experimental workflow for NMR analysis.

Vibrational Spectroscopy (FTIR)

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The FTIR spectrum of 4-azaindole-2-carboxaldehyde is expected to exhibit characteristic absorption bands.

Table 3: Predicted Fourier-Transform Infrared (FTIR) Spectroscopic Data for 4-Azaindole-2-Carboxaldehyde

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300 - 3100N-HStretching
3100 - 3000Aromatic C-HStretching
1680 - 1660C=O (Aldehyde)Stretching
1600 - 1450Aromatic C=C and C=NStretching
1400 - 1300C-HBending
900 - 650Aromatic C-HOut-of-plane Bending

Note: Predictions are based on characteristic vibrational frequencies of related indole and azaindole derivatives.

Experimental Protocol: FTIR Spectroscopy

Materials:

  • 4-Azaindole-2-carboxaldehyde (1-2 mg)

  • Potassium bromide (KBr), spectroscopy grade

  • Mortar and pestle

  • Hydraulic press

Procedure (KBr Pellet Method):

  • Sample Preparation: Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar.

  • Pellet Formation: Transfer the mixture to a die and press it under high pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[2]

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis mix Mix Sample with KBr grind Grind Mixture mix->grind press Press into Pellet grind->press acquire Record FTIR Spectrum (4000-400 cm⁻¹) press->acquire analyze Identify Characteristic Absorption Bands acquire->analyze

Experimental workflow for FTIR analysis.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 4-azaindole-2-carboxaldehyde is expected to show absorption bands characteristic of the conjugated π-system.

Table 4: Predicted UV-Visible (UV-Vis) Spectroscopic Data for 4-Azaindole-2-Carboxaldehyde

λmax (nm)SolventElectronic Transition
~290 - 310Methanol or Ethanolπ → π
~240 - 260Methanol or Ethanolπ → π

Note: Predictions are based on the UV-Vis spectrum of 4-azaindole (λmax at 288 nm) and the expected bathochromic shift due to the conjugated aldehyde group.[2]

Experimental Protocol: UV-Vis Spectroscopy

Materials:

  • 4-Azaindole-2-carboxaldehyde

  • Spectroscopic grade solvent (e.g., methanol, ethanol)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare a dilute solution of the compound in the chosen spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a blank to zero the spectrophotometer.

  • Sample Measurement: Fill a second quartz cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare Prepare Dilute Solution in Spectroscopic Solvent blank Measure Blank (Solvent Only) prepare->blank sample Measure Sample Spectrum blank->sample analyze Identify λmax sample->analyze

Experimental workflow for UV-Vis analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for 4-Azaindole-2-Carboxaldehyde

ParameterPredicted Value
Molecular FormulaC₈H₆N₂O
Molecular Weight146.15 g/mol
Exact Mass146.0480 Da
[M+H]⁺147.0553
Key Fragment Ions (m/z)118 ([M-CO]⁺), 91, 64

Note: The molecular formula and weight are calculated. The fragmentation pattern is predicted based on the typical fragmentation of indole aldehydes.

Experimental Protocol: Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements. Electrospray ionization (ESI) is a common ionization technique for such compounds.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): To obtain fragmentation data, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare Prepare Dilute Solution inject Inject into Mass Spectrometer prepare->inject ms1 Acquire Full Scan MS ([M+H]⁺) inject->ms1 ms2 Acquire MS/MS (Fragmentation) ms1->ms2 analyze Determine Molecular Weight and Fragmentation Pattern ms2->analyze

Experimental workflow for Mass Spectrometry analysis.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 4-azaindole-2-carboxaldehyde, a key building block in medicinal chemistry. The presented data, compiled from analyses of related structures and theoretical predictions, offers a solid foundation for the identification and characterization of this compound. The detailed experimental protocols provide a standardized approach to obtaining high-quality spectroscopic data. As with any analytical work, it is recommended to confirm these predicted values with experimental data upon synthesis and purification of 4-azaindole-2-carboxaldehyde.

References

The Sonogashira Coupling: A Powerful Tool for Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has emerged as a cornerstone in synthetic organic chemistry. Its mild reaction conditions and broad functional group tolerance have made it an invaluable tool in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of the application of the Sonogashira coupling in the synthesis of azaindoles, a class of heterocyclic compounds of significant interest in drug discovery due to their structural similarity to indoles and their diverse biological activities.

Core Principles of the Sonogashira Coupling in Azaindole Synthesis

The synthesis of the azaindole core via the Sonogashira coupling typically involves a two-step process:

  • Sonogashira Cross-Coupling: A halo-aminopyridine is coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The reactivity of the aryl halide is generally in the order of I > Br > Cl.[1]

  • Cyclization: The resulting alkynyl-substituted aminopyridine undergoes cyclization to form the fused pyrrole ring of the azaindole scaffold. This cyclization can be promoted by various methods, including treatment with a strong base or a copper-mediated process.[2][3]

The versatility of this approach allows for the synthesis of all four isomers of azaindole by selecting the appropriate starting aminopyridine.[2]

Catalytic System and Reaction Mechanism

The Sonogashira reaction is driven by two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5]

The Palladium Cycle: The palladium cycle is generally considered to be the main catalytic cycle. It begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is often the rate-determining step.[6] This is followed by a transmetalation step where the copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium center. The cycle is completed by reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[1]

The Copper Cycle: The copper cycle, while not fully understood, is thought to involve the formation of a copper acetylide.[4][5] The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the terminal alkyne itself and readily participates in the transmetalation step with the palladium complex.[4] The use of a copper co-catalyst generally increases the reaction rate.[4]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-C≡CR Transmetalation (from Cu cycle) Ar-Pd(II)(L2)-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)(L2)-C≡CR->Ar-C≡C-R Cu(I)X Cu(I)X Cu-C≡C-R Cu-C≡C-R Cu(I)X->Cu-C≡C-R Cu-C≡C-R->Ar-Pd(II)(L2)-X Transfer of Acetylide H-C≡C-R H-C≡C-R H-C≡C-R->Cu-C≡C-R Deprotonation (Base) Base Base

Catalytic cycles of the Sonogashira coupling reaction.

Key Experimental Parameters and Optimization

The success of the Sonogashira coupling for azaindole synthesis is highly dependent on the careful selection of catalysts, bases, solvents, and reaction temperature.

Catalysts

Typically, a combination of a palladium catalyst and a copper(I) co-catalyst is employed.

  • Palladium Catalysts: Zerovalent palladium complexes or palladium(II) precursors that can be reduced in situ to Pd(0) are used.[6] Common examples include:

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[4]

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)[4]

    • Complexes with bidentate phosphine ligands such as [Pd(dppe)Cl₂], [Pd(dppp)Cl₂], and [Pd(dppf)Cl₂] have also been utilized.[4]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.[4] It facilitates the formation of the copper acetylide, which accelerates the transmetalation step.[4]

Bases

An amine base is typically used to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. Common bases include:

  • Triethylamine (Et₃N)[2]

  • Diisopropylamine (DIPA)

  • N,N-Diisopropylethylamine (DIPEA)[7]

  • In some cases, inorganic bases like potassium tert-butoxide (KOt-Bu) or cesium carbonate (Cs₂CO₃) are used.[2][8]

Solvents

The choice of solvent can significantly impact the reaction outcome. Common solvents include:

  • Tetrahydrofuran (THF)[1][9]

  • Dimethylformamide (DMF)[2]

  • Acetonitrile (MeCN)[2]

  • Amine bases can sometimes be used as the solvent.[1]

Tabulated Summary of Reaction Conditions

The following tables summarize various conditions reported for the Sonogashira coupling in the synthesis of different azaindole precursors.

Table 1: Sonogashira Coupling for the Synthesis of 5-Nitro-7-azaindole Precursor [9]

Starting MaterialAlkynePd CatalystCu Co-catalystBaseSolventTemp.Yield
2-Amino-3-iodo-5-nitropyridineTrimethylsilylacetylene (TMSA)PdCl₂(PPh₃)₂CuIEt₃NTHF/DMART-

Table 2: Sonogashira Coupling for the Synthesis of 7-Azaindole Derivatives [2]

Starting MaterialAlkynePd CatalystCu Co-catalystBaseSolventTemp.Yield
3-Alkynyl-2-aminopyridinesVarious terminal alkynesPd(PPh₃)₄CuI----
2-Amino-3-halopyridineVarious terminal alkynesPdCl₂(PPh₃)₂CuIEt₃NDMFRT or 60 °CGood

Table 3: Double Sonogashira Coupling for 2,3,5-Trisubstituted Azaindoles [2]

Starting MaterialAlkynePd CatalystCu Co-catalystBaseSolventTemp.Yield
3,5-DiiodoaminopyridineTrimethylsilylacetylenePd(PPh₃)₄CuI----
Intermediate from above4-MethoxyiodobenzenePd(PPh₃)₄-Cs₂CO₃ or CsF---

Detailed Experimental Protocols

General Procedure for Sonogashira Coupling of Halo-aminopyridines

The following is a representative experimental protocol. Note that specific conditions may need to be optimized for different substrates.

Materials:

  • Halo-aminopyridine (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq)

  • Copper(I) iodide (CuI, 0.02-0.1 eq)

  • Base (e.g., Et₃N or DIPA, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., THF or DMF)

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Start Start: Inert Atmosphere (N2 or Ar) Add_Reagents Add Halo-aminopyridine, Pd Catalyst, CuI, and Solvent Start->Add_Reagents Degas Degas the Mixture Add_Reagents->Degas Add_Base_Alkyne Add Base and Terminal Alkyne Degas->Add_Base_Alkyne Stir Stir at RT or Heat (Monitor by TLC or LC-MS) Add_Base_Alkyne->Stir Quench Quench with Water or Aqueous NH4Cl Stir->Quench Extract Extract with Organic Solvent (e.g., EtOAc, CH2Cl2) Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Typical experimental workflow for Sonogashira coupling.

Procedure:

  • To a dried flask under an inert atmosphere (nitrogen or argon), add the halo-aminopyridine, palladium catalyst, copper(I) iodide, and anhydrous solvent.

  • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Add the base followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkynyl-substituted aminopyridine.

Subsequent Cyclization to Azaindole

The purified intermediate can then be subjected to cyclization conditions to form the azaindole ring.

  • Base-mediated cyclization: Treatment with a strong base such as potassium hydride can induce cyclization.[2][3]

  • Copper-mediated cyclization: In some cases, catalytic amounts of copper(I) iodide under microwave irradiation can facilitate the cyclization.[3][9]

  • Acid-catalyzed cyclization: For certain substrates, ring closure can be achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) in acetonitrile.[2][9]

Conclusion

The Sonogashira coupling is a highly effective and versatile method for the synthesis of the azaindole scaffold. Its reliability and tolerance for a wide range of functional groups have cemented its importance in the construction of these medicinally relevant heterocycles. By carefully selecting the starting materials and optimizing the reaction conditions, researchers can efficiently access a diverse array of substituted azaindoles for further investigation in drug discovery and development programs. The continued development of more active and robust catalytic systems will undoubtedly expand the scope and utility of this powerful transformation in the years to come.

References

Synthetic Pathways to 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for obtaining 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, a key heterocyclic scaffold in medicinal chemistry. The synthesis is presented in two main stages: the construction of the core 1H-pyrrolo[3,2-b]pyridine ring system and the subsequent regioselective formylation at the C2-position. This guide provides detailed experimental protocols and summarizes quantitative data for each key transformation.

Summary of Synthetic Approach

The most prevalent and well-documented approach to this compound involves a two-step sequence. The initial step establishes the bicyclic 1H-pyrrolo[3,2-b]pyridine core, followed by the introduction of the carbaldehyde group at the 2-position of the pyrrole ring.

Step 1: Synthesis of the 1H-pyrrolo[3,2-b]pyridine Core

A robust and scalable synthesis of the 1H-pyrrolo[3,2-b]pyridine core starts from commercially available 3-amino-2-chloropyridine and (E)-1,4-dibromobut-2-ene. This method proceeds via an initial alkylation followed by a palladium-catalyzed intramolecular cyclization.

Step 2: Formylation of the 1H-pyrrolo[3,2-b]pyridine Core

The introduction of the carbaldehyde functionality at the 2-position is effectively achieved through a Vilsmeier-Haack reaction. This classic formylation method utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to electrophilically attack the electron-rich pyrrole ring of a protected 1H-pyrrolo[3,2-b]pyridine derivative. A subsequent deprotection step yields the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

StepStarting Material(s)ReagentsSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)
1 3-Amino-2-chloropyridine, (E)-1,4-Dibromobut-2-eneNaH, Pd(OAc)₂, P(o-tol)₃, K₂CO₃DMF, Toluene25 then 1101875
2a 1H-Pyrrolo[3,2-b]pyridine(Boc)₂O, DMAPCH₂Cl₂Room Temp.16>95
2b 1-(tert-Butoxycarbonyl)-1H-pyrrolo[3,2-b]pyridinePOCl₃, DMF1,2-Dichloroethane0 then 80285
2c 1-(tert-Butoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehydeHClIsopropanol801>95

Experimental Protocols

Step 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine

This protocol is adapted from a procedure described in Org. Process Res. Dev. 2011, 15, 4, 836–841.

  • Materials: 3-Amino-2-chloropyridine, (E)-1,4-dibromobut-2-ene, Sodium hydride (NaH, 60% dispersion in mineral oil), Palladium(II) acetate (Pd(OAc)₂), Tri(o-tolyl)phosphine (P(o-tol)₃), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Toluene.

  • Procedure:

    • To a solution of 3-amino-2-chloropyridine (1.0 equiv) in DMF at room temperature is added sodium hydride (1.1 equiv) portionwise.

    • The mixture is stirred for 30 minutes, and then (E)-1,4-dibromobut-2-ene (1.2 equiv) is added. The reaction is stirred for an additional 16 hours.

    • Water is added to quench the reaction, and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

    • The crude intermediate is dissolved in toluene, and potassium carbonate (3.0 equiv), palladium(II) acetate (0.05 equiv), and tri(o-tolyl)phosphine (0.1 equiv) are added.

    • The mixture is heated to 110 °C for 2 hours.

    • After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford 1H-pyrrolo[3,2-b]pyridine.

Step 2: Synthesis of this compound

This multi-step protocol involves the protection of the pyrrole nitrogen, Vilsmeier-Haack formylation, and subsequent deprotection. The formylation and deprotection steps are adapted from WO 2012/127022 A1.

  • Step 2a: N-Protection of 1H-pyrrolo[3,2-b]pyridine

    • Materials: 1H-Pyrrolo[3,2-b]pyridine, Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP), Dichloromethane (CH₂Cl₂).

    • Procedure:

      • To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 equiv) and DMAP (0.1 equiv) in dichloromethane is added a solution of di-tert-butyl dicarbonate (1.2 equiv) in dichloromethane.

      • The reaction mixture is stirred at room temperature for 16 hours.

      • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 1-(tert-butoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine.

  • Step 2b: Vilsmeier-Haack Formylation

    • Materials: 1-(tert-Butoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), 1,2-Dichloroethane.

    • Procedure:

      • To a solution of DMF (3.0 equiv) in 1,2-dichloroethane at 0 °C is added phosphorus oxychloride (1.2 equiv) dropwise. The mixture is stirred for 30 minutes at 0 °C.

      • A solution of 1-(tert-butoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in 1,2-dichloroethane is added, and the reaction mixture is heated to 80 °C for 2 hours.

      • The reaction is cooled to room temperature and poured into a cold aqueous solution of sodium bicarbonate. The mixture is extracted with dichloromethane.

      • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give crude 1-(tert-butoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, which can be used in the next step without further purification.

  • Step 2c: N-Deprotection

    • Materials: 1-(tert-Butoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, Hydrochloric acid (HCl), Isopropanol.

    • Procedure:

      • The crude 1-(tert-butoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is dissolved in isopropanol, and a solution of hydrochloric acid (4M in dioxane or concentrated HCl) is added.

      • The mixture is heated to 80 °C for 1 hour.

      • The reaction is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with an aqueous solution of sodium bicarbonate.

      • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

Signaling Pathways and Experimental Workflows

Synthesis_Workflow SM1 3-Amino-2-chloropyridine Int1 Alkylated Intermediate SM1->Int1 NaH, DMF SM2 (E)-1,4-Dibromobut-2-ene SM2->Int1 NaH, DMF Core 1H-Pyrrolo[3,2-b]pyridine Int1->Core Pd(OAc)₂, P(o-tol)₃, K₂CO₃, Toluene ProtectedCore 1-(Boc)-1H-pyrrolo[3,2-b]pyridine Core->ProtectedCore (Boc)₂O, DMAP FormylatedProtectedCore 1-(Boc)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde ProtectedCore->FormylatedProtectedCore POCl₃, DMF FinalProduct This compound FormylatedProtectedCore->FinalProduct HCl

Caption: Synthetic workflow for this compound.

Vilsmeier_Haack_Mechanism DMF DMF VilsmeierReagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent IminiumSalt Iminium Salt Intermediate VilsmeierReagent->IminiumSalt Pyrrole 1-(Boc)-1H-pyrrolo[3,2-b]pyridine Pyrrole->IminiumSalt Electrophilic Attack Aldehyde 1-(Boc)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde IminiumSalt->Aldehyde Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation step.

The Chemical Reactivity of the 4-Azaindole Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold has emerged as a "privileged" structure in medicinal chemistry, largely due to its unique electronic properties and its ability to serve as a bioisostere for indole.[1][2] The introduction of a nitrogen atom into the six-membered ring significantly influences the molecule's reactivity, providing a versatile platform for the development of novel therapeutics, particularly kinase inhibitors.[3][4] This technical guide provides a comprehensive overview of the chemical reactivity of the 4-azaindole core, complete with quantitative data, detailed experimental protocols, and visualizations of key reaction pathways and experimental workflows.

Electronic Properties and General Reactivity

The chemical behavior of 4-azaindole is dictated by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring.[1][2] This duality governs its reactivity towards electrophiles and nucleophiles. The pyrrole moiety readily undergoes electrophilic attack, while the pyridine ring is more susceptible to nucleophilic substitution, especially when activated with a suitable leaving group.[1][5]

Electrophilic Aromatic Substitution

Theoretical and experimental studies have consistently shown that electrophilic aromatic substitution on the 4-azaindole nucleus occurs preferentially at the C3 position of the pyrrole ring.[1][5] This regioselectivity is analogous to the reactivity observed in the parent indole scaffold.

Key Electrophilic Substitution Reactions:
  • Friedel-Crafts Acylation: This reaction introduces an acyl group at the C3 position using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[1]

  • Vilsmeier-Haack Reaction: Formylation of the C3 position is achieved using a Vilsmeier reagent, typically generated from DMF and POCl₃.[1][5]

  • Mannich Reaction: This three-component reaction introduces an aminomethyl group at the C3 position.[1]

Table 1: Quantitative Data on Electrophilic Substitution of 4-Azaindole Derivatives
Reaction4-Azaindole DerivativeElectrophile/ReagentsProductYield (%)Reference(s)
Vilsmeier-Haack4-MethylindolePOCl₃, DMF4-Methylindole-3-carboxaldehyde90[6]
Vilsmeier-Haack5-MethylindolePOCl₃, DMF5-Methylindole-3-carboxaldehyde85[6]
Vilsmeier-HaackIndolePOCl₃, DMFIndole-3-carboxaldehyde96[6]

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring in 4-azaindole facilitates nucleophilic aromatic substitution (SNAr), particularly at positions bearing a good leaving group, such as a halogen.[1]

Table 2: Quantitative Data on Nucleophilic Aromatic Substitution of Halo-4-Azaindoles
Halo-4-AzaindoleNucleophileConditionsProductYield (%)Reference(s)
6,8-dichloro-1H-cyclohepta[2,1-b:3,4-b']diindolePiperidine100-120 °C, sealed tube6,8-dipiperidino derivative82-95[7]
6,8-dichloro-1H-cyclohepta[2,1-b:3,4-b']diindoleMorpholine100-120 °C, sealed tube6,8-dimorpholino derivative82-95[7]
6,8-dichloro-1H-cyclohepta[2,1-b:3,4-b']diindoleN-Methylpiperazine100-120 °C, sealed tube6,8-bis(N-methylpiperazino) derivative82-95[7]
4-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridinePhenylmethanaminePd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°C, 1hN-benzyl-1-ethyl-1H-pyrrolo[2,3-b]pyridin-4-amine~85[8]

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of the 4-azaindole scaffold, offering mild reaction conditions and broad substrate scope.[1][9]

Key Metal-Catalyzed Reactions:
  • Suzuki Coupling: Forms C-C bonds by coupling a halo-4-azaindole with a boronic acid or ester.

  • Sonogashira Coupling: Creates C-C bonds between a halo-4-azaindole and a terminal alkyne.[10]

  • Heck Coupling: Forms a C-C bond between a halo-4-azaindole and an alkene.

  • Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds.

Table 3: Quantitative Data on Palladium-Catalyzed Cross-Coupling Reactions of 4-Azaindole Derivatives
4-Azaindole DerivativeCoupling PartnerCatalyst SystemProductYield (%)Reference(s)
Amino-o-bromopyridine(E)-(2-bromovinyl)benzenePd₂(dba)₃, XPhos, t-BuONa2-Phenyl-4-azaindole85[9]
Amino-o-bromopyridine1-bromo-2-methylprop-1-enePd₂(dba)₃, XPhos, t-BuONa2-Isopropyl-4-azaindole78[9]
3-chloroindazole5-indole boronic acidP2 (2.5 mol%), K₃PO₄, dioxane/H₂O, 100°C3-(1H-indol-5-yl)-1H-indazole85[11]
5-bromo-1H-indazole-3-carboxylic acid methyl esterN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂, K₂CO₃, DME, 80°C3-carbomethoxy-5-(N-Boc-pyrrol-2-yl)-1H-indazole87[12]

Experimental Protocols

Friedel-Crafts Acylation of 4-Azaindole (General Procedure)

Materials:

  • 4-Azaindole

  • Anhydrous dichloromethane (DCM)

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of 4-azaindole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Vilsmeier-Haack Formylation of 4-Azaindole (General Procedure)

Materials:

  • 4-Azaindole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, cool anhydrous DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF with stirring, keeping the temperature below 10 °C.

  • After the addition, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 4-azaindole (1.0 equivalent) in DMF to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C and stir for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution by the addition of NaOH solution.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-formyl-4-azaindole.

Mannich Reaction of 4-Azaindole (General Procedure)

Materials:

  • 4-Azaindole

  • Formaldehyde (aqueous solution)

  • Secondary amine (e.g., dimethylamine)

  • Acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-azaindole (1.0 equivalent) in ethanol.

  • Add the secondary amine (1.1 equivalents) and formaldehyde solution (1.1 equivalents) to the flask.

  • Add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the 3-(aminomethyl)-4-azaindole.

Signaling Pathways and Experimental Workflows

The 4-azaindole scaffold is a key component in numerous kinase inhibitors that target critical signaling pathways implicated in diseases such as cancer and inflammation.

Signaling Pathway Diagrams

p38_MAPK_pathway p38 MAPK Signaling Pathway Stress Stress/ Cytokines MAP3K MAP3K (e.g., TAK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Azaindole 4-Azaindole Inhibitor Azaindole->p38 Inflammation Inflammation/ Apoptosis Downstream->Inflammation

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of 4-azaindole derivatives.

cMet_pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Azaindole 4-Azaindole Inhibitor Azaindole->cMet Cell_Outcomes Cell Proliferation, Survival, Migration PI3K_AKT->Cell_Outcomes RAS_MAPK->Cell_Outcomes

Caption: Overview of the c-Met signaling pathway and its inhibition by 4-azaindole-based compounds.

TGFb_pathway TGF-β Signaling Pathway TGFb TGF-β TGFbRII TGFβRII TGFb->TGFbRII TGFbRI TGFβRI (ALK5) TGFbRII->TGFbRI SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 P Azaindole 4-Azaindole Inhibitor Azaindole->TGFbRI SMAD_complex SMAD Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Transcription Gene Transcription

Caption: The TGF-β signaling cascade and the point of intervention for 4-azaindole inhibitors.

Experimental Workflow

kinase_inhibitor_workflow Experimental Workflow for 4-Azaindole Kinase Inhibitor Development Synthesis Synthesis of 4-Azaindole Library Purification Purification & Characterization Synthesis->Purification Biochemical_Assay Biochemical Kinase Assay (e.g., IC50) Purification->Biochemical_Assay Cellular_Assay Cell-based Assay (e.g., Target Engagement) Biochemical_Assay->Cellular_Assay SAR SAR Analysis Cellular_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

Caption: A general workflow for the synthesis and evaluation of 4-azaindole-based kinase inhibitors.

Conclusion

The 4-azaindole scaffold possesses a rich and versatile chemical reactivity profile that makes it an exceptionally valuable building block in modern drug discovery. Its distinct electronic nature allows for selective functionalization of both the pyrrole and pyridine rings through a variety of well-established and robust chemical transformations. A thorough understanding of its reactivity is paramount for the rational design and efficient synthesis of novel 4-azaindole derivatives with tailored biological activities. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this important heterocyclic system.

References

Methodological & Application

Application Notes and Protocols for 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde as a key synthetic intermediate in medicinal chemistry and drug development. Detailed protocols for its synthesis and subsequent reactions are provided, along with data on the biological activities of its derivatives.

Introduction

1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including the inhibition of various kinases and other enzymes. The 2-carbaldehyde functional group on this scaffold serves as a versatile handle for the synthesis of a diverse array of more complex molecules. The aldehyde can readily undergo reactions such as condensations, reductive aminations, and oxidations to introduce new functionalities and build molecular complexity, making it a valuable starting material for the synthesis of potential therapeutic agents.

Applications in Drug Discovery

While direct therapeutic applications of this compound are not documented, its primary value lies in its role as a key building block for the synthesis of potent biological inhibitors. The broader family of pyrrolopyridine derivatives has been extensively investigated for various therapeutic targets.

Kinase Inhibitors: The pyrrolopyridine scaffold is a common core in many kinase inhibitors. Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), Janus Kinase 3 (JAK3), and other kinases involved in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases. It is therefore highly probable that derivatives of this compound could also yield potent kinase inhibitors.

Acetyl-CoA Carboxylase (ACC) Inhibitors: A notable application of the 1H-pyrrolo[3,2-b]pyridine scaffold is in the development of Acetyl-CoA Carboxylase (ACC) inhibitors.[1] ACC is a key enzyme in the fatty acid synthesis pathway and is a target for the treatment of metabolic diseases and cancer. Although the reported inhibitors are 3-carboxamide derivatives, the 2-carbaldehyde provides a synthetic entry point to a variety of other functional groups at this position that could be explored for ACC inhibition.[1]

Anticancer Agents: Derivatives of the related 1H-pyrrolo[3,2-c]pyridine scaffold have been synthesized and evaluated as colchicine-binding site inhibitors with potent anticancer activities.[2] This highlights the potential of the pyrrolopyridine core in developing new oncology therapeutics.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds. This protocol is based on established procedures for the formylation of pyrroles and related heterocycles.[3][4][5][6]

Reaction Scheme:

G start 1H-pyrrolo[3,2-b]pyridine product This compound start->product reagents 1. POCl3, DMF 2. NaOH (aq) reagents_node 1. POCl3, DMF 2. NaOH (aq)

Vilsmeier-Haack Formylation

Materials:

  • 1H-pyrrolo[3,2-b]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Cool the mixture back to 0 °C and add a solution of 1H-pyrrolo[3,2-b]pyridine (1 equivalent) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Basify the aqueous solution by the slow addition of 2M NaOH solution until the pH is ~8-9.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Protocol 2: Knoevenagel Condensation of this compound with Malononitrile

The Knoevenagel condensation is a classic reaction for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound.[7][8][9][10][11][12][13]

Reaction Scheme:

G start This compound product (E)-2-(1H-pyrrolo[3,2-b]pyridin-2-ylmethylene)malononitrile start->product reagents Malononitrile, Piperidine, Ethanol reagents_node Malononitrile, Piperidine, Ethanol

Knoevenagel Condensation

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Deionized water

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add malononitrile (1.1 equivalents).

  • Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, a precipitate may form. If so, cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Add a small amount of water to the residue to induce precipitation.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the desired product.

Protocol 3: Reductive Amination of this compound

Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones. This two-step, one-pot process involves the formation of an imine followed by its reduction.[14][15][16][17]

Reaction Scheme:

G start This compound product N-substituted-(1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine start->product reagents 1. R-NH2, Acetic Acid 2. NaBH(OAc)3 reagents_node 1. R-NH2, Acetic Acid 2. NaBH(OAc)3

Reductive Amination

Materials:

  • This compound

  • A primary or secondary amine (R-NH₂ or R₂NH)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in DCE or DCM.

  • Add the desired amine (1.1 equivalents) and a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amine.

Data Presentation

The following table summarizes the biological activity of 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as ACC1 inhibitors. While these compounds are not direct derivatives of the 2-carbaldehyde, they demonstrate the potential of the 1H-pyrrolo[3,2-b]pyridine scaffold in developing potent enzyme inhibitors.[1]

CompoundR GroupACC1 IC₅₀ (nM)ACC2 IC₅₀ (nM)Cellular Activity (¹⁴C Acetate Uptake IC₅₀, µM)
1c Methyl1.83.60.018
1k Isopropyl1.52.90.015

Visualizations

Logical Workflow for the Synthesis of 1H-pyrrolo[3,2-b]pyridine Derivatives

G A 1H-pyrrolo[3,2-b]pyridine B This compound A->B Vilsmeier-Haack Formylation C Knoevenagel Adduct B->C Knoevenagel Condensation D Secondary/Tertiary Amine B->D Reductive Amination E Carboxylic Acid B->E Oxidation

Synthetic routes from 1H-pyrrolo[3,2-b]pyridine.

Potential Kinase Inhibition Signaling Pathway

G cluster_cell Cell Membrane Receptor Receptor Tyrosine Kinase ADP ADP Receptor->ADP Substrate Substrate Protein ATP ATP ATP->Receptor Binds to active site PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Pyrrolopyridine Derivative Inhibitor->Receptor Blocks ATP binding

Mechanism of action for kinase inhibitors.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the field of drug discovery. Its strategic position on the 4-azaindole scaffold allows for the straightforward synthesis of a wide range of derivatives. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel compounds targeting various biological pathways, particularly in the areas of oncology and metabolic diseases. The continued exploration of this scaffold is likely to yield new and potent therapeutic candidates.

References

Application Notes and Protocols for the Reductive Amination of 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reductive amination of 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a crucial chemical transformation for the synthesis of a diverse range of N-substituted (1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the 1H-pyrrolo[3,2-b]pyridine (a 6-azaindole) scaffold in biologically active molecules. Reductive amination offers a reliable and versatile method for introducing molecular diversity at the 2-position of this heterocyclic core, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

This document provides detailed application notes and experimental protocols for performing the reductive amination of this compound with various primary and secondary amines. The protocols described herein utilize common and effective reducing agents, including sodium triacetoxyborohydride (STAB) and sodium borohydride, to afford the desired amine products in good to excellent yields.

Reaction Principle

Reductive amination is a two-step, one-pot reaction that involves the formation of an imine or iminium ion intermediate from the reaction of an aldehyde or ketone with an amine, followed by the in-situ reduction of this intermediate to the corresponding amine. The choice of reducing agent is critical to the success of the reaction, as it must be mild enough to not reduce the starting aldehyde while being sufficiently reactive to reduce the imine/iminium ion intermediate.

Experimental Protocols

Two primary protocols are presented below, utilizing either sodium triacetoxyborohydride (STAB) or sodium borohydride as the reducing agent. The choice of protocol may depend on the nature of the amine, the desired reaction conditions, and the scale of the synthesis.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride is a mild and selective reducing agent, making it highly suitable for the reductive amination of a wide range of aldehydes and ketones.[1][2][3][4]

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, piperidine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCE or THF (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add the desired primary or secondary amine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. For less reactive amines, the addition of a catalytic amount of acetic acid (0.1 eq) may be beneficial.[1]

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-substituted (1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine.

Protocol 2: Two-Step, One-Pot Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol involves the pre-formation of the imine in a protic solvent, followed by reduction with the more reactive but less selective sodium borohydride. This method can be advantageous for certain substrates.

Materials:

  • This compound

  • Primary or secondary amine

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in methanol (0.1-0.2 M).

  • Stir the solution at room temperature for 1-3 hours to allow for imine formation. Monitor by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) in small portions. Be cautious as hydrogen gas evolution will occur.

  • Allow the reaction to warm to room temperature and stir for an additional 1-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by the careful addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Data Presentation

The following table summarizes representative quantitative data for the reductive amination of this compound with various amines based on typical outcomes for similar reactions found in the literature. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.

EntryAmineReducing AgentSolventTime (h)Yield (%)
1BenzylamineNaBH(OAc)₃DCE485
2PiperidineNaBH(OAc)₃THF692
3AnilineNaBH(OAc)₃DCE1278
4CyclopropylamineNaBH₄MeOH388
5MorpholineNaBH(OAc)₃DCE595

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot reductive amination of this compound.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification Start 1H-pyrrolo[3,2-b]pyridine- 2-carbaldehyde + Amine Solvent Add Anhydrous Solvent (DCE or THF) Start->Solvent Stir Stir at Room Temperature (Imine Formation) Solvent->Stir Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)3) Stir->Add_Reducing_Agent Reaction Stir at Room Temperature (2-24 h) Add_Reducing_Agent->Reaction Quench Quench with aq. NaHCO3 Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product N-substituted (1H-pyrrolo[3,2-b]pyridin- 2-yl)methanamine Purify->Product

Caption: General workflow for the one-pot reductive amination.

Signaling Pathway Analogy: A Drug Discovery Cascade

The synthesis of diverse amine derivatives via reductive amination can be analogized to a signaling cascade in drug discovery, where a core scaffold is systematically modified to optimize its biological activity.

G Core_Scaffold 1H-pyrrolo[3,2-b]pyridine Core Scaffold Aldehyde 1H-pyrrolo[3,2-b]pyridine- 2-carbaldehyde Core_Scaffold->Aldehyde Functionalization Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination Amine_Library Diverse Amine Library (R1R2NH) Amine_Library->Reductive_Amination Compound_Library Library of N-substituted (1H-pyrrolo[3,2-b]pyridin-2-yl)methanamines Reductive_Amination->Compound_Library Generates SAR_Studies Structure-Activity Relationship (SAR) Studies Compound_Library->SAR_Studies Screened in Lead_Compound Lead Compound Identification SAR_Studies->Lead_Compound Identifies Optimization Lead Optimization Lead_Compound->Optimization Undergoes Candidate_Drug Drug Candidate Optimization->Candidate_Drug Leads to

Caption: Drug discovery cascade enabled by reductive amination.

References

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with 4-Azaindole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of indole and purine.[1] Its unique electronic properties and ability to form key hydrogen bonds make it a valuable core for the development of potent and selective kinase inhibitors.[1][2] The Horner-Wadsworth-Emmons (HWE) reaction is a robust and highly stereoselective method for the synthesis of alkenes, particularly favoring the formation of (E)-alkenes.[3] This olefination reaction is instrumental in extending the carbon framework of aldehydes and ketones, making it a key tool for the derivatization of heterocyclic compounds like 4-azaindole-2-carboxaldehyde. The resulting vinyl-4-azaindole derivatives are versatile intermediates for the synthesis of more complex molecules with potential therapeutic applications, particularly in oncology and immunology.[4][5]

The HWE reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward aqueous workup to remove the phosphate byproduct.[3] These features make it a reliable and scalable method for drug discovery and development.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The products derived from the Horner-Wadsworth-Emmons reaction of 4-azaindole-2-carboxaldehyde are of significant interest in drug development, primarily as kinase inhibitors. The 4-azaindole nucleus effectively mimics the adenine hinge-binding motif of ATP, allowing for potent inhibition of various kinases involved in pathological signaling pathways.[1]

Notable kinase targets for 4-azaindole-based inhibitors include:

  • p21-activated kinase 1 (PAK1): A key regulator of cell motility, survival, and proliferation. Its overexpression is linked to several cancers.[4]

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase whose aberrant signaling is implicated in tumor growth, invasion, and metastasis.[2]

  • Transforming Growth Factor-β Receptor I (TGFβRI): A serine/threonine kinase that plays a crucial role in immunosuppression within the tumor microenvironment.[5]

The vinyl group introduced by the HWE reaction can be further functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties of the inhibitor. The diagram below illustrates a generalized kinase signaling pathway and the inhibitory action of a 4-azaindole derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., c-Met, TGFβR) Kinase_Cascade Downstream Kinase Cascade (e.g., PAK1, SMAD) Receptor->Kinase_Cascade Ligand Growth Factor (e.g., HGF, TGF-β) Ligand->Receptor 1. Ligand Binding & Receptor Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor 4. Signal Transduction ATP ATP ATP->Kinase_Cascade provides phosphate Inhibitor 4-Azaindole Derivative (HWE Product) Inhibitor->Kinase_Cascade 3. Competitive Inhibition Gene_Expression Gene Expression (Proliferation, Survival, Invasion) Transcription_Factor->Gene_Expression 5. Regulation of Gene Expression

Caption: Generalized Kinase Signaling Pathway and Inhibition.

Experimental Protocols

The following protocol is an adapted procedure for the Horner-Wadsworth-Emmons reaction of 4-azaindole-2-carboxaldehyde with a phosphonate reagent, based on established methods for analogous indole and pyridine aldehydes.

Synthesis of (E)-Ethyl 3-(1H-pyrrolo[3,2-b]pyridin-2-yl)acrylate

This procedure details the reaction of 4-azaindole-2-carboxaldehyde with triethyl phosphonoacetate to yield the corresponding α,β-unsaturated ester.

Materials:

  • 4-Azaindole-2-carboxaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (1.2 equivalents).

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

    • Add anhydrous THF to the flask.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add triethyl phosphonoacetate (1.2 equivalents) dropwise to the stirred suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with Aldehyde:

    • Dissolve 4-azaindole-2-carboxaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Cool the ylide solution back to 0 °C.

    • Add the solution of 4-azaindole-2-carboxaldehyde dropwise to the ylide.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (E)-ethyl 3-(1H-pyrrolo[3,2-b]pyridin-2-yl)acrylate.

The workflow for this synthesis is depicted in the diagram below.

G A 1. Ylide Formation B NaH + Triethyl phosphonoacetate in THF at 0°C to RT A->B C 2. HWE Reaction B->C Phosphonate Ylide D Add 4-Azaindole-2-carboxaldehyde in THF at 0°C to RT C->D E 3. Workup D->E Crude Product F Quench with NH4Cl (aq) Extract with EtOAc E->F G 4. Purification F->G H Flash Column Chromatography G->H I Final Product: (E)-alkene H->I

Caption: Experimental Workflow for HWE Synthesis.

Data Presentation

The following tables summarize representative quantitative data for the Horner-Wadsworth-Emmons reaction of heterocyclic aldehydes. The data for the 4-azaindole derivative is predicted based on analogous reactions.

Table 1: Reaction Conditions and Yields

Aldehyde SubstratePhosphonate ReagentBaseSolventTime (h)Yield (%)
Indole-2-carboxaldehydeTriethyl phosphonoacetateNaHTHF3~85-95
Pyridine-2-carboxaldehydeTrimethyl phosphonoacetaten-BuLiTHF168[6]
4-Azaindole-2-carboxaldehyde Triethyl phosphonoacetate NaH THF 2-4 (Predicted) 70-90

Table 2: Spectroscopic Data for a Representative Product: (E)-Methyl 3-(1H-indol-2-yl)acrylate [7]

Data TypeParameters
¹H NMR (Predicted for 4-azaindole analog) δ (ppm): ~8.5-7.0 (m, Ar-H), ~7.8 (d, J≈16 Hz, vinyl-H), ~6.5 (d, J≈16 Hz, vinyl-H), ~4.2 (q, CH₂), ~1.3 (t, CH₃).
¹³C NMR (Predicted for 4-azaindole analog) δ (ppm): ~167 (C=O), ~145-110 (Ar-C and vinyl-C), ~60 (O-CH₂), ~14 (-CH₃).
Mass Spec (HRMS) Calculated for C₁₂H₁₂N₂O₂ [M+H]⁺: Expected m/z. Found: Expected m/z.
Stereochemistry The large coupling constant (J ≈ 16 Hz) for the vinyl protons confirms the (E)-configuration. The HWE reaction strongly favors the formation of the trans-isomer.[3]

Note: The spectroscopic data provided is for a closely related indole analog and should be considered representative. Actual shifts for the 4-azaindole product will vary due to the electronic effects of the pyridine ring nitrogen.

Concluding Remarks

The Horner-Wadsworth-Emmons reaction is a highly effective and strategic tool for the synthesis of vinyl-4-azaindoles. These compounds serve as crucial intermediates in the development of targeted therapeutics, particularly kinase inhibitors. The provided protocols and data serve as a guide for researchers in the synthesis and application of these valuable molecular scaffolds. The adaptability of the HWE reaction allows for the introduction of various functionalities, enabling the fine-tuning of pharmacological profiles in drug discovery programs.

References

Application Notes and Protocols for the Synthesis of Novel HPK1 Inhibitors Utilizing a 1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell and B-cell receptor signaling pathways.[1][2][3] Its inhibition presents a promising strategy in immuno-oncology to enhance anti-tumor immunity.[3][4][5] This document provides detailed application notes and protocols for the synthesis of novel HPK1 inhibitors based on a versatile 1H-pyrrolo[3,2-b]pyridine core, starting from the key intermediate, 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde. The protocols described herein outline a plausible and adaptable synthetic route, methods for biological evaluation, and visualization of the underlying signaling pathways.

Introduction

HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells.[1][6] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76, leading to a dampening of the downstream signaling cascade that is crucial for T-cell activation and proliferation.[3][4][7] The strategic inhibition of HPK1 can therefore reverse this negative regulation, augmenting the immune response against cancer cells. Several small molecule inhibitors of HPK1 have been developed, with many featuring heterocyclic scaffolds.[5][8][9] The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry and serves as a promising foundation for the development of potent and selective HPK1 inhibitors.[10]

HPK1 Signaling Pathway

Upon TCR activation, HPK1 is recruited to the LAT/SLP-76 signaling complex. Activated HPK1 then phosphorylates SLP-76 at Ser376, which leads to the recruitment of 14-3-3 proteins and subsequent proteasomal degradation of SLP-76.[3] This action disrupts the formation of a productive signaling complex, thereby attenuating downstream pathways, including the activation of NF-κB and AP-1, which are critical for T-cell activation and cytokine production.[4][11] Inhibition of HPK1 prevents the phosphorylation of SLP-76, thus sustaining the signaling required for a robust immune response.

HPK1_Signaling_Pathway cluster_TCR_Activation T-Cell Receptor Activation cluster_HPK1_Regulation HPK1-Mediated Negative Regulation cluster_Downstream_Signaling Downstream Signaling & T-Cell Response TCR TCR Engagement ZAP70 ZAP-70 TCR->ZAP70 activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates HPK1 HPK1 LAT_SLP76->HPK1 recruits & activates Downstream Downstream Signaling LAT_SLP76->Downstream promotes pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 phosphorylates Degradation SLP-76 Degradation pSLP76->Degradation leads to Degradation->Downstream inhibits Activation T-Cell Activation (e.g., IL-2 Production) Downstream->Activation results in HPK1_Inhibitor HPK1 Inhibitor HPK1_Inhibitor->HPK1 inhibits Synthetic_Workflow Start 1H-Pyrrolo[3,2-b]pyridine -2-carbaldehyde Step1 Reductive Amination Start->Step1 Intermediate1 Amine Intermediate Step1->Intermediate1 Step2 Amide Coupling or Sulfonamide Formation Intermediate1->Step2 Intermediate2 Functionalized Pyrrolopyridine Step2->Intermediate2 Step3 Suzuki or Buchwald-Hartwig Cross-Coupling Intermediate2->Step3 FinalProduct Target HPK1 Inhibitor Step3->FinalProduct Biological_Assay_Workflow cluster_in_vitro In Vitro Assay cluster_cellular Cellular Assay Compound Test Compound Assay TR-FRET Kinase Assay Compound->Assay Cells Jurkat T-Cells or Primary T-Cells Compound->Cells Enzyme Recombinant HPK1 Enzyme->Assay IC50_Enzyme Determine Enzymatic IC50 Assay->IC50_Enzyme Stimulation T-Cell Stimulation (anti-CD3/CD28) Cells->Stimulation Detection pSLP-76 Detection (Western/ELISA) Stimulation->Detection IC50_Cellular Determine Cellular IC50 Detection->IC50_Cellular

References

Application Notes and Protocols for the Synthesis of Prostate Cancer Therapeutics from 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential prostate cancer therapeutics derived from the starting material 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde . While direct synthesis of prostate cancer therapeutics from this specific aldehyde is not yet extensively documented in published literature, this document outlines a proposed synthetic strategy and detailed experimental protocols based on established methodologies for analogous pyrrolopyridine scaffolds that have demonstrated significant anti-prostate cancer activity.

Introduction

The pyrrolopyridine core is a recognized pharmacophore in the development of kinase inhibitors and other targeted anticancer agents.[1] Derivatives of related scaffolds, such as 1H-pyrrolo[2,3-b]pyridine, have shown potent activity against various cancer cell lines, including those implicated in prostate cancer, by targeting key signaling pathways like the Fibroblast Growth Factor Receptor (FGFR) pathway.[2][3] This document outlines a prospective synthetic route to generate novel derivatives from this compound and provides protocols for their biological evaluation against prostate cancer cell lines.

Proposed Synthetic Pathway

The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations to generate a library of diverse compounds. A proposed and chemically sound approach is the Wittig reaction to introduce a carbon-carbon double bond, followed by further functionalization. The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes.[4][5][6][7]

A plausible reaction scheme would involve the reaction of this compound with a suitable phosphonium ylide to generate a vinyl-substituted pyrrolopyridine. This intermediate can then be subjected to further reactions, such as Heck coupling or epoxidation, to introduce additional diversity.

Experimental Protocols

Protocol 1: Synthesis of a Vinyl-Substituted 1H-pyrrolo[3,2-b]pyridine Derivative via Wittig Reaction

This protocol describes a general procedure for the synthesis of a vinyl-substituted 1H-pyrrolo[3,2-b]pyridine derivative.

Materials:

  • This compound

  • (4-Methoxybenzyl)triphenylphosphonium chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add (4-methoxybenzyl)triphenylphosphonium chloride (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired vinyl-substituted 1H-pyrrolo[3,2-b]pyridine derivative.

Protocol 2: In Vitro Cytotoxicity Assay against Prostate Cancer Cell Lines

This protocol details the evaluation of the synthesized compounds for their cytotoxic effects on human prostate cancer cell lines (e.g., PC-3 for androgen-independent and LNCaP for androgen-sensitive prostate cancer).

Materials:

  • Synthesized 1H-pyrrolo[3,2-b]pyridine derivatives

  • PC-3 and LNCaP human prostate cancer cell lines

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed PC-3 and LNCaP cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the plates at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The following table summarizes the reported in vitro anti-proliferative activities of related pyrrolopyridine and thienopyridine derivatives against various cancer cell lines, which can serve as a benchmark for newly synthesized compounds from this compound.

Compound ScaffoldCell LineIC50 (µM)Reference
1H-pyrrolo[3,2-c]pyridineHeLa0.12[8]
1H-pyrrolo[3,2-c]pyridineSGC-79010.15[8]
1H-pyrrolo[3,2-c]pyridineMCF-70.21[8]
1H-pyrrolo[2,3-b]pyridine4T1N/A (Potent Inhibition)[2]
1H-pyrrolo[2,3-b]pyridineMDA-MB-231N/A (Potent Inhibition)[2]
1H-pyrrolo[2,3-b]pyridineMCF-7N/A (Potent Inhibition)[2]
Steroidal PyridinePC-31.55[9]
Steroidal PyridineLNCaP8.48[9]
2,4,6-Trisubstituted PyridineRenal & Prostate LinesPotent Activity[10]

Visualizations

Signaling Pathway

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation Inhibitor Pyrrolo[3,2-b]pyridine Derivative Inhibitor->FGFR Inhibits

Caption: Proposed inhibition of the FGFR signaling pathway by a 1H-pyrrolo[3,2-b]pyridine derivative.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start 1H-pyrrolo[3,2-b]pyridine -2-carbaldehyde Wittig Wittig Reaction Start->Wittig Purification Purification (Column Chromatography) Wittig->Purification Product Vinyl-substituted Derivative Purification->Product Treatment Compound Treatment Product->Treatment Test Compound Cell_Culture Prostate Cancer Cell Culture (PC-3, LNCaP) Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis

Caption: Workflow for the synthesis and biological evaluation of prostate cancer therapeutics.

References

Application Notes and Protocols for 4-Azaindole-2-Carboxaldehyde in Anti-Fibrotic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

Fibrosis, a condition characterized by the excessive accumulation of extracellular matrix, leads to organ scarring and dysfunction, representing a significant challenge in modern medicine. A key mediator of fibrosis is the Transforming Growth Factor-β (TGF-β) signaling pathway. The 4-azaindole scaffold has emerged as a promising pharmacophore for the development of kinase inhibitors. Notably, derivatives of 4-azaindole have been identified as potent inhibitors of the TGF-β receptor I (TGFβRI) kinase, a critical component of the TGF-β signaling cascade.[1] While the primary focus of these inhibitors has been in immuno-oncology, their mechanism of action is directly applicable to anti-fibrotic therapies.

Furthermore, other indole derivatives, such as indole-3-carboxaldehyde, have demonstrated anti-fibrotic and anti-inflammatory properties by modulating the aryl hydrocarbon receptor (AhR)-IL-22 axis and inhibiting TGF-β1 expression.[2][3][4] This body of evidence suggests that 4-azaindole-2-carboxaldehyde, as a member of this chemical class, is a compelling candidate for investigation in anti-fibrotic drug discovery.

These application notes provide a comprehensive overview of the potential role of 4-azaindole-2-carboxaldehyde in anti-fibrotic research and furnish detailed protocols for its evaluation. It is important to note that while the 4-azaindole scaffold shows promise, the direct anti-fibrotic activity of 4-azaindole-2-carboxaldehyde is a subject for future investigation. The following protocols are based on established methodologies for evaluating anti-fibrotic compounds and inhibitors of the TGF-β pathway.

Hypothetical Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

The primary hypothesized mechanism of anti-fibrotic action for 4-azaindole-2-carboxaldehyde is the inhibition of the TGF-β signaling pathway at the level of the TGFβRI (also known as ALK5). By binding to the ATP-binding site of the TGFβRI kinase domain, 4-azaindole-2-carboxaldehyde could prevent the phosphorylation and subsequent activation of downstream SMAD proteins (SMAD2/3). This would block the translocation of the SMAD complex to the nucleus and inhibit the transcription of pro-fibrotic genes, such as those encoding collagens and other extracellular matrix proteins.

TGF_beta_pathway Hypothetical Inhibition of TGF-β Signaling by 4-Azaindole-2-Carboxaldehyde cluster_nucleus TGFB TGF-β TGFBRII TGF-β RII TGFB->TGFBRII Binds TGFBRI TGF-β RI (ALK5) TGFBRII->TGFBRI Recruits & Activates SMAD23 p-SMAD2/3 TGFBRI->SMAD23 Phosphorylates Azaindole 4-Azaindole-2-carboxaldehyde Azaindole->TGFBRI Inhibits SMAD_complex SMAD Complex SMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Pro-fibrotic Gene Expression (e.g., Collagen) SMAD_complex->Gene_expression Translocates & Activates Nucleus Nucleus Fibrosis Fibrosis Gene_expression->Fibrosis in_vitro_workflow In Vitro Evaluation Workflow start Start kinase_assay TGFβRI Kinase Assay (Determine IC50) start->kinase_assay cell_assay Cell-Based p-SMAD3 Assay (Confirm Cellular Activity) kinase_assay->cell_assay myofibroblast_assay Fibroblast-to-Myofibroblast Transition Assay (Functional Assessment) cell_assay->myofibroblast_assay end Proceed to In Vivo myofibroblast_assay->end in_vivo_workflow In Vivo Evaluation Workflow start Select Fibrosis Model (e.g., Lung, Liver) induce_fibrosis Induce Fibrosis (e.g., Bleomycin, CCl4) start->induce_fibrosis compound_admin Administer 4-Azaindole-2-carboxaldehyde induce_fibrosis->compound_admin endpoints Assess Endpoints: - Histology (Fibrosis Score) - Collagen Content (Hydroxyproline) - Biomarkers (e.g., α-SMA, ALT) compound_admin->endpoints analysis Data Analysis and Efficacy Determination endpoints->analysis

References

Synthesis of Novel Diarylpentadienones Derived from 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for the synthesis of novel diarylpentadienones using 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde as a key starting material. Diarylpentadienones are a class of compounds that have garnered significant interest from medicinal chemists due to their structural similarity to curcumin and their enhanced stability, making them attractive candidates for drug discovery.[1][2][3] The incorporation of the 1H-pyrrolo[3,2-b]pyridine scaffold is of particular interest as this heterocyclic system is a key component in various biologically active molecules, including kinase inhibitors.

Application Notes

The synthesis of diarylpentadienones from this compound is anticipated to yield novel compounds with potential therapeutic applications. Diarylpentadienones are known to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimalarial properties.[1][2][3] Furthermore, the 1H-pyrrolo[3,2-b]pyridine core is a recognized pharmacophore in the development of targeted therapies, particularly in oncology. The aldehyde functional group on this scaffold allows for versatile chemical modifications, enabling the synthesis of a diverse library of diarylpentadienone analogs for structure-activity relationship (SAR) studies.

The primary synthetic route for diarylpentadienones is the Claisen-Schmidt condensation.[1][2][3][4] This reaction involves the base-catalyzed condensation of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[4] In this proposed synthesis, this compound serves as the aromatic aldehyde.

Experimental Protocols

The following is a generalized protocol for the synthesis of diarylpentadienones from this compound via a Claisen-Schmidt condensation. This protocol is based on established methods for the synthesis of diarylpentadienones and should be optimized for specific substrates and desired products.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions start 1H-pyrrolo[3,2-b]pyridine- 2-carbaldehyde reaction Claisen-Schmidt Condensation start->reaction ketone Ketone (e.g., Acetone) ketone->reaction base Base (e.g., NaOH or KOH) base->reaction solvent Solvent (e.g., Ethanol) solvent->reaction product Diarylpentadienone Product reaction->product

Figure 1. General workflow for the Claisen-Schmidt condensation.

Materials:

  • This compound

  • A suitable ketone with α-hydrogens (e.g., acetone, cyclohexanone)

  • Base catalyst (e.g., sodium hydroxide, potassium hydroxide)

  • Solvent (e.g., ethanol, methanol)

  • Distilled water

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, filtration apparatus)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) and the selected ketone (0.5 equivalents for a symmetrical pentadienone, or 1 equivalent for a chalcone-type intermediate) in a suitable solvent such as ethanol.

  • Addition of Base: While stirring the solution at room temperature, slowly add an aqueous solution of a base, such as 10% sodium hydroxide.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation: The formation of the diarylpentadienone product is often indicated by the formation of a precipitate. Once the reaction is complete, the mixture can be cooled in an ice bath to maximize precipitation. The solid product is then collected by vacuum filtration.

  • Washing and Drying: The collected solid should be washed with cold water to remove any remaining base and then with a small amount of cold ethanol. The product is then dried under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

Data Presentation

The following table provides a template for summarizing the quantitative data from the synthesis of a series of diarylpentadienones.

Compound IDKetone Starting MaterialReaction Time (h)Yield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
DP-1 Acetone12e.g., 85e.g., 150-152Provide key spectral data
DP-2 Cyclohexanone18e.g., 78e.g., 165-167Provide key spectral data
DP-3 4-Methylacetophenone24e.g., 65e.g., 178-180Provide key spectral data

Signaling Pathway Diagram

The synthesized diarylpentadienones can be screened for their biological activity, for instance, as inhibitors of a specific signaling pathway implicated in disease. The diagram below illustrates a hypothetical signaling pathway that could be targeted.

G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation inhibitor Diarylpentadienone (e.g., DP-1) inhibitor->raf

Figure 2. Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Functionalization of the 1H-pyrrolo[3,2-b]pyridine Core: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the 1H-pyrrolo[3,2-b]pyridine core represents a key strategy in the design of novel therapeutics. This bicyclic heteroaromatic scaffold is a recognized pharmacophore, and its derivatives have shown significant potential as inhibitors of various protein kinases, including p38 MAP kinase, which is implicated in inflammatory diseases and cancer.

This document provides detailed application notes and experimental protocols for the chemical modification of the 1H-pyrrolo[3,2-b]pyridine core. It covers key functionalization reactions, including halogenation, N-alkylation, and palladium-catalyzed cross-coupling reactions, and provides specific examples of how these modifications can be leveraged in the context of drug discovery, with a focus on the development of p38 MAP kinase inhibitors.

Application Notes

The 1H-pyrrolo[3,2-b]pyridine scaffold offers multiple sites for functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties. The most common positions for modification are the N1 position of the pyrrole ring, and the C3, C5, and C7 positions of the pyridine ring. Strategic functionalization at these sites can enhance binding affinity to target proteins, improve selectivity, and optimize pharmacokinetic profiles.

Key Functionalization Strategies:

  • Halogenation: The introduction of a halogen atom, typically bromine at the C3 position, serves as a crucial handle for subsequent cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents.

  • N-Alkylation: Modification at the N1 position of the pyrrole ring can influence the molecule's polarity, solubility, and interaction with the target protein. Simple alkyl groups or more complex side chains can be introduced to probe the binding pocket.

  • Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds. A C3-bromo-1H-pyrrolo[3,2-b]pyridine derivative can be coupled with various boronic acids to introduce diverse aryl or heteroaryl moieties, which are often key for achieving high potency and selectivity.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the functionalization of the 1H-pyrrolo[3,2-b]pyridine core.

Protocol 1: Bromination at the C3 Position

This protocol describes the regioselective bromination of the 1H-pyrrolo[3,2-b]pyridine core at the C3 position.

Materials:

  • 1H-pyrrolo[3,2-b]pyridine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, keeping the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-1H-pyrrolo[3,2-b]pyridine.

ReactantMolar RatioSolventTimeTemperatureYield
1H-pyrrolo[3,2-b]pyridine1.0DCM2 h0 °C to rt~85%
N-Bromosuccinimide1.05
Protocol 2: N-Alkylation of 3-bromo-1H-pyrrolo[3,2-b]pyridine

This protocol details the N-alkylation of the pyrrole nitrogen with methyl iodide.

Materials:

  • 3-bromo-1H-pyrrolo[3,2-b]pyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 3-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine.

ReactantMolar RatioSolventTimeTemperatureYield
3-bromo-1H-pyrrolo[3,2-b]pyridine1.0DMF4.5 h0 °C to rt~90%
Sodium Hydride1.2
Methyl Iodide1.5
Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a 3-bromo-1H-pyrrolo[3,2-b]pyridine derivative with an arylboronic acid.

Materials:

  • 3-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine 3-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add a mixture of 1,4-dioxane and water (4:1 v/v).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-(4-fluorophenyl)-1-methyl-1H-pyrrolo[3,2-b]pyridine.

ReactantMolar RatioCatalystBaseSolventTimeTemperatureYield
3-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine1.0Pd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O12 h100 °C~75%
4-Fluorophenylboronic acid1.2

Signaling Pathway and Experimental Workflow Visualization

The functionalized 1H-pyrrolo[3,2-b]pyridine derivatives are of significant interest as kinase inhibitors. For instance, derivatives of this scaffold have been investigated as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.

G cluster_workflow Experimental Workflow for Functionalization Start 1H-pyrrolo[3,2-b]pyridine Bromination Bromination (NBS) Start->Bromination C3-Position N_Alkylation N-Alkylation (NaH, CH3I) Bromination->N_Alkylation N1-Position Suzuki_Coupling Suzuki Coupling (Arylboronic acid, Pd catalyst) N_Alkylation->Suzuki_Coupling C3-Position Final_Product Functionalized Derivative Suzuki_Coupling->Final_Product

Caption: General workflow for the functionalization of the 1H-pyrrolo[3,2-b]pyridine core.

The p38 MAPK signaling pathway is a key target for anti-inflammatory drug discovery. Inhibition of p38α can block the production of pro-inflammatory cytokines like TNF-α and IL-1β.

G cluster_pathway p38 MAPK Signaling Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_alpha p38α MAPK MKK3_6->p38_alpha phosphorylates MK2 MK2 p38_alpha->MK2 phosphorylates TNF_alpha TNF-α / IL-1β Production MK2->TNF_alpha Inhibitor 1H-pyrrolo[3,2-b]pyridine Derivative Inhibitor->p38_alpha inhibits

Caption: Inhibition of the p38 MAPK pathway by a 1H-pyrrolo[3,2-b]pyridine derivative.

Applications of 4-Azaindole Derivatives in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 4-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile template for the design of potent and selective therapeutic agents. As a bioisostere of the endogenous indole nucleus, the strategic incorporation of a nitrogen atom in the benzene ring imparts advantageous physicochemical properties. These include enhanced aqueous solubility, improved metabolic stability, and the capacity for additional hydrogen bonding interactions with biological targets. These favorable characteristics have propelled the development of numerous 4-azaindole derivatives across a spectrum of therapeutic areas, most notably in oncology, inflammation, and neurology.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the exploration of 4-azaindole-based compounds. It encompasses a summary of their principal applications, quantitative biological data, comprehensive experimental methodologies, and visual representations of relevant signaling pathways and workflows.

I. Kinase Inhibition: A Dominant Application

A significant focus of research on 4-azaindole derivatives has been their potent inhibitory activity against a diverse range of protein kinases. The 4-azaindole core effectively mimics the adenine region of ATP, enabling strong binding to the hinge region of the kinase ATP-binding site.

A. p21-Activated Kinase 1 (PAK1) Inhibition

Application Note: p21-activated kinases (PAKs) are key regulators of cell motility, survival, and proliferation. Overexpression of PAK1 is implicated in the progression of several cancers, making it an attractive therapeutic target. 4-Azaindole derivatives have been developed to improve upon the suboptimal physicochemical properties of earlier indole-based PAK1 inhibitors, demonstrating enhanced potency and drug-like characteristics.[1]

Quantitative Data:

CompoundTargetAssay TypeKᵢ (nM)Cellular Potency (IC₅₀, nM)Reference
4-Azaindole AnalogPAK1Biochemical<1069 (pMEK EBC1 cells)[1][2]
Indole PrecursorPAK1Biochemical-2-fold less potent than 4-azaindole analog[1]

Experimental Protocol: In Vitro PAK1 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol outlines a method to determine the in vitro inhibitory activity of 4-azaindole derivatives against PAK1 kinase.

Materials:

  • Recombinant human PAK1 enzyme

  • TR-FRET peptide substrate (e.g., ULight™-labeled peptide)

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (4-azaindole derivatives) dissolved in DMSO

  • 384-well low-volume black plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the 4-azaindole test compounds in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations.

  • Add the diluted compounds to the wells of the 384-well plate. Include controls for no inhibitor (DMSO vehicle) and no enzyme.

  • Add the PAK1 enzyme to all wells except the no-enzyme control.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near the Kₘ for PAK1.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Stop the reaction and detect phosphorylation by adding the Europium-labeled anti-phospho-substrate antibody in a suitable detection buffer.

  • Incubate for a further 60 minutes at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 320-340 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission signals (665 nm / 615 nm) and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Dilution Compound Dilution Add Compound Add Compound Compound Dilution->Add Compound Enzyme & Substrate Prep Enzyme & Substrate Prep Add PAK1 Enzyme Add PAK1 Enzyme Enzyme & Substrate Prep->Add PAK1 Enzyme Add Substrate/ATP Mix Add Substrate/ATP Mix Enzyme & Substrate Prep->Add Substrate/ATP Mix Add Compound->Add PAK1 Enzyme Add PAK1 Enzyme->Add Substrate/ATP Mix Incubate Incubate Add Substrate/ATP Mix->Incubate Add Detection Reagent Add Detection Reagent Incubate->Add Detection Reagent Read TR-FRET Signal Read TR-FRET Signal Incubate->Read TR-FRET Signal Add Detection Reagent->Incubate Calculate % Inhibition Calculate % Inhibition Read TR-FRET Signal->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

In Vitro Kinase Assay Workflow
B. c-Met Kinase Inhibition

Application Note: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key driver of cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in a variety of human cancers. Several 4-azaindole derivatives have been identified as potent and selective inhibitors of c-Met kinase.[3]

Quantitative Data:

CompoundTargetAssay TypeIC₅₀ (nM)Cell LineReference
Compound 63c-MetBiochemical20-[4][5]
Compound 62c-MetBiochemical70-[4][5]
PF-04217903c-MetCell Proliferation (MTT)12GTL-16[2]
PF-04217903c-MetCell Proliferation (MTT)30H1993[2]
Compound 34c-MetBiochemical1.06-[6]

Signaling Pathway Diagram:

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds GRB2 GRB2 c-Met Receptor->GRB2 Activates PI3K PI3K c-Met Receptor->PI3K Activates 4-Azaindole Inhibitor 4-Azaindole Inhibitor 4-Azaindole Inhibitor->c-Met Receptor Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival, Motility Cell Proliferation, Survival, Motility Gene Expression->Cell Proliferation, Survival, Motility

c-Met Signaling Pathway
C. p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

Application Note: The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines. Inhibition of p38 MAPK is a key therapeutic strategy for a range of inflammatory diseases. 4-Azaindole-based compounds have been developed as potent inhibitors of p38 MAPK.[7]

Quantitative Data:

CompoundTargetAssay TypeIC₅₀ (nM)Reference
4-Azaindole Derivative (42c)p38αBiochemicalPotent inhibitor[7]
AA6p38Biochemical403.57[8]
Adezmapimod (SB203580)p38Biochemical222.44[8]

Experimental Protocol: Cell-Based p38 MAPK Phosphorylation Assay (Western Blot)

This protocol describes the assessment of p38 MAPK inhibition by 4-azaindole derivatives by measuring the phosphorylation status of p38 in a cellular context.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Lipopolysaccharide (LPS)

  • 4-Azaindole test compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed THP-1 cells in 6-well plates and differentiate with PMA for 24 hours.

  • Pre-treat the differentiated cells with various concentrations of the 4-azaindole test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes to induce p38 MAPK phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total p38 MAPK antibody as a loading control.

  • Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal.

Signaling Pathway Diagram:

G Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Downstream Kinases Downstream Kinases p38 MAPK->Downstream Kinases Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Cellular Response Cellular Response Downstream Kinases->Cellular Response Transcription Factors->Cellular Response 4-Azaindole Inhibitor 4-Azaindole Inhibitor 4-Azaindole Inhibitor->p38 MAPK Inhibits

p38 MAPK Signaling Pathway
D. Transforming Growth Factor-β Receptor I (TGF-βRI) Inhibition

Application Note: The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and immune responses. In the context of cancer, it can have both tumor-suppressive and tumor-promoting roles. Targeting TGF-βRI (also known as ALK5) is a promising strategy for cancer immunotherapy. Novel 4-azaindole derivatives have been identified as potent and selective inhibitors of TGF-βRI kinase.[9][10]

Quantitative Data:

CompoundTargetAssay TypeIC₅₀ (nM)Selectivity vs. TGF-βRIIReference
2aTGF-βRIBiochemical22-[9]
3fTGF-βRIBiochemical--[9][10]
Exemplified CompoundTGF-βRIBiochemical (ADP-Glo)8.27>120-fold[11]
21TGF-βRIBiochemical-13-fold[12]
22TGF-βRIBiochemical-2500-fold[12]

Signaling Pathway Diagram:

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-βRII TGF-βRII TGF-β->TGF-βRII Binds TGF-βRI TGF-βRI TGF-βRII->TGF-βRI Recruits & Activates SMAD2/3 SMAD2/3 TGF-βRI->SMAD2/3 Phosphorylates 4-Azaindole Inhibitor 4-Azaindole Inhibitor 4-Azaindole Inhibitor->TGF-βRI Inhibits p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Transcription Factors Transcription Factors SMAD Complex->Transcription Factors Translocates & Binds Target Gene Expression Target Gene Expression Transcription Factors->Target Gene Expression Regulates Cellular Response Cellular Response Target Gene Expression->Cellular Response

TGF-β Signaling Pathway

II. Neurological Applications: Nav1.2 Inhibition

Application Note: Voltage-gated sodium channels (Nav) are essential for the initiation and propagation of action potentials in neurons. The Nav1.2 subtype is predominantly expressed in the central nervous system, and gain-of-function mutations are associated with epilepsy. 4-Azaindole derivatives have emerged as a promising class of selective Nav1.2 inhibitors with potent anticonvulsant activity and low neurotoxicity.[13][14]

Quantitative Data:

CompoundAssay TypeED₅₀ (mg/kg)Protective Index (PI)Reference
4wscPTZ-induced seizures22.01>27.26[13][14]
5iscPTZ-induced seizures25.26>23.75[13][14]
4pPTZ-induced epilepsy19.7210.29[15]
4iPTZ-induced epilepsy30.558.58[15]
5kPTZ-induced epilepsy25.467.41[15]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for determining the inhibitory effect of 4-azaindole derivatives on Nav1.2 channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing human Nav1.2

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Micropipette puller

  • Microscope with manipulators

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • Test compounds (4-azaindole derivatives)

Procedure:

  • Culture HEK293-Nav1.2 cells on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with external solution.

  • Establish a giga-ohm seal between the patch pipette and a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline Nav1.2 currents using a voltage-step protocol (e.g., holding potential of -100 mV, with depolarizing steps to 0 mV).

  • Perfuse the cell with the external solution containing the 4-azaindole test compound at various concentrations.

  • Record Nav1.2 currents in the presence of the compound after steady-state inhibition is reached.

  • Wash out the compound with the external solution to assess the reversibility of inhibition.

  • Analyze the data to determine the percent inhibition of the peak sodium current at each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

Mechanism of Action Diagram:

G cluster_membrane Neuronal Membrane Nav1.2 Channel Nav1.2 Channel Na+ ions (intracellular) Na+ ions (intracellular) Nav1.2 Channel->Na+ ions (intracellular) 4-Azaindole Inhibitor 4-Azaindole Inhibitor 4-Azaindole Inhibitor->Nav1.2 Channel Blocks Na+ ions (extracellular) Na+ ions (extracellular) Na+ ions (extracellular)->Nav1.2 Channel Influx Action Potential Action Potential Na+ ions (intracellular)->Action Potential Generates Depolarization Depolarization Depolarization->Nav1.2 Channel Opens

Nav1.2 Channel Inhibition

III. General Experimental Protocols

A. Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., GTL-16, H1993)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the 4-azaindole test compounds for the desired duration (e.g., 72 hours).

  • Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Workflow Diagram:

G Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Add MTT Reagent Add MTT Reagent Compound Treatment->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilization Solution Add Solubilization Solution Incubate->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis

MTT Assay Workflow
B. In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of 4-azaindole derivatives in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line (e.g., MC38 for syngeneic models for immuno-oncology studies)

  • Cell culture medium

  • Matrigel (optional)

  • Test compound formulation

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (if used).

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the 4-azaindole test compound or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.

Workflow Diagram:

G Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Compound Administration Compound Administration Randomization->Compound Administration Tumor Measurement Tumor Measurement Compound Administration->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis

In Vivo Xenograft Workflow

The 4-azaindole scaffold has proven to be a highly valuable and versatile platform in modern medicinal chemistry. Its favorable physicochemical and pharmacokinetic properties have enabled the development of a wide array of potent and selective inhibitors targeting key proteins implicated in cancer, inflammation, and neurological disorders. The detailed application notes and protocols provided herein offer a comprehensive resource for researchers aiming to design, synthesize, and evaluate novel 4-azaindole-based therapeutics. Continued exploration of this privileged scaffold is anticipated to yield further advancements in the discovery of innovative medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, a key intermediate in pharmaceutical research. Our aim is to help you improve your reaction yields and overcome common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the formylation of 1H-pyrrolo[3,2-b]pyridine?

The most widely reported method for introducing a formyl group to the 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole) scaffold is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Q2: I performed a Vilsmeier-Haack reaction on 1H-pyrrolo[3,2-b]pyridine, but the primary product is the 3-carbaldehyde isomer. How can I obtain the desired 2-carbaldehyde isomer?

This is a common challenge. Electrophilic aromatic substitution reactions on the 1H-pyrrolo[3,2-b]pyridine ring system, including the Vilsmeier-Haack formylation, have a strong electronic preference for the C3 position of the pyrrole ring. Direct formylation at the C2 position is often challenging and may result in low yields or the formation of the C3 isomer as the major product.

To favor the formation of the 2-carbaldehyde isomer, alternative strategies should be considered. One promising approach is a directed ortho-metalation (DoM) strategy. This involves deprotonation at the C2 position using a strong base, such as an organolithium reagent, followed by quenching the resulting lithiated intermediate with a formylating agent like DMF. The use of a protecting group on the pyrrole nitrogen may be necessary to direct the lithiation to the C2 position and prevent side reactions.

Q3: What are the potential side reactions during the Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-b]pyridine?

Besides the formation of the undesired C3-formyl isomer, other potential side reactions include:

  • Diformylation: Under harsh reaction conditions or with an excess of the Vilsmeier reagent, diformylation at both the C2 and C3 positions may occur.

  • Polymerization: 1H-pyrrolo[3,2-b]pyridine can be sensitive to strong acids and high temperatures, leading to polymerization and the formation of tar-like byproducts.

  • Reaction on the pyridine ring: While less favorable, formylation on the pyridine ring is a possibility, especially if the pyrrole ring is deactivated.

Q4: How can I improve the yield of the desired 2-carbaldehyde product?

To improve the yield of this compound, consider the following optimization strategies for a directed metalation approach:

  • Choice of Protecting Group: The use of a suitable N-protecting group on the pyrrole ring can be crucial for directing lithiation to the C2 position. Common protecting groups for indoles and azaindoles that can be explored include tert-butyloxycarbonyl (Boc), triisopropylsilyl (TIPS), and benzenesulfonyl (Bs).

  • Lithiation Conditions: Carefully control the temperature, reaction time, and stoichiometry of the organolithium reagent. Low temperatures (e.g., -78 °C) are typically required to prevent side reactions.

  • Formylating Agent: While DMF is a common electrophile, other formylating agents can be investigated.

  • Purification: Efficient purification is critical to isolate the desired isomer from any unreacted starting material and the C3-isomer. Column chromatography with a carefully selected solvent system is usually effective.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired 2-carbaldehyde product - Predominant formation of the C3-isomer with Vilsmeier-Haack. - Incomplete lithiation in a DoM approach. - Decomposition of the starting material or product.- Switch to a directed ortho-metalation (DoM) strategy. - Optimize lithiation conditions (stronger base, longer reaction time, higher temperature if stable). - Use a protecting group on the pyrrole nitrogen to direct lithiation to C2. - Ensure anhydrous reaction conditions and use freshly distilled solvents.
Formation of multiple products - Competing C2 and C3 formylation. - Diformylation. - Side reactions on the pyridine ring. - Impurities in the starting material.- Use a DoM approach for better regioselectivity. - Carefully control the stoichiometry of the formylating agent to avoid diformylation. - Use a milder formylating agent. - Purify the starting 1H-pyrrolo[3,2-b]pyridine before use.
Dark, tarry reaction mixture - Polymerization of the starting material or product. - Reaction temperature is too high. - Presence of strong acids.- Maintain low reaction temperatures, especially during the addition of reagents. - Use a non-protic solvent. - If using a Vilsmeier-Haack approach, add the substrate slowly to the pre-formed reagent at low temperature.
Difficulty in separating C2 and C3 isomers - Similar polarity of the two isomers.- Optimize the solvent system for column chromatography (e.g., using a gradient elution of ethyl acetate in hexanes). - Consider derivatization of the mixture to facilitate separation, followed by deprotection.

Experimental Protocols

Method 1: Vilsmeier-Haack Formylation (Primarily yields the C3-isomer)

This protocol is provided as a reference for the synthesis of the common C3-isomer and for understanding the baseline reactivity of the substrate.

Reaction Scheme:

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to the cooled DMF while maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1H-pyrrolo[3,2-b]pyridine (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.

Expected Yield: The yield of the 3-carbaldehyde isomer is typically moderate to good, while the 2-carbaldehyde isomer is often a minor byproduct.

Method 2: Directed Ortho-Metalation for C2-Formylation (Proposed)

This protocol outlines a potential strategy to favor the formation of the desired 2-carbaldehyde isomer. Optimization of reaction conditions is likely necessary.

Reaction Scheme:

Procedure:

  • Protection: Protect the nitrogen of 1H-pyrrolo[3,2-b]pyridine using a suitable protecting group (e.g., Boc anhydride with DMAP as a catalyst). Purify the N-protected product.

  • Lithiation: Dissolve the N-protected 1H-pyrrolo[3,2-b]pyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equivalents) in hexanes to the cooled solution.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation at the C2 position.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Deprotect the N-protected 2-carbaldehyde using appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

  • Purify the final product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Formylation Methods for 1H-pyrrolo[3,2-b]pyridine

MethodReagentsTypical Product Ratio (C2:C3)Overall YieldKey Considerations
Vilsmeier-Haack POCl₃, DMFHighly favors C3Moderate to Good (for C3)- Simple procedure. - Poor regioselectivity for C2. - Risk of polymerization.
Directed Ortho-Metalation (DoM) N-protection, n-BuLi, DMFPotentially favors C2Variable (requires optimization)- Multi-step process. - Requires anhydrous conditions and low temperatures. - Choice of protecting group is critical.

Visualizations

Signaling Pathway of Vilsmeier-Haack Reaction

Vilsmeier_Haack cluster_reagent_formation Reagent Formation cluster_formylation Electrophilic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Pyrrolopyridine 1H-pyrrolo[3,2-b]pyridine Intermediate Iminium Salt Intermediate Pyrrolopyridine->Intermediate + Vilsmeier Reagent Product_3_CHO 3-Carbaldehyde (Major Product) Intermediate->Product_3_CHO Hydrolysis (Major Pathway) Product_2_CHO 2-Carbaldehyde (Minor Product) Intermediate->Product_2_CHO Hydrolysis (Minor Pathway)

Caption: Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-b]pyridine.

Experimental Workflow for C2-Formylation via Directed Ortho-Metalation

DoM_Workflow Start Start: 1H-pyrrolo[3,2-b]pyridine Protection Step 1: N-Protection Start->Protection N_Protected N-Protected Intermediate Protection->N_Protected Lithiation Step 2: C2-Lithiation (-78 °C, n-BuLi) N_Protected->Lithiation Lithiated_Intermediate 2-Lithio Intermediate Lithiation->Lithiated_Intermediate Formylation Step 3: Formylation (DMF) Lithiated_Intermediate->Formylation Protected_Product N-Protected 2-Carbaldehyde Formylation->Protected_Product Deprotection Step 4: Deprotection Protected_Product->Deprotection Final_Product Final Product: This compound Deprotection->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification

Caption: Proposed workflow for the synthesis of the 2-carbaldehyde isomer.

Technical Support Center: Purification of 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the purification of 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Purification

  • Question: We are experiencing a significant loss of product during the purification process, resulting in a low overall yield. What are the potential causes and solutions?

  • Answer: Low recovery of this compound can stem from several factors during purification. A primary cause can be the irreversible adsorption of the polar aldehyde onto the silica gel matrix during column chromatography. Additionally, the compound may have partial solubility in the recrystallization solvent, leading to product loss in the mother liquor.

    Potential Solutions:

    • Column Chromatography:

      • Deactivate Silica Gel: Before packing the column, treat the silica gel with a solvent system containing a small amount of a polar modifier, such as triethylamine (0.1-1%) or methanol, in the non-polar eluent. This can help to cap the highly active silanol groups and reduce strong adsorption of the polar aldehyde.

      • Optimize Eluent System: A carefully selected eluent system is crucial. Start with a less polar solvent system and gradually increase the polarity. A common starting point for similar azaindole derivatives is a mixture of hexanes and ethyl acetate. A gradient elution from 100% hexanes to a higher concentration of ethyl acetate can facilitate the separation of less polar impurities first, followed by the elution of the desired product. An alternative system that has proven effective for related compounds is dichloromethane (DCM) with a small percentage of methanol (e.g., 1-5%).

      • Use Alternative Stationary Phases: If silica gel continues to cause significant product loss, consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica like diol or cyano.

    • Recrystallization:

      • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find an optimal one where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents to screen include ethyl acetate, acetonitrile, isopropanol, or mixtures such as ethyl acetate/hexanes.

      • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities.

      • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive volume of solvent will result in a lower recovery of the purified compound.

Issue 2: Persistent Impurities in the Purified Product

  • Question: After purification by column chromatography, our this compound is still contaminated with impurities, as indicated by NMR or LC-MS. How can we improve the purity?

  • Answer: The presence of persistent impurities suggests that the chosen purification method may not be optimal for separating the target compound from specific byproducts of the synthesis. The most common impurity is likely the unreacted starting material, 1H-pyrrolo[3,2-b]pyridine, which can have a similar polarity to the product.

    Potential Solutions:

    • Refine Column Chromatography Technique:

      • Adjust Eluent Polarity: If the impurity is less polar than the product (higher Rf on TLC), starting with a less polar eluent and running a shallow gradient will help to wash it off the column before the product elutes. Conversely, for more polar impurities, a less polar solvent system will retain the product on the column longer, allowing the impurity to elute first.

      • Dry Loading: Instead of dissolving the crude material in a solvent and loading it onto the column, pre-adsorb the crude product onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the column. This technique often results in sharper bands and better separation.

    • Sequential Purification:

      • Column Chromatography followed by Recrystallization: This is a highly effective strategy. Column chromatography can remove the bulk of the impurities, and a subsequent recrystallization can further refine the product to a high purity.

      • Acid-Base Extraction: Since the pyrrolo[3,2-b]pyridine core has a basic nitrogen atom, an acid-base extraction can be employed to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and extracted with an organic solvent to recover the purified product. This should be done with caution as the aldehyde functionality can be sensitive to strong acids or bases.

    • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications where high purity is essential, preparative TLC can provide excellent resolution and separation of closely eluting compounds.

Frequently Asked Questions (FAQs)

  • Question: What is the recommended method for the purification of this compound?

  • Answer: The most commonly employed and effective methods for the purification of this compound and its derivatives are silica gel column chromatography and recrystallization. A combination of both techniques often yields the best results, with column chromatography for the initial removal of major impurities, followed by recrystallization to achieve high purity. For some derivatives, ion exchange chromatography has also been utilized.

  • Question: What are the typical solvent systems for column chromatography of this compound?

  • Answer: Based on the purification of structurally related azaindole derivatives, the following solvent systems are recommended for silica gel column chromatography:

    • Hexanes/Ethyl Acetate (gradient elution)

    • Dichloromethane/Methanol (e.g., 99:1 to 95:5)

    • For closely related compounds, a mixture of n-hexane and ethyl acetate in a 1:2 ratio has been reported to be effective.

  • Question: What are the expected spectroscopic data for pure this compound?

  • Answer: The following spectroscopic data has been reported for this compound:

    • ¹H NMR (400 MHz, Methanol-d₄) δ: 8.69 (d, J=8.3 Hz, 1H), 8.60 (dd, J=5.7, 1.1 Hz, 1H), 8.00 (s, 1H), 7.76-7.69 (m, 2H), 7.41 (s, 1H).

    • For a closely related derivative, 1-Phenyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, the following ¹H NMR data in CDCl₃ was reported, which can be used for comparison of the core structure's signals: ¹H NMR (300 MHz, CDCl₃) δ: 10.55 (s, 1H, CHO), 8.73 (dd, J = 4.5, 0.9 Hz, 1H), 8.26 (s, 1H), 7.92 (d, J = 8.1 Hz, 1H), 7.3 (t, J = 7.8 Hz, 1H).[1]

  • Question: What are the most probable impurities in a sample of crude this compound?

  • Answer: The synthesis of this compound is often achieved through a Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-b]pyridine. Therefore, the most likely impurities are:

    • Unreacted Starting Material: 1H-pyrrolo[3,2-b]pyridine.

    • Solvents: Residual solvents from the reaction and workup, such as N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), and any extraction solvents.

    • Over-reaction Products: Although less common for this specific substrate, diformylation at other positions on the ring could occur under harsh reaction conditions.

Data Presentation

Purification MethodTypical Eluent/Solvent SystemReported PurityReported YieldReference Compounds
Silica Gel Column ChromatographyHexanes/Ethyl Acetate (gradient)>95%63-94%6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
Silica Gel Column ChromatographyDichloromethane/Methanol (e.g., 95:5)HighModerate to Good1H-pyrrolo[2,3-b]pyridine derivatives
RecrystallizationEthanol/N,N-dimethylformamideHighGoodAzaindole derivatives
Ion Exchange ChromatographySCX-2 column, wash with MeOH, elute with 1M NH₃/MeOHHighGoodA derivative of this compound

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or hexanes with a low percentage of ethyl acetate).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the least polar solvent system.

    • Monitor the elution of compounds using thin-layer chromatography (TLC) on the collected fractions.

    • Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities.

    • Collect the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a test solvent and observe the solubility at room temperature. The ideal solvent should show poor solubility.

    • Heat the mixture and observe if the compound dissolves completely.

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

PurificationWorkflow start Crude this compound tlc Analyze by TLC start->tlc recrystallize Recrystallization start->recrystallize decision Are impurities well-separated? tlc->decision column Silica Gel Column Chromatography decision->column Yes complex_mixture Complex Mixture or Closely Eluting Impurities decision->complex_mixture No pure_product Pure Product column->pure_product recrystallize->pure_product sequential_purification Sequential Purification: Column then Recrystallization complex_mixture->sequential_purification sequential_purification->pure_product

Caption: Decision workflow for the purification of this compound.

TroubleshootingWorkflow start Purification Issue Encountered issue_type Identify Issue Type start->issue_type low_yield Low Yield issue_type->low_yield Yield impure_product Impure Product issue_type->impure_product Purity cause_adsorption Cause: Adsorption to Silica low_yield->cause_adsorption cause_solubility Cause: Solubility in Recrystallization Solvent low_yield->cause_solubility cause_coelution Cause: Co-elution of Impurities impure_product->cause_coelution solution_deactivate Solution: Deactivate Silica or Change Stationary Phase cause_adsorption->solution_deactivate solution_solvent_screen Solution: Solvent Screening and Controlled Cooling cause_solubility->solution_solvent_screen solution_optimize_eluent Solution: Optimize Eluent System or Use Sequential Purification cause_coelution->solution_optimize_eluent

Caption: Troubleshooting flowchart for purification issues.

References

Technical Support Center: Formylation of 1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 1H-pyrrolo[3,2-b]pyridine.

Troubleshooting Guide

Researchers may encounter several challenges during the formylation of 1H-pyrrolo[3,2-b]pyridine. This guide addresses common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired C3-Formylated Product 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Suboptimal reaction temperature. 4. Inactive Vilsmeier reagent due to moisture.1. Increase reaction time and monitor by TLC. 2. Ensure inert atmosphere and use anhydrous solvents. 3. Optimize temperature; for Vilsmeier-Haack, gradual heating from 0°C to 80°C may be necessary.[1] 4. Use freshly distilled POCl₃ and anhydrous DMF.
Formation of a Dark, Tarry, or Polymeric Substance 1. Reaction temperature is too high. 2. Presence of acidic impurities. 3. Extended reaction times at elevated temperatures.1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent. 2. Use purified starting materials and solvents. 3. Monitor the reaction closely and quench it once the starting material is consumed.
Presence of Multiple Products in TLC Analysis 1. Formation of side products such as N-formylated, di-formylated, or halogenated derivatives. 2. Dimerization or trimerization of the starting material.1. Adjust the stoichiometry of the formylating agent. 2. Purify the crude product using column chromatography. 3. For Vilsmeier-Haack, a careful aqueous work-up is crucial to hydrolyze the iminium intermediate to the aldehyde.
Product is Difficult to Isolate or Purify 1. The product may be highly polar and soluble in the aqueous phase. 2. Emulsion formation during extraction.1. Saturate the aqueous layer with brine before extraction. 2. Use a different extraction solvent or a continuous extraction apparatus. 3. Break up emulsions by adding brine or filtering through celite.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of 1H-pyrrolo[3,2-b]pyridine?

A1: The most common and effective methods for formylating electron-rich heterocycles like 1H-pyrrolo[3,2-b]pyridine are the Vilsmeier-Haack reaction and the Duff reaction.[2][3] The Vilsmeier-Haack reaction typically employs a phosphoryl chloride (POCl₃) and dimethylformamide (DMF) mixture to generate the electrophilic Vilsmeier reagent.[4] The Duff reaction uses hexamethylenetetramine in an acidic medium.[2]

Q2: What is the expected major product of the formylation of 1H-pyrrolo[3,2-b]pyridine?

A2: The major product is typically the C3-formylated derivative, 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. The pyrrole ring is more electron-rich than the pyridine ring, and electrophilic substitution, such as formylation, preferentially occurs at the C3 position.

Q3: What are the potential side reactions to be aware of?

A3: Several side reactions can occur, leading to a mixture of products and reduced yield of the desired aldehyde. These include:

  • N-formylation: The nitrogen of the pyrrole ring can be formylated, leading to the formation of 1-formyl-1H-pyrrolo[3,2-b]pyridine.

  • Dimerization/Trimerization: Under certain conditions, especially with reactive aldehydes, the starting material can react with the formylated product to form di(1H-pyrrolo[3,2-b]pyridinyl)methane or larger oligomers. This is a known side reaction in the formylation of indoles, which are structurally similar.

  • Halogenation: In the Vilsmeier-Haack reaction, the use of phosphorus oxychloride can sometimes lead to the formation of chlorinated byproducts.

  • Di-formylation: Although less common for this substrate, formylation at multiple positions on the ring can occur, especially with an excess of the formylating agent.

Q4: How can I minimize the formation of the N-formylated side product?

A4: N-formylation is often reversible under the reaction work-up conditions. A basic aqueous work-up can help to hydrolyze the N-formyl group. Additionally, optimizing the reaction temperature and the stoichiometry of the reagents can favor C-formylation over N-formylation.

Q5: The reaction mixture turned dark and viscous. What should I do?

A5: The formation of a dark, tarry substance often indicates polymerization or decomposition. This is usually caused by excessive heat or prolonged reaction times. It is crucial to maintain careful temperature control throughout the reaction. If this occurs, isolating the desired product may be challenging. Future experiments should be conducted at a lower temperature or for a shorter duration.

Experimental Protocols

Vilsmeier-Haack Formylation of 1H-pyrrolo[3,2-b]pyridine

This protocol is a general guideline and may require optimization based on your specific experimental setup and the purity of your reagents.

Reagents and Materials:

  • 1H-pyrrolo[3,2-b]pyridine (4-azaindole)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add freshly distilled POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 1H-pyrrolo[3,2-b]pyridine (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed (typically after 2-4 hours), cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.

Visualizing Reaction Pathways

The following diagrams illustrate the main reaction pathway for the desired C3-formylation and a common side reaction, N-formylation.

formylation_pathways cluster_main Main Reaction: C3-Formylation cluster_side Side Reaction: N-Formylation Start 1H-pyrrolo[3,2-b]pyridine Intermediate Iminium Salt Intermediate (at C3) Start->Intermediate Vilsmeier Reagent Product 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde Intermediate->Product Hydrolysis Start_Side 1H-pyrrolo[3,2-b]pyridine Side_Product 1-Formyl-1H-pyrrolo[3,2-b]pyridine Start_Side->Side_Product Vilsmeier Reagent

Caption: Main reaction pathway to the desired C3-aldehyde versus a common N-formylation side reaction.

The following workflow provides a logical approach to troubleshooting common issues during the formylation of 1H-pyrrolo[3,2-b]pyridine.

troubleshooting_workflow Check_Reagents Check Reagent Purity (anhydrous conditions?) Optimize_Time_Temp Optimize Reaction Time and Temperature Check_Reagents->Optimize_Time_Temp Multiple_Products Multiple Products on TLC? Optimize_Time_Temp->Multiple_Products Adjust_Stoichiometry Adjust Reagent Stoichiometry Multiple_Products->Adjust_Stoichiometry Yes Tarry_Mixture Dark/Tarry Mixture? Multiple_Products->Tarry_Mixture No Chromatography Purify by Column Chromatography Adjust_Stoichiometry->Chromatography Successful_Product Successful Product Isolation Chromatography->Successful_Product Lower_Temp Lower Reaction Temperature Tarry_Mixture->Lower_Temp Yes Tarry_Mixture->Successful_Product No Unsuccessful Further Optimization Needed Lower_Temp->Unsuccessful Low_Yield Low_Yield Low_Yield->Check_Reagents Yes Low_Yield->Multiple_Products No

Caption: A troubleshooting workflow for the formylation of 1H-pyrrolo[3,2-b]pyridine.

References

Technical Support Center: Optimizing Sonogashira Reactions for Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of azaindoles via Sonogashira coupling. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to help you overcome common challenges and successfully synthesize your target azaindole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful Sonogashira reaction for azaindole synthesis?

A1: The most critical parameters are the choice of catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature. Additionally, ensuring anhydrous and anaerobic conditions is crucial to prevent catalyst deactivation and side reactions.[1][2][3][4] The purity of the haloazaindole and the terminal alkyne starting materials is also paramount.[1]

Q2: I am observing a black precipitate in my reaction. What is it and how can I prevent it?

A2: The black precipitate is likely "palladium black," which results from the decomposition of the palladium catalyst.[1][2] This can be caused by impurities, an inappropriate choice of solvent (THF has been anecdotally reported to promote its formation), or excessively high temperatures.[1][2] To prevent this, use high-purity reagents and solvents, ensure thorough degassing of your reaction mixture, and carefully control the reaction temperature.

Q3: What is the typical reactivity order for haloazaindoles in the Sonogashira coupling?

A3: Similar to other aryl halides, the reactivity of haloazaindoles in Sonogashira reactions generally follows the trend: I > Br > Cl.[1] Iodo-azaindoles are the most reactive and can often be coupled at room temperature, while bromo-azaindoles may require heating.[1][5] Chloro-azaindoles are the least reactive and often require more specialized catalyst systems, such as those with bulky, electron-rich phosphine ligands.[6]

Q4: Is a copper co-catalyst always necessary? When should I consider a copper-free protocol?

A4: A copper(I) co-catalyst, typically CuI, is used in the classic Sonogashira reaction to increase the reaction rate.[7] However, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), leading to side products.[8] You should consider a copper-free protocol if you observe significant alkyne dimerization. Many modern Sonogashira protocols for sensitive substrates like azaindoles are designed to be copper-free.[9][10][11]

Q5: The N-H of my azaindole seems to be causing issues. Should I protect it?

A5: The acidic N-H of the azaindole ring can potentially interfere with the catalytic cycle or react with the base. While some protocols report successful couplings on N-unprotected azaindoles, protecting the nitrogen with a suitable group (e.g., Boc, SEM, or tosyl) can often improve yields and prevent side reactions, particularly if strong bases are used.

Troubleshooting Guide

Problem 1: Low to No Product Yield

Possible Cause Troubleshooting Recommendation
Inactive Catalyst Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure proper storage of catalysts under an inert atmosphere. For Pd(II) precatalysts, ensure conditions are suitable for in-situ reduction to Pd(0).[2][7]
Poor Quality Reagents Purify the haloazaindole and terminal alkyne if their purity is questionable. Impurities can poison the catalyst.[1]
Inadequate Degassing Oxygen can lead to catalyst decomposition and alkyne homocoupling. Degas the solvent and reaction mixture thoroughly using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution.[1]
Incorrect Solvent The solvent must solubilize all reaction components. While DMF and THF are common, they can sometimes promote catalyst deactivation.[2] Consider switching to toluene, dioxane, or acetonitrile (MeCN).[5][9] For some systems, polar aprotic solvents like DMSO have shown excellent results.[9]
Inappropriate Base The base must be strong enough to deprotonate the terminal alkyne but not so strong as to cause unwanted side reactions with the azaindole core. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common.[1] For less reactive substrates or copper-free systems, inorganic bases such as K₂CO₃, Cs₂CO₃, or t-BuOK may be more effective.[12][13][14]
Suboptimal Temperature If using a bromo- or chloro-azaindole, room temperature may be insufficient.[1][5] Gradually increase the temperature, potentially up to 80-120°C in a sealed tube. Monitor for starting material decomposition at higher temperatures.
Ligand Issues The ligand choice is critical. For challenging couplings (e.g., with chloroazaindoles), bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, cataCXium A) can significantly improve performance over standard PPh₃.[6][10]

Problem 2: Significant Formation of Alkyne Homocoupling Product (Glaser Coupling)

Possible Cause Troubleshooting Recommendation
Presence of Oxygen Rigorously exclude oxygen from the reaction. Use proper degassing techniques and maintain a positive pressure of an inert gas.[1]
Copper Co-catalyst The copper(I) co-catalyst is often the primary promoter of Glaser coupling.[8]
Solution 1: Switch to a well-established copper-free Sonogashira protocol. These often use specific palladium catalysts and ligands that are effective without copper.[9][10][11]
Solution 2: If a copper-catalyzed system is necessary, ensure the reaction is run under strictly anaerobic conditions and consider using a lower loading of the copper co-catalyst.

Optimized Reaction Conditions for Azaindole Synthesis

The following tables summarize quantitative data for optimizing Sonogashira reactions for the synthesis of various azaindole isomers.

Table 1: Palladium Catalyst and Ligand Optimization

CatalystLigandCo-catalystBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(PPh₃)₂-CuIEt₃NDMFRT - 60Good[13]
Pd(PPh₃)₄-CuIEt₃NDMFRTGood[12]
Pd(OAc)₂dppbNoneCs₂CO₃Dioxane100High[15]
[DTBNpP]Pd(crotyl)Cl-NoneTMPDMSORTup to 97[9]
Pd(CH₃CN)₂Cl₂cataCXium ANoneCs₂CO₃2-MeTHFRTGood to Excellent[10]
Fe(acac)₃-CuIKOt-BuNMP130 (MW)Good[14]

Table 2: Base and Solvent Optimization

BaseSolventTemperature (°C)NotesReference
Et₃NDMFRT - 60Standard conditions for iodo/bromo-azaindoles.[13]
t-BuOKDMF80Often used in the final cyclization step to form the azaindole ring.[12][16]
K₂CO₃DMF100Effective for cyclization.[12]
Cs₂CO₃Dioxane100Good for copper-free systems with less reactive halides.[15]
TMPDMSORTHighly effective for copper-free couplings at room temperature.[9]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of a Haloazaindole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the haloazaindole (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add degassed solvent (e.g., DMF or Et₃N, to make a ~0.1 M solution of the haloazaindole). Add the terminal alkyne (1.1-1.5 eq) via syringe, followed by a degassed amine base (e.g., Et₃N, 2-3 eq) if not used as the solvent.

  • Reaction: Stir the mixture at room temperature or heat to the desired temperature (e.g., 60-80°C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of a Bromo-azaindole at Room Temperature (Adapted from[9])

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the bromo-azaindole (1.0 eq), [DTBNpP]Pd(crotyl)Cl (0.025 eq), and a stir bar to a vial.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMSO (~0.2 M). Add 2,2,6,6-tetramethylpiperidine (TMP) (2.0 eq) followed by the terminal alkyne (1.5 eq).

  • Reaction: Seal the vial and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction for completion by LC-MS (typically 2-18 hours).

  • Workup and Purification: Follow the general workup and purification steps outlined in Protocol 1.

Visualizations

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition (R¹-X) Pd0->OxiAdd PdII R¹-Pd(II)L₂-X OxiAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne R¹-Pd(II)L₂-C≡CR² Transmetal->PdII_alkyne CuX CuX Transmetal->CuX - CuX RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Product R¹-C≡CR² Alkyne H-C≡CR² CuAcetylide Cu-C≡CR² Alkyne->CuAcetylide + Base, - Base·HX Base Base CuAcetylide->Transmetal + R¹-Pd(II)L₂-X

Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.

Experimental_Workflow start Start setup 1. Reaction Setup (Flask, Reagents, Catalyst) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert add_solvents 3. Add Degassed Solvents and Reagents inert->add_solvents react 4. Stir at RT or Heat add_solvents->react monitor 5. Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product Final Azaindole Product purify->product

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting_Tree start Low or No Yield check_catalyst Check Catalyst & Reagent Quality (Fresh? Pure? Dry?) start->check_catalyst Yes side_products Significant Side Products? start->side_products No check_conditions Review Reaction Conditions (Anaerobic? Degassed?) check_catalyst->check_conditions optimize_temp Optimize Temperature (Increase for Br/Cl substrates) check_conditions->optimize_temp optimize_system Change Catalyst System (Ligand, Base, Solvent) optimize_temp->optimize_system homocoupling Alkyne Homocoupling? side_products->homocoupling Yes go_cu_free Switch to Copper-Free Protocol homocoupling->go_cu_free Yes decomposition Decomposition of Starting Material? homocoupling->decomposition No lower_temp Lower Temperature / Shorter Time decomposition->lower_temp Yes

Caption: Decision tree for troubleshooting low yield in Sonogashira reactions.

References

Technical Support Center: Scale-Up Synthesis of 4-Azaindole-2-Carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-azaindole-2-carboxaldehyde. The information provided is designed to address common challenges encountered during the transition from laboratory-scale to larger-scale production.

Troubleshooting Guide

Problem 1: Low or Inconsistent Yields

Low or inconsistent yields are a common issue when scaling up the synthesis of 4-azaindole-2-carboxaldehyde, often via the Vilsmeier-Haack formylation of 4-azaindole. The electron-deficient nature of the pyridine ring in the 4-azaindole starting material can make the reaction sensitive to process parameters.

Potential Cause Troubleshooting Strategy
Incomplete Vilsmeier Reagent Formation Ensure anhydrous conditions. The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider a longer pre-formation time for the reagent before adding the 4-azaindole substrate.
Suboptimal Reaction Temperature Temperature control is critical. The formation of the Vilsmeier reagent is typically done at low temperatures (0-10 °C). The subsequent formylation may require heating, but excessive temperatures can lead to decomposition and side reactions. Implement precise temperature monitoring and control.
Poor Mixing/Mass Transfer In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, causing side reactions. Ensure adequate agitation for the reactor volume.
Incorrect Stoichiometry On a larger scale, the molar ratios of reagents become more critical. Carefully control the addition rate and total amount of POCl₃. An excess or deficit can lead to incomplete reaction or the formation of byproducts.
Degradation of Starting Material or Product The acidic conditions of the Vilsmeier-Haack reaction can lead to the degradation of the azaindole ring if the reaction is prolonged or conducted at too high a temperature. Monitor the reaction progress (e.g., by HPLC) and quench it once the starting material is consumed.
Problem 2: Impurity Formation and Difficult Purification

The formation of impurities can complicate the purification of 4-azaindole-2-carboxaldehyde, impacting the final product's quality and yield.

Potential Impurity/Byproduct Formation Mechanism & Identification Mitigation and Purification Strategy
Unreacted 4-Azaindole Incomplete reaction. Detected by HPLC or TLC.Optimize reaction time, temperature, and reagent stoichiometry. Can often be removed by recrystallization or column chromatography.
Di-formylated or Tri-formylated Species Reaction with excess Vilsmeier reagent at higher temperatures.Use a controlled stoichiometry of the Vilsmeier reagent. Lowering the reaction temperature can improve selectivity. Purification can be challenging and may require careful column chromatography.
Polymeric Byproducts Side reactions at high temperatures or concentrations.Maintain strict temperature control and consider using a more dilute reaction mixture. These are often insoluble and can sometimes be removed by filtration.
N-Formyl-4-azaindole A potential side product from the reaction of the Vilsmeier reagent with the indole nitrogen.The Vilsmeier-Haack reaction on indoles typically favors C3-formylation, but N-formylation can occur. Purification may require chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-azaindole-2-carboxaldehyde on a larger scale?

A1: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like 4-azaindole to introduce a carboxaldehyde group. This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Q2: Why are yields often lower during scale-up compared to laboratory experiments?

A2: The primary reason for lower yields during scale-up is often related to mass and heat transfer limitations in larger reactors. The electron-deficient nature of the pyridine ring in 4-azaindole makes the formylation reaction less facile than in indole itself, rendering it more sensitive to variations in local temperature and reagent concentration.[1] Inefficient mixing can lead to side reactions and product degradation.

Q3: What are the critical safety considerations for the scale-up of the Vilsmeier-Haack reaction?

A3: The Vilsmeier-Haack reaction can be highly exothermic, and there is a risk of a thermal runaway, especially on a large scale. The Vilsmeier reagent itself can be thermally unstable. It is crucial to have robust temperature control and an adequate cooling system. A slow, controlled addition of POCl₃ to DMF is recommended. A thorough thermal hazard evaluation should be conducted before attempting a large-scale reaction.

Q4: How can I effectively purify 4-azaindole-2-carboxaldehyde on a large scale?

A4: Purification strategies at scale often aim to avoid column chromatography due to cost and solvent usage. Recrystallization from a suitable solvent system is a common first step. The choice of solvent will depend on the impurity profile. If chromatography is necessary, consider using a medium-pressure liquid chromatography (MPLC) system. An aqueous workup to hydrolyze the intermediate iminium salt is a critical step, and the pH of this workup can influence the ease of isolation.

Q5: What are some common side reactions to be aware of?

A5: Besides incomplete reaction, potential side reactions include the formation of positional isomers (though formylation at the 2-position is generally favored for 4-azaindole), di-formylation, and polymerization, especially at elevated temperatures.[1]

Data Presentation

The following tables provide representative data for the Vilsmeier-Haack formylation of indole derivatives. Note that optimal conditions for 4-azaindole-2-carboxaldehyde may vary.

Table 1: Vilsmeier-Haack Formylation of Indole Derivatives - Reaction Conditions and Yields

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85696
2-MethylindolePOCl₃, DMF98-100371 (1-formyl), 22.5 (2-formyl)
4-MethylindolePOCl₃, DMF0 to 85890
5-MethylindolePOCl₃, DMF0 to 85892

Data is illustrative and based on analogous reactions.

Experimental Protocols

Note: The following is a generalized protocol for a Vilsmeier-Haack reaction and should be optimized for the specific scale and equipment used. A thorough risk assessment is mandatory before proceeding.

1. Formation of the Vilsmeier Reagent

  • Charge a suitable, dry reactor with anhydrous N,N-dimethylformamide (DMF).

  • Ensure the reactor is under an inert atmosphere (e.g., nitrogen).

  • Cool the DMF to 0-5 °C with efficient stirring.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the internal temperature below 10 °C.

  • Stir the mixture at 0-10 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

2. Formylation of 4-Azaindole

  • Prepare a solution of 4-azaindole in a suitable anhydrous solvent (e.g., DMF or a chlorinated solvent).

  • Slowly add the 4-azaindole solution to the pre-formed Vilsmeier reagent, maintaining the temperature as determined by optimization studies (this may range from room temperature to a moderately elevated temperature).

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

3. Work-up and Isolation

  • Carefully and slowly quench the reaction mixture by adding it to a mixture of ice and water with vigorous stirring. This step is exothermic.

  • Adjust the pH of the aqueous solution with a base (e.g., sodium hydroxide or sodium carbonate) to hydrolyze the intermediate iminium salt. The final pH will need to be optimized for product isolation.

  • The product may precipitate out of the solution or require extraction with a suitable organic solvent.

  • If the product precipitates, it can be collected by filtration, washed with water, and dried.

  • If extraction is required, separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

4. Purification

  • The crude 4-azaindole-2-carboxaldehyde can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/heptane) or by column chromatography on silica gel if necessary.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent  0-10 °C, Inert Atm. POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mix Reaction Mixture Vilsmeier_Reagent->Reaction_Mix Controlled Temp. Azaindole 4-Azaindole Azaindole->Reaction_Mix Quench Quench (Ice/Water) Reaction_Mix->Quench Hydrolysis Hydrolysis (Base) Quench->Hydrolysis Isolation Isolation (Filtration/Extraction) Hydrolysis->Isolation Crude_Product Crude Product Isolation->Crude_Product Purification Recrystallization / Chromatography Crude_Product->Purification Final_Product Pure 4-Azaindole-2-carboxaldehyde Purification->Final_Product

Caption: Experimental workflow for the synthesis of 4-azaindole-2-carboxaldehyde.

Troubleshooting_Yield cluster_investigation Investigation Points cluster_solutions Potential Solutions cluster_outcome Outcome Start Low Yield Issue Temp Temperature Control? Start->Temp Reagents Reagent Quality & Stoichiometry? Start->Reagents Mixing Adequate Mixing? Start->Mixing Optimize_Temp Optimize Temperature Profile Temp->Optimize_Temp Check_Reagents Verify Reagent Purity & Molar Ratios Reagents->Check_Reagents Inert_Atm Ensure Anhydrous/Inert Conditions Reagents->Inert_Atm Improve_Agitation Increase Stirring Rate / Baffle Use Mixing->Improve_Agitation Improved_Yield Improved Yield Optimize_Temp->Improved_Yield Check_Reagents->Improved_Yield Improve_Agitation->Improved_Yield Inert_Atm->Improved_Yield

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Resolving Impurities in 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities during the synthesis and purification of 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound via the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack formylation of 7-azaindole is a common synthetic route. Potential impurities include:

  • Unreacted 7-azaindole: Incomplete reaction can lead to the presence of the starting material in the crude product.

  • Di-formylated 1H-pyrrolo[3,2-b]pyridine: The electron-rich nature of the pyrrolopyridine ring system can sometimes lead to the introduction of a second formyl group.[1]

  • Polymeric or colored byproducts: Vilsmeier-Haack reactions can sometimes produce complex mixtures and colored impurities, the exact nature of which can vary depending on reaction conditions.[2]

  • Residual Vilsmeier reagent and decomposition products: The Vilsmeier reagent (formed from DMF and POCl₃) and its hydrolysis products can contaminate the crude product.

Q2: My crude this compound is a dark, oily substance. Is this normal, and how can I purify it?

A2: It is not uncommon for crude products from Vilsmeier-Haack reactions to be dark and oily due to the presence of polymeric byproducts and residual reagents.[2] Purification can typically be achieved through column chromatography or recrystallization. For particularly stubborn impurities, purification via the formation of a sodium bisulfite adduct can be an effective strategy.

Q3: I am having difficulty removing a persistent impurity that has a similar polarity to my desired product. What purification strategy do you recommend?

A3: When standard column chromatography fails to separate impurities with similar polarity, consider the following approaches:

  • Purification via Sodium Bisulfite Adduct Formation: Aldehydes react reversibly with sodium bisulfite to form solid adducts, which can often be separated from non-aldehydic impurities by filtration. The pure aldehyde can then be regenerated by treatment with a base.

  • Recrystallization with a Mixed Solvent System: If a single solvent does not provide adequate separation, a mixed solvent system can be employed. This involves dissolving the crude product in a "good" solvent at an elevated temperature and then adding a "poor" solvent until the solution becomes turbid. Upon slow cooling, the desired compound should crystallize out, leaving the more soluble impurities in the mother liquor.

Q4: How can I confirm the purity of my final this compound product?

A4: The purity of the final product should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired product and identify the presence of any impurities with distinct signals.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the product and can help in identifying unknown impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure the Vilsmeier reagent was freshly prepared and used in appropriate stoichiometry. - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (7-azaindole) is consumed. - Optimize reaction temperature and time. Vilsmeier-Haack reactions can require heating to proceed to completion.[3]
Product Degradation during Workup - Maintain a low temperature during the aqueous workup, as the iminium salt intermediate can be sensitive. - Use a mild base (e.g., sodium bicarbonate or sodium carbonate solution) for neutralization to avoid potential side reactions.
Loss of Product during Extraction - this compound has some polarity. Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). - Perform multiple extractions of the aqueous layer to ensure complete recovery of the product.
Issue 2: Presence of Significant Impurities in the Crude Product
Symptom (Observed by Analytical Technique) Potential Impurity Troubleshooting/Purification Strategy
TLC shows a spot with a different Rf value corresponding to the starting material. Unreacted 7-azaindoleOptimize reaction conditions for complete conversion. Purify by column chromatography.
Mass spectrum shows a peak corresponding to the di-formylated product (M+28). Di-formylated 1H-pyrrolo[3,2-b]pyridineUse a less reactive formylating agent or milder reaction conditions. Separation can be attempted by careful column chromatography.
¹H NMR shows broad signals or unidentifiable peaks. Polymeric byproducts or residual reagentsPurify by column chromatography. If impurities persist, consider recrystallization or purification via the bisulfite adduct.
Product appears as a dark oil or solid. Colored impurities/Polymeric materialAttempt purification by column chromatography with a silica gel plug to remove baseline impurities, followed by recrystallization.

Data Presentation

Quantitative data from the analysis of crude and purified this compound should be summarized for clear comparison. Below is a template table that researchers can use to present their data.

Sample Method of Analysis Parameter Measured Result
Crude ProductHPLCPurity (%)e.g., 75.3%
Major Impurity 1 (%)e.g., 15.2% (Unreacted 7-azaindole)
Major Impurity 2 (%)e.g., 5.1% (Di-formylated product)
After Column ChromatographyHPLCPurity (%)e.g., 95.8%
After RecrystallizationHPLCPurity (%)e.g., >99.0%
Purified Product¹H NMRChemical Shift (δ), Multiplicity, IntegrationConforms to structure
Melting PointRange (°C)e.g., 188-190 °C

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (typically 230-400 mesh) using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or mixed solvent system. A good single solvent will dissolve the compound when hot but not when cold. For a mixed solvent system, one solvent should readily dissolve the compound (soluble solvent), while the other should not (insoluble solvent). The two solvents must be miscible.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot soluble solvent (or the single recrystallization solvent) until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: If using a mixed solvent, add the hot insoluble solvent dropwise to the hot solution until it becomes slightly cloudy. Then, add a few more drops of the hot soluble solvent to clarify the solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound column Column Chromatography start->column Initial Purification bisulfite Bisulfite Adduct Formation start->bisulfite Alternative for stubborn impurities recrystallization Recrystallization column->recrystallization Further Purification hplc HPLC recrystallization->hplc nmr NMR recrystallization->nmr ms Mass Spectrometry recrystallization->ms bisulfite->recrystallization end Pure Product hplc->end nmr->end ms->end

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Crude Product Analysis (TLC, LC-MS) purity_check Is Purity >98%? start->purity_check impurity_id Identify Major Impurity purity_check->impurity_id No end Pure Product purity_check->end Yes starting_material Unreacted Starting Material impurity_id->starting_material Rf matches starting material side_product Side-Product (e.g., di-formylated) impurity_id->side_product Characterized as side-product baseline_impurity Baseline/Polymeric Impurity impurity_id->baseline_impurity Unidentified/Baseline optimize_reaction Optimize Reaction Conditions starting_material->optimize_reaction column_chrom Column Chromatography side_product->column_chrom baseline_impurity->column_chrom optimize_reaction->column_chrom recrystallize Recrystallization column_chrom->recrystallize recrystallize->end

Caption: Troubleshooting logic for resolving impurities in this compound.

References

protecting group strategies for 1H-pyrrolo[3,2-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding protecting group strategies for the synthesis of 1H-pyrrolo[3,2-b]pyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the nitrogen of the pyrrole ring in 1H-pyrrolo[3,2-b]pyridine during synthesis?

A1: The pyrrole nitrogen of the 1H-pyrrolo[3,2-b]pyridine core has an acidic proton and can participate in various reactions. Protection of this nitrogen is crucial for several reasons:

  • To prevent unwanted side reactions: The acidic N-H proton can interfere with bases and organometallic reagents used in subsequent synthetic steps. For instance, in a reaction involving tosylmethylisocyanide (TosMIC) under basic conditions on a related pyrroloisoquinoline system, the presence of the acidic proton prevented the desired ring formation[1].

  • To improve solubility: Attaching a protecting group can enhance the solubility of the pyrrolopyridine core in organic solvents, facilitating reactions and purification.

  • To direct regioselectivity: A bulky protecting group on the nitrogen can direct metallation or electrophilic substitution to other positions of the heterocyclic system.

Q2: What are the most common protecting groups for the 1H-pyrrolo[3,2-b]pyridine core?

A2: Based on literature for 1H-pyrrolo[3,2-b]pyridine and its isomers, the most commonly employed protecting groups for the pyrrole nitrogen are:

  • tert-Butoxycarbonyl (Boc): Widely used due to its ease of introduction and its removal under acidic conditions that are often compatible with other functional groups.

  • Sulfonyl groups (e.g., Tosyl, Ts): These electron-withdrawing groups can reduce the reactivity of the pyrrole ring, which can be advantageous in certain synthetic transformations.

  • [2-(Trimethylsilyl)ethoxy]methyl (SEM): This group is stable to a wide range of conditions but can be removed under specific acidic or fluoride-mediated conditions.

Q3: How do I choose the right protecting group for my specific synthesis?

A3: The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions of subsequent steps. An ideal protecting group should be:

  • Easy and high-yielding to introduce.

  • Stable to the reaction conditions planned for the subsequent steps.

  • Readily and selectively removed in high yield without affecting other functional groups in the molecule.

Consider creating an "orthogonal protection strategy" where different functional groups in your molecule are protected with groups that can be removed under distinct conditions.

Troubleshooting Guides

Issue 1: Low yield during N-Boc protection

Symptom: After reacting 1H-pyrrolo[3,2-b]pyridine with Di-tert-butyl dicarbonate (Boc)₂O, the yield of the N-Boc protected product is low.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete deprotonation of the pyrrole nitrogen. Ensure a suitable base is used in sufficient quantity. For a related 1H-pyrrolo[3,2-g]isoquinoline, a combination of triethylamine (Et₃N) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) was effective[1].
Steric hindrance. If the 1H-pyrrolo[3,2-b]pyridine core is heavily substituted, the reaction may require more forcing conditions such as elevated temperatures or a longer reaction time.
Decomposition of the starting material or product. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially if the molecule is sensitive to air or moisture.
Issue 2: Difficulty in removing the N-Boc group

Symptom: Incomplete deprotection of the N-Boc group when using acidic conditions.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficiently acidic conditions. While milder acids are sometimes desirable, complete deprotection often requires a strong acid. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH₂Cl₂) is a common and effective method[1]. A 20% TFA in DCM solution is often sufficient.
Acid-sensitive functional groups elsewhere in the molecule. If other parts of your molecule are sensitive to strong acids, you might consider alternative deprotection methods. Thermal deprotection by heating in a high-boiling point solvent like dioxane or trifluoroethanol can be an option, although this may require optimization of temperature and time.
Formation of stable intermediates. Ensure that after the acidic treatment, a proper work-up is performed to neutralize the acid and isolate the free amine.
Issue 3: Unwanted side reactions during N-SEM deprotection

Symptom: Formation of unexpected byproducts during the removal of the SEM group.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Release of formaldehyde from the SEM group. The deprotection of SEM groups can release formaldehyde, which can then react with the deprotected amine. A two-step deprotection procedure has been shown to be effective for a related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine. This involves an initial treatment with trifluoroacetic acid (TFA), followed by a basic work-up to facilitate the complete removal of the SEM group and its byproducts.
Harsh deprotection conditions. If using fluoride-based reagents like TBAF, ensure the reaction conditions are anhydrous if your molecule is sensitive to water. For acid-mediated deprotection, start with milder conditions before proceeding to more forcing ones.

Experimental Protocols

N-Boc Protection of a 1H-pyrrolo[3,2-b]pyridine Derivative (Adapted from a related isomer)

This protocol is adapted from the Boc-protection of a 1H-pyrrolo[3,2-g]isoquinoline and should be optimized for the specific 1H-pyrrolo[3,2-b]pyridine substrate[1].

  • Dissolve the 1H-pyrrolo[3,2-b]pyridine derivative (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.), Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.), and triethylamine (Et₃N) (1.5 eq.).

  • Stir the mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with CH₂Cl₂.

  • Wash the combined organic layers with a saturated solution of NaCl, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

N-Boc Deprotection using TFA (General Procedure)
  • Dissolve the N-Boc protected 1H-pyrrolo[3,2-b]pyridine derivative in dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used as is or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.

Data Summary

The following table summarizes typical reagents and conditions for the protection and deprotection of pyrrole nitrogens in pyrrolopyridine systems. Note that yields are highly substrate-dependent and the provided values are for guidance.

Protecting GroupProtection Reagents & ConditionsDeprotection Reagents & ConditionsTypical Yields
Boc (Boc)₂O, DMAP (cat.), Et₃N, CH₂Cl₂, rt, 1h[1]TFA, CH₂Cl₂[1]Protection: >90% (for related isomer) Deprotection: 51-65% (over two steps including a prior reaction)[1]
Tosyl (Ts) TsCl, base (e.g., NaH), DMFStrong reducing agents (e.g., Na/NH₃) or strong base (e.g., NaOH/MeOH)Not specified in the context of 1H-pyrrolo[3,2-b]pyridine protection.
SEM SEM-Cl, NaH, DMFTFA followed by a basic work-upNot specified in the context of 1H-pyrrolo[3,2-b]pyridine protection.

Diagrams

Protecting_Group_Strategy Start 1H-pyrrolo[3,2-b]pyridine Protected N-Protected 1H-pyrrolo[3,2-b]pyridine Start->Protected Protection (e.g., Boc, SEM, Ts) Reaction Synthetic Transformation (e.g., Lithiation, Coupling) Protected->Reaction Stable Intermediate Deprotected Functionalized 1H-pyrrolo[3,2-b]pyridine Protected->Deprotected Deprotection Reaction->Protected Modified Intermediate

Caption: General workflow for using a protecting group in the synthesis of functionalized 1H-pyrrolo[3,2-b]pyridines.

Troubleshooting_Logic cluster_protection Protection Step Troubleshooting cluster_deprotection Deprotection Step Troubleshooting P_Start Low Yield in Protection? P_C1 Incomplete Deprotonation? P_Start->P_C1 Check P_C2 Steric Hindrance? P_Start->P_C2 Check P_S1 Increase base (e.g., add DMAP) P_C1->P_S1 Yes P_S2 Increase Temp./Time P_C2->P_S2 Yes D_Start Incomplete Deprotection? D_C1 Acid too Weak? D_Start->D_C1 Check D_C2 Side Reactions? D_Start->D_C2 Check D_S1 Use stronger acid (e.g., TFA) D_C1->D_S1 Yes D_S2 Consider alternative (e.g., thermal) D_C2->D_S2 Yes

Caption: A logic diagram for troubleshooting common issues in protection and deprotection steps.

References

Technical Support Center: Reductive Amination with Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing reductive amination with heterocyclic aldehydes.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction is showing low to no yield. What are the common causes?

A1: Low yields in reductive aminations with heterocyclic aldehydes can stem from several factors:

  • Inefficient Imine/Iminium Ion Formation: The equilibrium for imine formation may not be favorable. This can be due to the electronic properties of the heterocyclic aldehyde or the amine, steric hindrance, or the presence of water, which can hydrolyze the imine intermediate.

  • Suboptimal pH: The reaction pH is critical. Imine formation is generally favored under mildly acidic conditions (pH 4-6) to facilitate carbonyl activation. However, if the pH is too low, the amine nucleophile becomes protonated and non-reactive.

  • Incorrect Choice or Inactivity of Reducing Agent: The reducing agent may be too reactive, reducing the aldehyde before imine formation, or not reactive enough to reduce the formed imine/iminium ion. Reagent degradation can also be a factor.

  • Side Reactions: Competing side reactions such as aldehyde self-condensation (aldol reaction), reduction of the aldehyde to an alcohol, or over-alkylation of the amine can consume starting materials and reduce the desired product yield.

  • Poor Solubility: If the aldehyde, amine, or reducing agent are not fully soluble in the chosen solvent, the reaction rate will be significantly hindered.

Q2: What is the optimal pH for reductive amination, and how do I control it?

A2: The optimal pH for reductive amination is typically between 4 and 6. This pH range is a compromise: it's acidic enough to catalyze imine formation by protonating the carbonyl oxygen, but not so acidic that it fully protonates the amine, rendering it non-nucleophilic. You can control the pH by adding a catalytic amount of a weak acid, such as acetic acid (AcOH). For reactions involving amine salts (e.g., hydrochlorides), a base like triethylamine (TEA) may be needed to liberate the free amine.

Q3: Which reducing agent should I choose: NaBH(OAc)₃, NaCNBH₃, or NaBH₄?

A3: The choice of reducing agent is crucial for the success of the reaction.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent for one-pot reductive aminations. It is a mild and selective reducing agent that is particularly effective for a wide range of aldehydes and ketones, including those with acid-sensitive functional groups. It is less toxic than sodium cyanoborohydride.

  • Sodium cyanoborohydride (NaCNBH₃): This reagent is highly selective for the reduction of the iminium ion over the carbonyl group, making it excellent for one-pot reactions. However, its high toxicity and the potential to generate toxic hydrogen cyanide (HCN) gas, especially under acidic conditions, are significant drawbacks.

  • Sodium borohydride (NaBH₄): This is a powerful and cost-effective reducing agent, but it is less selective and can readily reduce the starting aldehyde. Therefore, it is typically used in a two-step procedure where the imine is pre-formed before the addition of NaBH₄.

Q4: I am observing the formation of a significant amount of alcohol byproduct. How can I prevent this?

A4: The formation of an alcohol byproduct indicates that the reducing agent is reducing the starting aldehyde before it can form the imine. To mitigate this, you can:

  • Switch to a more selective reducing agent: Use NaBH(OAc)₃ or NaCNBH₃, which are more selective for the imine/iminium ion over the aldehyde.

  • Employ a two-step procedure: First, stir the aldehyde and amine together to allow for imine formation (this can be monitored by TLC or NMR). Once the imine has formed, add the reducing agent (NaBH₄ can be used in this case).

  • Use a Lewis acid: Adding a Lewis acid like Ti(Oi-Pr)₄ or ZnCl₂ can activate the carbonyl group towards imine formation, potentially increasing its rate relative to aldehyde reduction.

Q5: How can I avoid the dialkylation of my primary amine?

A5: Dialkylation can be a problem when using primary amines, leading to the formation of a tertiary amine instead of the desired secondary amine. To minimize this:

  • Use a stepwise procedure: Form the imine first, then reduce it. This can help control the stoichiometry.

  • Adjust stoichiometry: Using a slight excess of the primary amine can sometimes favor the formation of the secondary amine.

  • Consider the reducing agent: Milder reducing agents may offer better control.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inefficient imine formation.2. Decomposed or inactive reducing agent.3. Incorrect pH.4. Steric hindrance.1a. Add a dehydrating agent (e.g., molecular sieves).1b. Pre-form the imine before adding the reducing agent.2. Use a fresh bottle of reducing agent.3. Add a catalytic amount of acetic acid (e.g., 1-2 equivalents relative to the amine).4. Increase reaction time and/or temperature.
Aldehyde Starting Material Remains 1. Inefficient imine formation.2. Insufficient amine nucleophilicity.1a. Check pH; add catalytic acid if necessary.1b. If using an amine salt, add a non-nucleophilic base (e.g., triethylamine) to free the amine.2. Consider using a more nucleophilic amine if possible.
Formation of Alcohol Byproduct 1. Reducing agent is too reactive.2. Slow imine formation.1. Switch to a milder, more selective reducing agent like NaBH(OAc)₃ or NaCNBH₃.2. Pre-form the imine before adding the reducing agent.
Formation of Aldol Condensation Products 1. Basic reaction conditions.1. Run the reaction under neutral or slightly acidic conditions.
Difficulty in Product Purification 1. Similar polarity of product and unreacted starting materials or byproducts.1a. Perform an acid-base extraction to separate the amine product.1b. Consider derivatization of the product to alter its polarity for easier separation.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationKey AdvantagesKey DisadvantagesTypical Solvents
Sodium TriacetoxyborohydrideNaBH(OAc)₃, STABMild, highly selective for imines/iminium ions, good for one-pot reactions, less toxic.Water-sensitive, not compatible with protic solvents like methanol.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)
Sodium CyanoborohydrideNaCNBH₃Excellent selectivity for imines/iminium ions, stable in acidic conditions, good for one-pot reactions.Highly toxic, generates cyanide byproducts.Methanol (MeOH), Ethanol (EtOH)
Sodium BorohydrideNaBH₄Inexpensive, powerful reducing agent.Not selective, readily reduces aldehydes and ketones, typically requires a two-step procedure.Methanol (MeOH), Ethanol (EtOH)

Table 2: Reductive Amination of Various Heterocyclic Aldehydes - Representative Yields

Heterocyclic AldehydeAmineReducing AgentSolventYield (%)Reference
Furan-2-carbaldehydeAnilineCuAlOₓ / H₂Methanol98[1](--INVALID-LINK--)
5-HydroxymethylfurfuralBenzylamineNi₆AlOₓ / H₂Water76[2](--INVALID-LINK--)
Indole-3-carboxaldehydeBenzylamineNaBH(OAc)₃DichloroethaneHigh[3](--INVALID-LINK--)
Thiophene-2-carboxaldehydeBenzylamineNaBH₄Methanol92[4](--INVALID-LINK--)
Pyridine-2-carboxaldehydeAnilineNaBH(OAc)₃1,2-Dichloroethane95[5](--INVALID-LINK--)
Quinoline-4-carboxaldehydePiperidineNaBH(OAc)₃1,2-Dichloroethane88(--INVALID-LINK--)

Note: Yields are highly dependent on specific reaction conditions and substrates.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • To a solution of the heterocyclic aldehyde (1.0 equiv) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.1-0.5 M), add the amine (1.0-1.2 equiv).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid (0.1-1.0 equiv) can be added to facilitate this step, especially with less reactive ketones.

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the stirred mixture. The reaction is often exothermic, and the addition should be controlled to maintain the reaction temperature.

  • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination of Indole-3-carboxaldehyde with Benzylamine

  • Dissolve indole-3-carboxaldehyde (1.0 equiv) and benzylamine (1.1 equiv) in dichloroethane (DCE).

  • Add a catalytic amount of acetic acid (0.1 equiv) to the stirred solution.

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 equiv) in portions to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 12-16 hours).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[3]

Protocol 3: Reductive Amination of Thiophene-2-carboxaldehyde with a Primary Amine

  • In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 equiv) and the primary amine (1.0 equiv) in methanol (MeOH).

  • Stir the mixture at room temperature to allow for imine formation. This can be monitored by TLC.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 equiv) in portions.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by carefully adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product as needed.

Visualizations

Reductive_Amination_Pathway Start Heterocyclic Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic attack Hemiaminal->Start Imine Imine/Iminium Ion Intermediate Hemiaminal->Imine Dehydration H2O H₂O Hemiaminal->H2O Imine->Hemiaminal Product Amine Product Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine ProtonSource H⁺ (catalyst) ProtonSource->Start Troubleshooting_Workflow Start Low Yield in Reductive Amination CheckImine Check for Imine Formation (TLC, NMR) Start->CheckImine ImineNo Imine Not Formed CheckImine->ImineNo No ImineYes Imine Formed CheckImine->ImineYes Yes CheckpH Adjust pH (4-6) Add catalytic acid ImineNo->CheckpH CheckReducer Check Reducing Agent (Age, Activity) ImineYes->CheckReducer CheckSideReactions Analyze for Side Products (e.g., Alcohol) ImineYes->CheckSideReactions AddDehydratingAgent Add Dehydrating Agent (e.g., Molecular Sieves) CheckpH->AddDehydratingAgent PreformImine Pre-form Imine before reduction AddDehydratingAgent->PreformImine Success Improved Yield PreformImine->Success ChangeReducer Use a more selective reagent (e.g., NaBH(OAc)₃) CheckReducer->ChangeReducer OptimizeConditions Optimize Conditions (Temperature, Time) ChangeReducer->OptimizeConditions CheckSideReactions->ChangeReducer OptimizeConditions->Success

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde and Indole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde and indole-2-carboxaldehyde. This document aims to be an objective resource, presenting available experimental data and theoretical considerations to inform synthetic strategy and reaction design.

Introduction

This compound, an azaindole derivative, and indole-2-carboxaldehyde are heterocyclic aldehydes of significant interest in medicinal chemistry and materials science. Their utility as synthetic intermediates is largely dictated by the reactivity of the aldehyde functional group. The key difference between these two molecules lies in the presence of a nitrogen atom in the six-membered ring of the 1H-pyrrolo[3,2-b]pyridine scaffold, which influences the electronic properties of the entire ring system, including the reactivity of the C2-aldehyde.

This guide explores their comparative reactivity in three key classes of aldehyde reactions: Knoevenagel condensation, Wittig reaction, and the Henry reaction. Due to a scarcity of direct comparative studies, this analysis draws upon available literature for each compound and theoretical principles of organic chemistry.

Theoretical Considerations: The Influence of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound is electron-withdrawing. This inductive effect is expected to decrease the electron density of the entire aromatic system. Consequently, the carbonyl carbon of the aldehyde group in this compound is predicted to be more electrophilic than that of indole-2-carboxaldehyde. This enhanced electrophilicity should, in principle, lead to a higher reactivity towards nucleophiles.

G cluster_0 Indole-2-carboxaldehyde cluster_1 This compound Indole Indole Ring (Electron-rich) Aldehyde_I Aldehyde Group Indole->Aldehyde_I Donates electron density (overall) Azaindole Azaindole Ring (Electron-deficient) Reactivity_I Lower Electrophilicity Lower Reactivity Aldehyde_I->Reactivity_I Aldehyde_A Aldehyde Group Azaindole->Aldehyde_A Withdraws electron density Reactivity_A Higher Electrophilicity Higher Reactivity Aldehyde_A->Reactivity_A

Figure 1. Conceptual diagram illustrating the electronic influence of the indole and azaindole rings on aldehyde reactivity.

Comparative Reactivity Data

The following tables summarize available data for key reactions. It is important to note that direct comparative experimental data under identical conditions is limited, particularly for this compound.

Knoevenagel Condensation

This condensation reaction involves the reaction of the aldehyde with an active methylene compound. The increased electrophilicity of this compound is expected to facilitate this reaction.

AldehydeActive Methylene CompoundCatalyst/SolventTimeYieldReference
Indole-2-carboxaldehydeMalononitrilePiperidine/Ethanol2-6 hHigh (not specified)[1]
Indole-2-carboxaldehydeBarbituric AcidNH₄OAc/Microwave5-7 min>90%[2]
Pyridinecarbaldehydes (general)MalononitrileNone/H₂O:EtOHNot specifiedHigh[3]
Wittig Reaction

The Wittig reaction transforms aldehydes into alkenes. The electrophilicity of the aldehyde is a key factor in the initial nucleophilic attack by the phosphorus ylide.

AldehydeWittig ReagentBase/SolventTimeYieldReference
Indole-2-carboxaldehyde(Carbethoxymethylene)triphenylphosphoraneNot specifiedNot specifiedNot specified[4]
CyclohexanoneMethylenetriphenylphosphoranen-BuLi/EtherOvernight35-40%[5]
BenzaldehydeMethyl bromoacetate/TriphenylphosphineNaHCO₃/H₂O1 hNot specified[6]

Specific examples of Wittig reactions with this compound were not found in the searched literature. It is reasonable to predict that it would readily undergo this transformation.

Henry Reaction (Nitroaldol Condensation)

The Henry reaction involves the addition of a nitroalkane to a carbonyl group. The electrophilicity of the aldehyde is crucial for this C-C bond-forming reaction.

AldehydeNitroalkaneBase/SolventTimeYieldReference
Indole-2-carboxaldehydesNitromethaneNot specifiedNot specified70-75%[7]
Aromatic Aldehydes (general)NitromethaneSolid Base Catalysts1.5-4 min (MW)98-99%[8]
BenzaldehydeNitromethaneNot specifiedNot specifiedNot specified[8]

Quantitative data for the Henry reaction of this compound is not available in the searched literature. The enhanced electrophilicity suggests it should be a good substrate for this reaction.

Experimental Protocols

Detailed experimental protocols for the key reactions are provided below. These are generalized procedures and may require optimization for specific substrates.

Knoevenagel Condensation of Indole-3-carbaldehyde with Malononitrile[1]

G reagents Indole-3-carbaldehyde (1 mmol) Malononitrile (1 mmol) Ethanol (10 mL) catalyst Piperidine (catalytic) reagents->catalyst reaction Stir at Room Temperature catalyst->reaction monitoring Monitor by TLC reaction->monitoring workup Cool in ice bath Filter precipitate monitoring->workup purification Wash with cold H₂O and EtOH Dry under vacuum workup->purification

Figure 2. General workflow for the Knoevenagel condensation.

Materials:

  • Indole-3-carbaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, e.g., 2-3 drops)

  • Ice-cold water

  • Cold ethanol

Procedure:

  • Dissolve indole-3-carbaldehyde and malononitrile in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture in an ice bath.

  • Collect the precipitated product by filtration.

  • Wash the solid with ice-cold water and a small amount of cold ethanol.

  • Dry the product under vacuum.

Wittig Reaction of an Aldehyde (General Procedure)[6]

G reagents Triphenylphosphine (1.4 equiv) Alkyl halide (1.6 equiv) Aldehyde (1.0 equiv) base Saturated NaHCO₃ (aq) reagents->base reaction Vigorous stirring (1 h) base->reaction quench Quench with 1.0 M H₂SO₄ reaction->quench extraction Extract with diethyl ether quench->extraction drying Dry with MgSO₄ Concentrate in vacuo extraction->drying

Figure 3. General workflow for a one-pot aqueous Wittig reaction.

Materials:

  • Triphenylphosphine (1.4 equiv.)

  • Alkyl halide (e.g., methyl bromoacetate, 1.6 equiv.)

  • Aldehyde (1.0 equiv.)

  • Saturated aqueous sodium bicarbonate solution

  • 1.0 M Sulfuric acid

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Suspend triphenylphosphine in a saturated aqueous solution of sodium bicarbonate with vigorous stirring.

  • Add the alkyl halide followed by the aldehyde to the suspension.

  • Stir the reaction mixture vigorously for 1 hour at room temperature.

  • Quench the reaction by adding 1.0 M sulfuric acid.

  • Extract the mixture with diethyl ether.

  • Dry the combined organic layers over magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Henry Reaction of an Aldehyde with Nitromethane (General Procedure)[9]

G aldehyde Aldehyde (2 mmol) Nitromethane (10 mmol) in Ethanol (2 mL) flow_reactor Combine in Flow Reactor (Elevated Temperature) aldehyde->flow_reactor base Base (e.g., KOH, 0.5 mmol) in Ethanol (2 mL) base->flow_reactor collection Collect product stream flow_reactor->collection workup Aqueous workup collection->workup purification Column chromatography workup->purification

Figure 4. General workflow for a Henry reaction in a flow system.

Materials:

  • Aldehyde (2 mmol)

  • Nitromethane (10 mmol)

  • Ethanol

  • Base (e.g., Potassium hydroxide, 0.5 mmol)

Procedure (Flow Synthesis):

  • Prepare a solution of the aldehyde and nitromethane in ethanol.

  • Prepare a solution of the base in ethanol.

  • Pump both solutions into a flow reactor at an appropriate temperature.

  • Collect the product stream after the desired residence time.

  • Perform an aqueous workup to remove the base.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

Based on theoretical considerations, this compound is expected to be more reactive towards nucleophiles than indole-2-carboxaldehyde due to the electron-withdrawing nature of the pyridine nitrogen, which increases the electrophilicity of the carbonyl carbon. While direct comparative experimental data is lacking, the available literature on related azaindole and pyridine aldehydes supports the feasibility of its participation in a variety of important synthetic transformations.

For researchers and drug development professionals, this suggests that this compound is a promising and potentially more reactive building block compared to its indole counterpart. However, the development of specific reaction protocols for this substrate will likely require some optimization. Further experimental studies are warranted to quantitatively compare the reactivity of these two important heterocyclic aldehydes under standardized conditions.

References

The Evolving Landscape of 1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, with the pyrrolopyridine scaffold emerging as a privileged structure in medicinal chemistry. Among its various isomers, the 1H-pyrrolo[3,2-b]pyridine core is a subject of ongoing investigation, with its derivatives demonstrating a spectrum of biological activities. This guide provides a comparative analysis of the biological activities of 1H-pyrrolo[3,2-b]pyridine derivatives, contextualized with findings from related pyrrolopyridine isomers, and supported by experimental data and protocols. While specific data on 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde derivatives remains nascent, this guide serves as a valuable resource for researchers exploring the therapeutic potential of this chemical space.

Anticancer Activity: A Promising Frontier

Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have shown notable potential as antiproliferative agents. A study focusing on diarylureas and amides incorporating this scaffold revealed significant activity against human melanoma cell lines.[1] In a broader context, other pyrrolopyridine isomers have been extensively studied for their anticancer properties. For instance, a new series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors, displaying potent antitumor activities against various cancer cell lines.[2][3][4][5] These compounds have been shown to induce G2/M phase cell cycle arrest and apoptosis.[2][3]

Comparative Anticancer Activity Data
Compound ClassCancer Cell LineIC50 (µM)Reference
1H-Pyrrolo[3,2-c]pyridine derivative (10t)HeLa0.12[2][3]
1H-Pyrrolo[3,2-c]pyridine derivative (10t)SGC-79010.15[3]
1H-Pyrrolo[3,2-c]pyridine derivative (10t)MCF-70.21[3]
1H-Pyrrolo[2,3-b]pyridine analogue (5d)A549 (Lung)0.12 - 9.84 (range for active compounds)[6]
1H-Pyrrolo[2,3-b]pyridine analogue (5d)HeLa (Cervical)0.12 - 9.84 (range for active compounds)[6]
1H-Pyrrolo[2,3-b]pyridine analogue (5d)MDA MB-231 (Breast)0.12 - 9.84 (range for active compounds)[6]

Antimicrobial Activity: A Broad Spectrum of Potential

The emergence of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. The 1H-pyrrolo[3,2-b]pyridine scaffold has been identified as a promising starting point for the development of novel antibacterials. Specifically, a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a new class of highly potent antibacterial agents.[7] One of the most active molecules demonstrated a Minimum Inhibitory Concentration (MIC) value of 3.35 µg/mL against E. coli.[7] Furthermore, other pyrrolopyridine isomers have also demonstrated significant antimicrobial activities. For example, derivatives of pyrrolo[3,4-c]pyridine have shown activity against resistant strains of E. coli.[8]

Comparative Antimicrobial Activity Data
Compound ClassMicroorganismMICReference
5-oxo-4H-pyrrolo[3,2-b]pyridine derivativeEscherichia coli3.35 µg/mL[7]
1-Phenyl-pyrrolo[3,4-c]pyridine-3-one derivativesMycobacterium tuberculosis<25 µM (for most active)[9]
Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dioneStaphylococcus aureusModerately active[9]
Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dioneCandida albicansModerately active[9]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of great therapeutic interest. While direct evidence for the anti-inflammatory activity of this compound derivatives is limited, related pyrrolopyridine structures have shown promise in this area. For instance, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent inhibitors of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory processes.[10] Inhibition of PDE4 has demonstrated anti-inflammatory effects in various preclinical models.[10] Additionally, certain pyrrolo[2,3-d]pyrimidine derivatives have shown significant in vivo anti-inflammatory activities.[11]

Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying the observed biological activities, it is crucial to delineate the involved signaling pathways and the experimental workflows used for their evaluation.

anticancer_pathway 1H-Pyrrolo[3,2-c]pyridine_derivative 1H-Pyrrolo[3,2-c]pyridine derivative Tubulin Tubulin 1H-Pyrrolo[3,2-c]pyridine_derivative->Tubulin Binds to Colchicine Site Microtubule_Dynamics_Disruption Microtubule Dynamics Disruption Tubulin->Microtubule_Dynamics_Disruption Inhibits Polymerization G2/M_Arrest G2/M Phase Arrest Microtubule_Dynamics_Disruption->G2/M_Arrest Apoptosis Apoptosis G2/M_Arrest->Apoptosis

Caption: Anticancer mechanism of 1H-pyrrolo[3,2-c]pyridine derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 1H-pyrrolo[3,2-b]pyridine derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Anticancer_Screening Anticancer Screening (e.g., MTT assay) Characterization->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., MIC determination) Characterization->Antimicrobial_Screening Antiinflammatory_Screening Anti-inflammatory Screening (e.g., COX/LOX inhibition) Characterization->Antiinflammatory_Screening Cell_Cycle_Analysis Cell Cycle Analysis Anticancer_Screening->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Anticancer_Screening->Apoptosis_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assay Antiinflammatory_Screening->Enzyme_Inhibition_Assay

References

A Comparative Guide to the Kinase Inhibitor Efficacy of Azaindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azaindole Isomers' Performance Supported by Experimental Data.

The azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. As a bioisostere of the natural purine core of ATP, azaindole derivatives can effectively compete for the ATP-binding site of kinases, a crucial family of enzymes in cellular signaling. The strategic placement of a nitrogen atom within the indole ring system gives rise to four positional isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. This seemingly subtle structural variation can profoundly impact the inhibitor's binding affinity, selectivity, and physicochemical properties. This guide provides a comparative analysis of the kinase inhibitor efficacy of these four azaindole isomers, supported by experimental data from various studies.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various derivatives of the four azaindole isomers against a selection of protein kinases. It is important to note that these values are compiled from different studies and may not represent a direct head-to-head comparison of the unsubstituted parent isomers under identical conditions. Nevertheless, this compilation provides valuable insights into the general trends and potential of each azaindole scaffold for inhibiting specific kinases.

Azaindole IsomerTarget KinaseCompound/DerivativeIC50 (nM)Reference
4-Azaindole c-MetN-nitrobenzenesulfonyl derivative20
p38α MAP KinaseSubstituted aminopyrazole derivative<10 (Ki)
VEGFR2Derivative~10-fold higher than 7-azaindole derivative
5-Azaindole Cdc7Substituted derivativePotent activity
VEGFR2Derivative~10-fold higher than 7-azaindole derivative
6-Azaindole VEGFR2Derivative48
GSK3βDerivative9
7-Azaindole c-MetSubstituted derivative40
VEGFR2Derivative37
BRAFV600EVemurafenib (PLX4032)13
JAK2Derivative 971
JAK3Derivative 975

Key Observations:

  • 7-Azaindole: This isomer is the most extensively studied and has led to the development of the FDA-approved drug Vemurafenib, a potent BRAF inhibitor. Its derivatives have also shown high potency against JAK kinases. The 7-azaindole scaffold is a versatile hinge-binder, capable of forming two crucial hydrogen bonds with the kinase hinge region.

  • 6-Azaindole: Derivatives of this isomer have demonstrated significant activity against GSK3β and VEGFR2.

  • 5-Azaindole: For Cdc7 kinase, 5-azaindole derivatives have been reported to be more potent and selective compared to the other three isomers.

  • 4-Azaindole: Potent inhibitors of c-Met and p38α MAP kinase have been developed based on the 4-azaindole scaffold. For p38α MAP kinase, the 4-nitrogen is believed to form a critical hydrogen bond in the ATP binding site.

Experimental Protocols

The determination of kinase inhibitor efficacy relies on robust and reproducible experimental protocols. Below are detailed methodologies for commonly employed in vitro kinase assays.

In Vitro Kinase Assay (General Protocol using ADP-Glo™ Luminescence Assay)

This protocol describes the determination of kinase inhibition by quantifying the amount of ADP produced in the kinase reaction using a luminescence-based assay.

Materials and Reagents:

  • Recombinant kinase of interest

  • Substrate (peptide or protein specific to the kinase)

  • Test compounds (azaindole isomer derivatives) dissolved in DMSO

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Assay Plate Setup: Add a small volume (e.g., 1-5 µL) of the diluted test compounds or DMSO (for positive and negative controls) to the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.

    • Add the kinase/substrate master mix to each well.

    • Prepare an ATP solution in the kinase assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and trigger a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection & Analysis compound_prep Prepare serial dilutions of test compounds plate_setup Add compounds to assay plate compound_prep->plate_setup kinase_prep Prepare kinase and substrate master mix add_kinase Add kinase/substrate mix kinase_prep->add_kinase atp_prep Prepare ATP solution start_reaction Initiate reaction with ATP and incubate atp_prep->start_reaction plate_setup->add_kinase add_kinase->start_reaction stop_reaction Stop reaction and deplete ATP start_reaction->stop_reaction generate_signal Generate luminescent signal stop_reaction->generate_signal read_plate Measure luminescence generate_signal->read_plate analyze_data Calculate % inhibition and determine IC50 read_plate->analyze_data

Caption: General experimental workflow for an in vitro kinase assay.

Signaling Pathway Diagrams

Understanding the signaling pathways in which the targeted kinases operate is crucial for drug development. Below are diagrams of key signaling pathways for the kinases discussed.

Cdc7 Kinase Signaling Pathway

Cdc7, in complex with its regulatory subunit Dbf4, is a key kinase that triggers the initiation of DNA replication.

Cdc7_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase ORC ORC preRC Pre-Replicative Complex (pre-RC) ORC->preRC Cdc6 Cdc6 Cdc6->preRC Cdt1 Cdt1 Cdt1->preRC MCM MCM2-7 MCM->preRC CMG CMG Complex (Active Helicase) preRC->CMG Phosphorylation Cdc7_Dbf4 Cdc7-Dbf4 (DDK) Cdc7_Dbf4->preRC CDK S-CDK CDK->preRC Cdc45_GINS Cdc45-GINS Cdc45_GINS->CMG Replication DNA Replication CMG->Replication DNA_poly DNA Polymerase DNA_poly->Replication

Caption: Role of Cdc7 in the initiation of DNA replication.

c-Met Kinase Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates multiple downstream pathways involved in cell proliferation, survival, and motility.

cMet_Signaling_Pathway cluster_downstream Downstream Pathways cluster_cellular Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet Grb2_Sos Grb2/Sos cMet->Grb2_Sos PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility ERK->Motility mTOR mTOR Akt->mTOR Survival Survival Akt->Survival mTOR->Survival STAT3_dimer->Proliferation

Caption: Overview of the c-Met signaling cascade.

VEGFR2 Kinase Signaling Pathway

VEGFR2 is a key receptor in angiogenesis, and its activation by VEGF leads to endothelial cell proliferation, survival, and migration.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Pathways cluster_cellular Cellular Responses VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Migration Src->Migration Raf Raf PKC->Raf Permeability Permeability PKC->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival Akt->Survival

Caption: Key signaling pathways downstream of VEGFR2 activation.

p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is a stress-activated pathway involved in inflammation, apoptosis, and cell cycle regulation.

p38_MAPK_Signaling_Pathway cluster_downstream Downstream Effectors cluster_cellular Cellular Responses Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 MK2 MK2/3 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Inflammation Inflammation MK2->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest

Caption: The p38 MAPK signaling cascade.

4-Azaindole Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-azaindole scaffold has solidified its position as a "privileged" structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The strategic introduction of a nitrogen atom at the 4-position of the indole ring system confers significant advantages, including enhanced biological activity and improved physicochemical properties compared to the parent indole and other heterocyclic analogs. This guide provides an objective comparison of 4-azaindole derivatives against alternatives, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.

Superiority of the 4-Azaindole Scaffold: A Comparative Analysis

The introduction of a nitrogen atom in the six-membered ring of the indole scaffold enhances hydrogen bonding capabilities, improves aqueous solubility, and imparts favorable pharmacokinetic properties.[1] This makes the 4-azaindole core an excellent bioisostere of purines and indoles, capable of mimicking the hinge-binding motif of ATP in kinases.[1][2]

Enhanced Physicochemical Properties

A significant advantage of the 4-azaindole scaffold is the improvement in physicochemical properties crucial for drug development. As demonstrated in the development of p21-activated kinase-1 (PAK1) inhibitors, the switch from an indole to a 4-azaindole core resulted in a marked enhancement of aqueous solubility and permeability, addressing the high lipophilicity often associated with indole-based compounds.[3][4]

Table 1: Comparison of Physicochemical Properties of Indole vs. 4-Azaindole Analogs for PAK1 Inhibition

PropertyIndole Analog4-Azaindole AnalogOutcome
Lipophilicity (clogD) 4.4LowerSuccessful reduction in lipophilicity.[2][3]
Aqueous Solubility LowerImprovedEnhanced solubility with the 4-azaindole core.[2][3]
Permeability LowerEnhancedIncreased permeability observed for the 4-azaindole analog.[3]

Data sourced from a study on 4-azaindole-containing p21-activated kinase-1 inhibitors.[2]

Improved Biological Potency and Selectivity

The 4-azaindole moiety has been instrumental in the development of potent inhibitors for a range of kinase targets. The nitrogen at the 4-position can act as a hydrogen bond acceptor, forming critical interactions with the hinge region of the kinase ATP-binding site.[1]

Table 2: Comparative Activity of 4-Azaindole Derivatives Against Various Kinase Targets

Target KinaseScaffold ModificationKey FindingsReference
p38 MAP Kinase Introduction of 4-azaindole coreLed to the development of potent inhibitors for treating inflammatory diseases.[1][5][1][5]
PAK1 Replacement of indole with 4-azaindoleMaintained potent enzymatic inhibition with a two-fold increase in cellular potency.[2][6][2][6]
c-Met Kinase N-1 and C-6 substitutions on the 4-azaindole ringN-nitrobenzenesulfonyl derivatives showed IC50 values of 20-70 nM. Substitution at the 6-position with a piperazine group yielded the best results.[7][8][7][8]
TGFβRI Kinase Use of 4-azaindole as a more tractable alternative to a pyrrololactam leadExhibited comparable biochemical and functional activities with significantly improved kinase selectivity.[2][6][2][6]

Key Signaling Pathways Targeted by 4-Azaindole Derivatives

4-Azaindole derivatives have been successfully employed to modulate various signaling pathways implicated in diseases like cancer and inflammation.

p38_MAPK_pathway stress Cellular Stress / Cytokines receptor Receptor stress->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mkk MKK3 / MKK6 mapkkk->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates substrates Substrates (e.g., ATF2, MAPKAPK2) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response inhibitor 4-Azaindole Inhibitor inhibitor->p38

Caption: Simplified p38 MAPK Signaling Pathway and Inhibition by 4-Azaindole Derivatives.

cMet_pathway hgf HGF cmet c-Met Receptor hgf->cmet binds dimerization Dimerization & Autophosphorylation cmet->dimerization ras_mapk RAS/MAPK Pathway dimerization->ras_mapk pi3k_akt PI3K/AKT Pathway dimerization->pi3k_akt stat STAT Pathway dimerization->stat response Cell Growth, Survival, & Migration ras_mapk->response pi3k_akt->response stat->response inhibitor 4-Azaindole Inhibitor inhibitor->cmet

Caption: Overview of the c-Met Signaling Pathway and its Inhibition.

tgfb_pathway tgfb TGF-β tgfbrii TGFβRII tgfb->tgfbrii binds tgfbri TGFβRI tgfbrii->tgfbri recruits & activates smad SMAD2/3 tgfbri->smad phosphorylates smad4 SMAD4 smad->smad4 complexes with smad_complex SMAD Complex nucleus Nucleus smad_complex->nucleus translocates to transcription Gene Transcription nucleus->transcription inhibitor 4-Azaindole Inhibitor inhibitor->tgfbri

Caption: The TGF-β Signaling Pathway and the Point of Inhibition by 4-Azaindole Derivatives.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of 4-azaindole derivatives. Below are methodologies for key kinase inhibition assays.

In Vitro p38α MAP Kinase Inhibition Assay (ADP-Glo™)

This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant active p38α kinase

  • ATF2 (or other suitable p38 substrate)

  • Test 4-azaindole compounds (dissolved in DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µl of the compound dilution or DMSO (vehicle control).

    • Add 2 µl of p38α kinase solution.

    • Initiate the reaction by adding 2 µl of a substrate/ATP mix containing ATF2 and ATP (concentration at or near the Km for p38α).

  • Incubation: Incubate the plate at room temperature for 60 minutes.[9]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the p38 kinase activity.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response data to a suitable model.

Caption: General workflow for an in vitro kinase inhibition assay using ADP-Glo™.

In Vitro c-Met Kinase Inhibition Assay (TR-FRET)

This methodology is based on the LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform.

Materials:

  • Recombinant c-Met enzyme

  • ULight™-labeled substrate and Eu-labeled antibody

  • Test 4-azaindole compounds

  • ATP

  • 1X Kinase Buffer

  • 1X Detection Buffer

  • EDTA

  • 384-well plates

  • TR-FRET-enabled plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 1X Kinase Buffer with DMSO (final concentration ≤1%).

  • Assay Plate Setup: Add 5 µL of the 4X inhibitor dilutions to the appropriate wells.

  • Enzyme Addition: Add 5 µL of 4X c-Met kinase solution to each well.

  • Reaction Initiation: Add 10 µL of a 2X substrate/ATP mix to all wells. The final volume will be 20 µL.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Reaction Stoppage and Detection: Add 10 µL of a Stop/Detection mix containing Eu-Antibody and EDTA to all wells.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 or 340 nm; Emission: 665 nm and 615 nm).

  • Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition and IC50 values.[1]

In Vitro PAK1 Kinase Inhibition Assay

This protocol is adapted for a Caliper microfluidic mobility shift assay platform.

Materials:

  • Recombinant human PAK1 enzyme

  • Fluorescently labeled peptide substrate (e.g., PAKtide)

  • Test 4-azaindole compounds

  • ATP

  • Kinase reaction buffer

  • Stop solution

  • 384-well microtiter plates

  • Caliper Life Sciences microfluidic mobility shift assay platform

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Plate Setup: Add 50 nL of the compound solutions to the wells of a 384-well plate.

  • Pre-incubation: Add 4.5 µL of the PAK1 enzyme solution to each well and pre-incubate for 60 minutes at 30°C.

  • Reaction Initiation: Initiate the kinase reaction by adding 4.5 µL of the peptide substrate and ATP solution.

  • Incubation: Incubate the reaction for 60 minutes at 30°C.

  • Reaction Termination: Terminate the reaction by adding 16 µL of the stop solution.

  • Data Acquisition: Analyze the plate on a Caliper platform to separate the phosphorylated and unphosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[8]

References

Validating the Pharmacophoric Potential of 1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the 1H-pyrrolo[3,2-b]pyridine scaffold as a valuable pharmacophore in drug discovery. While direct biological data on 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is limited, its significance as a key synthetic intermediate and the potent bioactivities of its derivatives and isomers underscore its pharmacophoric potential.

The pyrrolopyridine core is a "privileged" scaffold in medicinal chemistry, with various isomers demonstrating a wide spectrum of biological activities. This guide will compare the performance of derivatives from the 1H-pyrrolo[3,2-b]pyridine core with other key pyrrolopyridine isomers, supported by experimental data and detailed protocols.

Comparative Analysis of Pyrrolopyridine Isomers

The versatility of the pyrrolopyridine scaffold is evident in the diverse biological targets and therapeutic areas addressed by its different isomers. The 1H-pyrrolo[3,2-b]pyridine core, while less explored than some of its isomers, has demonstrated significant potential, particularly in the development of enzyme inhibitors.

Pharmacophore ScaffoldKey Biological TargetsTherapeutic Area
1H-Pyrrolo[3,2-b]pyridine Acetyl-CoA Carboxylase 1 (ACC1)Cancer, Metabolic Diseases
1H-Pyrrolo[2,3-b]pyridineJanus Kinase (JAK), Fibroblast Growth Factor Receptor (FGFR), ATM Kinase, CDK8Inflammation, Cancer
1H-Pyrrolo[3,2-c]pyridineColchicine Binding Site (Tubulin)Cancer
1H-Pyrrolo[3,4-c]pyridineFMS KinaseCancer, Arthritis

Performance Data of 1H-Pyrrolo[3,2-b]pyridine Derivatives

A notable example highlighting the potential of the 1H-pyrrolo[3,2-b]pyridine scaffold is the development of potent and orally available Acetyl-CoA Carboxylase 1 (ACC1) inhibitors. ACC1 is a key enzyme in fatty acid synthesis and is a validated target in oncology and metabolic diseases.

A series of 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have shown potent ACC1 inhibition and cellular activity[1].

CompoundACC1 Inhibition (IC50, nM)Cellular Activity (IC50, µM)
Derivative 1k 100.5

These findings underscore the potential of the 1H-pyrrolo[3,2-b]pyridine core to generate potent and selective enzyme inhibitors[1]. The 2-carbaldehyde functionality serves as a crucial synthetic handle to introduce diverse chemical moieties, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Comparison with Alternative Pyrrolopyridine Scaffolds

Derivatives of other pyrrolopyridine isomers have also shown remarkable activity against a range of important drug targets.

1H-Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

This scaffold is particularly prominent in the development of kinase inhibitors. For instance, derivatives have shown potent inhibition of Janus Kinases (JAKs), which are crucial in immune response and inflammation[2].

CompoundJAK3 Inhibition (IC50, nM)
Compound 14c 1.1

Furthermore, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers[3].

CompoundFGFR1 Inhibition (IC50, nM)FGFR2 Inhibition (IC50, nM)FGFR3 Inhibition (IC50, nM)
Compound 4h 7925
1H-Pyrrolo[3,2-c]pyridine Derivatives as Anticancer Agents

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been successfully designed as inhibitors of the colchicine-binding site on tubulin, demonstrating potent anticancer activities[4].

CompoundHeLa (IC50, µM)SGC-7901 (IC50, µM)MCF-7 (IC50, µM)
Compound 10t 0.120.150.21

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used for their validation.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gene Transcription

Caption: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Transcription Gene Transcription (Inflammation, Immunity) Nucleus->Transcription

Caption: Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathway.

Kinase_Inhibition_Workflow Start Start: Compound Screening Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare_Reagents Incubate Incubate Components Prepare_Reagents->Incubate Detect_Signal Detect Signal (Luminescence, Fluorescence, etc.) Incubate->Detect_Signal Analyze_Data Data Analysis (IC50 determination) Detect_Signal->Analyze_Data End End: Identify Potent Inhibitors Analyze_Data->End

References

4-Azaindole: A Superior Indole Surrogate for Enhanced Physicochemical Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of a compound's physicochemical properties is a critical step in the journey from a promising hit to a viable drug candidate. The strategic replacement of an indole scaffold with a 4-azaindole bioisostere has emerged as a powerful tactic to overcome common drug development hurdles such as poor solubility and rapid metabolic degradation. This guide provides a comprehensive comparison of 4-azaindole and indole, supported by experimental data, to highlight the advantages of this substitution in medicinal chemistry.

The introduction of a nitrogen atom at the 4-position of the indole ring fundamentally alters the molecule's electronic landscape, leading to significant improvements in key drug-like properties. This seemingly minor structural change can profoundly impact a compound's aqueous solubility, lipophilicity, and metabolic stability, ultimately enhancing its pharmacokinetic profile.

Comparative Analysis of Physicochemical Properties

Experimental data consistently demonstrates the superior physicochemical profile of 4-azaindole-containing compounds when compared to their direct indole analogues. The following tables summarize key quantitative data from comparative studies.

PropertyIndole Analogue4-Azaindole AnalogueFold ImprovementReference
Aqueous Solubility 16 µg/mL769 µg/mL~48-fold[1]
Metabolic Stability (t½ in HLM) 16.9 min76.9 min~4.5-fold[1]
Lipophilicity (clogD) 4.4Lower than 4.4N/A[2][3]

Table 1: Comparison of an Indole-containing HIV-1 Inhibitor and its 4-Azaindole Analogue. [1]

PropertyIndole Analogue (Compound 1)4-Azaindole Analogue (Compound 5)OutcomeReference
Lipophilicity (clogD) 4.4LowerReduction in lipophilicity[2][3]
Aqueous Solubility LowImprovedEnhanced aqueous solubility[2][3]
Permeability LowEnhancedIncreased permeability[2][3]
In Vivo Clearance High20-fold decrease in unbound clearanceImproved pharmacokinetic profile[3]

Table 2: Comparison of an Indole-based PAK1 Inhibitor and its 4-Azaindole Analogue. [2][3]

The data clearly indicates that the substitution of indole with 4-azaindole can lead to a dramatic increase in aqueous solubility and a significant improvement in metabolic stability, as evidenced by the longer half-life in human liver microsomes (HLM)[1]. Furthermore, this modification has been shown to successfully reduce lipophilicity, a common challenge with indole-containing compounds, and enhance permeability[2][3]. These improvements in physicochemical properties can translate to a more favorable pharmacokinetic profile, as demonstrated by a 20-fold decrease in unbound clearance in mouse studies for a 4-azaindole analogue relative to its indole counterpart[3].

The Structural Basis for Improved Properties

The enhanced physicochemical properties of 4-azaindole can be attributed to the introduction of a nitrogen atom in the six-membered ring. This nitrogen atom can act as a hydrogen bond acceptor, which can lead to improved interactions with water molecules, thereby increasing aqueous solubility. The altered electronic distribution within the aromatic system also contributes to a reduction in lipophilicity and can influence the molecule's susceptibility to metabolic enzymes.

Caption: Bioisosteric replacement of indole with 4-azaindole.

Experimental Workflow for Physicochemical Property Determination

A standardized workflow is crucial for the accurate comparison of indole- and 4-azaindole-containing compounds. The following diagram outlines a typical experimental process for evaluating key physicochemical parameters.

G Workflow for Physicochemical Property Comparison start Synthesize Indole and 4-Azaindole Analogues solubility Aqueous Solubility Assay (Shake-Flask Method) start->solubility lipophilicity Lipophilicity Determination (LogP/LogD Shake-Flask) start->lipophilicity pka pKa Determination (Potentiometric Titration) start->pka stability Metabolic Stability Assay (Human Liver Microsomes) start->stability data Data Analysis and Comparison solubility->data lipophilicity->data pka->data stability->data end Select Candidate with Improved Properties data->end

Caption: Experimental workflow for comparing physicochemical properties.

Detailed Experimental Protocols

Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solution: An excess amount of the test compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibration: The mixture is shaken at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).

  • Solubility Calculation: The aqueous solubility is reported in units such as µg/mL or µM.

Lipophilicity Determination (LogP/LogD by Shake-Flask Method)
  • Phase Preparation: n-Octanol and water (or a buffer of specific pH for LogD) are mutually saturated by shaking together for 24 hours and then allowing the phases to separate.

  • Partitioning: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a known volume ratio and shaken vigorously to allow for partitioning of the compound between the two immiscible liquids.

  • Equilibration and Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • LogP/LogD Calculation: The partition coefficient (P or D) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP (for neutral species) or LogD (at a specific pH) is the logarithm of this ratio.

pKa Determination (Potentiometric Titration)
  • Sample Preparation: A solution of the test compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point(s).

Metabolic Stability Assay (Human Liver Microsomes)
  • Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a buffered solution (e.g., phosphate buffer at pH 7.4), and the test compound at a known initial concentration.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. A control incubation without the NADPH regenerating system is also run in parallel.

  • Time Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the concentration of the remaining parent compound in the supernatant is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint) of the compound.

References

comparative analysis of PAK1 inhibitors from indole and azaindole scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

P21-activated kinase 1 (PAK1) has emerged as a critical therapeutic target in oncology due to its central role in cell proliferation, survival, and motility. The development of small molecule inhibitors against PAK1 is a key focus in cancer drug discovery. Among the various chemical scaffolds explored, indole and its bioisosteric counterpart, azaindole, have proven to be fertile ground for the generation of potent PAK1 inhibitors. This guide provides a comparative analysis of PAK1 inhibitors derived from these two scaffolds, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental frameworks.

Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the biochemical potency (IC50 or Ki) and, where available, the cellular activity and kinase selectivity of representative PAK1 inhibitors from both indole and azaindole scaffolds. This direct comparison highlights the nuances in performance between the two chemical series.

Table 1: Comparison of an Indole-Based PAK1 Inhibitor and its 4-Azaindole Analogs

Compound IDScaffoldPAK1 Ki (nM)Cellular Potency (MCF7 IC50, µM)clogP
1 Indole1.70.444.4
5 4-Azaindole1.70.223.4

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2016.[1]

Table 2: Potency and Selectivity of 7-Azaindole Based PAK1 Inhibitors

Compound IDScaffoldPAK1 IC50 (nM)PAK4 IC50 (nM)
2 7-Azaindole1.648
36 7-Azaindole0.8150

Data sourced from MedChemComm, 2014.[2]

Table 3: Potency of an Indolinone-Based PAK1 Inhibitor

Compound IDScaffoldPAK1 IC50 (µM)
ZMF-005 Indolinone (modified indole)0.22

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2020.[3]

Key Insights from the Data

The data reveals that both indole and azaindole scaffolds can yield highly potent PAK1 inhibitors. The strategic replacement of the indole core with a 4-azaindole scaffold in compound 5 maintained potent enzymatic inhibition (Ki of 1.7 nM) while improving cellular potency by two-fold and reducing lipophilicity (clogP) compared to its indole counterpart 1 [1]. This suggests that the azaindole core can offer advantages in terms of drug-like properties.

Furthermore, the 7-azaindole series demonstrates the potential for achieving high potency and selectivity. Compound 36 from this series exhibits sub-nanomolar IC50 against PAK1 and significant selectivity over the related kinase PAK4[2]. The indolinone derivative ZMF-005 also shows promise with a potent IC50 value against PAK1[3].

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors. These protocols are generalized and may be adapted based on specific laboratory conditions and reagents.

Biochemical Kinase Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant PAK1 enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Test compounds (indole and azaindole inhibitors)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, recombinant PAK1 enzyme, and the specific substrate in the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic effects of the inhibitors.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts relevant to the comparative analysis of PAK1 inhibitors.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Rac_Cdc42 Rac/Cdc42 RTK->Rac_Cdc42 GPCR GPCRs GPCR->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MEK MEK PAK1->MEK LIMK LIMK PAK1->LIMK BAD BAD PAK1->BAD Phosphorylation ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cofilin Cofilin LIMK->Cofilin Motility Cell Motility & Invasion Cofilin->Motility Apoptosis Apoptosis (Inhibition) BAD->Apoptosis Indole_Inhibitor Indole Inhibitors Indole_Inhibitor->PAK1 Azaindole_Inhibitor Azaindole Inhibitors Azaindole_Inhibitor->PAK1

Caption: PAK1 Signaling Pathway and Points of Inhibition.

Experimental_Workflow Start Start: Compound Synthesis Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine Biochemical IC50 Biochemical_Assay->Determine_IC50 Cell_Assay Cell-Based Assay (e.g., MTT) Determine_IC50->Cell_Assay Potent Compounds Determine_Cellular_IC50 Determine Cellular IC50 Cell_Assay->Determine_Cellular_IC50 Kinase_Selectivity Kinase Selectivity Screening Determine_Cellular_IC50->Kinase_Selectivity Active in Cells In_Vivo In Vivo Efficacy (Animal Models) Kinase_Selectivity->In_Vivo Selective Compounds End Lead Optimization/ Candidate Selection In_Vivo->End

Caption: Experimental Workflow for PAK1 Inhibitor Evaluation.

Conclusion

The comparative analysis of PAK1 inhibitors based on indole and azaindole scaffolds reveals that both are viable starting points for the development of potent and selective therapeutic agents. The azaindole scaffold, in particular, has demonstrated the potential to improve upon the physicochemical properties of indole-based inhibitors, which is a crucial aspect of drug development. The data presented herein, along with the detailed experimental protocols, provides a valuable resource for researchers in the field to guide future design and optimization efforts in the quest for novel and effective PAK1-targeted cancer therapies.

References

Confirming the Structure of 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde and its derivatives. This class of compounds holds significant interest in medicinal chemistry, and unambiguous structural elucidation is paramount for advancing drug discovery and development efforts. This document outlines common spectroscopic and crystallographic methods, presenting comparative data from related structures to aid in the characterization of new derivatives.

Spectroscopic and Crystallographic Analysis: A Comparative Overview

The definitive confirmation of a novel chemical structure, such as a derivative of this compound, relies on a combination of spectroscopic and crystallographic techniques. While spectroscopic methods provide crucial information about the molecular formula and connectivity, X-ray crystallography offers the unambiguous determination of the three-dimensional structure.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, coupling constants, and stereochemistry.Provides detailed information on the number and connectivity of protons.Can be complex to interpret for highly substituted or conformationally flexible molecules.
¹³C NMR Carbon skeleton and functional groups.Complements ¹H NMR for a complete picture of the carbon framework.Lower sensitivity than ¹H NMR; quaternary carbons can be difficult to detect.
IR Spectroscopy Presence of specific functional groups (e.g., C=O, N-H).Quick and simple method for functional group identification.Can be ambiguous for complex molecules with overlapping absorptions.
Mass Spectrometry Molecular weight and fragmentation patterns.Determines the molecular formula and provides clues about substructures.Isomeric compounds can be difficult to distinguish without fragmentation analysis.
X-ray Crystallography Absolute three-dimensional molecular structure.Provides definitive proof of structure and stereochemistry.Requires a suitable single crystal, which can be challenging to obtain.

Comparative Spectroscopic Data

While specific experimental data for this compound is not widely available in the literature, data from isomeric and structurally related compounds can serve as a valuable reference for spectral interpretation.

Table 1: Comparative ¹H NMR Data (δ, ppm) for Pyrrolopyridine Derivatives in CDCl₃

Proton1H-pyrrolo[3,2-c]pyridine Derivative[1]1H-pyrrolo[2,3-b]pyridine Derivative[2]Expected Range for this compound
Aldehyde-H--~9.5-10.5
Pyrrole-H6.82 (d)6.83 (s)~6.5-7.5
Pyridine-H9.08 (s), 7.50 (s), 7.43 (d)-~7.0-8.5
NH-12.01 (s, in DMSO-d6)~8.0-12.0 (broad)

Table 2: Comparative ¹³C NMR Data (δ, ppm) for Pyrrolopyridine Derivatives in CDCl₃

Carbon1H-pyrrolo[3,2-c]pyridine Derivative[1]1H-pyrrolo[2,3-b]pyridine Derivative[2]Expected Range for this compound
C=O (Aldehyde)--~180-195
Pyrrole-C102.32, 102.76, 105.81, 124.28101.98, 106.10~100-140
Pyridine-C127.88, 129.81, 129.99, 130.65127.99-135.97, 150.00, 153.48, 158.99~120-160

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Pyrrolopyridine Derivatives

Functional Group1H-pyrrolo[2,3-b]pyridine Derivative[2]Expected Range for this compound
N-H Stretch3344, 30173200-3400
C=O Stretch (Aldehyde)16741680-1710
C=N Stretch15931580-1620

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of results. Below are generalized procedures for key analytical techniques.

Synthesis of 1H-pyrrolo[3,2-b]pyridine Core

The synthesis of the 1H-pyrrolo[3,2-b]pyridine core, a necessary precursor, can be adapted from methods used for related isomers. A common approach involves the construction of the pyrrole ring onto a pre-existing pyridine structure. For instance, the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives has been achieved through a multi-step process starting from 2-bromo-5-methylpyridine. This involves oxidation, nitration, and subsequent cyclization reactions to form the fused pyrrole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations, which are essential for unambiguous assignment of all signals.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for preserving the molecular ion.

  • Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the compound. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation patterns that can aid in structural elucidation.

X-ray Crystallography
  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates and molecular geometry.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the experimental workflow for structure elucidation and the potential biological context of these molecules is crucial for drug development.

G Experimental Workflow for Structure Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Structure Confirmation Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS IR IR Spectroscopy Purification->IR Xray X-ray Crystallography Purification->Xray Structure Confirmed Structure NMR->Structure MS->Structure IR->Structure Xray->Structure Simplified FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR binds RAS RAS FGFR->RAS activates PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Migration ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->CellResponse

References

Unlocking the Anti-Cancer Potential: A Comparative Guide to Synthesized Diarylpentadienones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the anti-proliferative activity of novel synthesized diarylpentadienones, complete with experimental data, detailed protocols, and pathway visualizations.

Synthesized diarylpentadienones, analogues of the natural compound curcumin, have emerged as a promising class of molecules in oncology research. Their enhanced chemical stability and potent anti-proliferative activity against various cancer cell lines make them attractive candidates for further drug development. This guide provides a comparative assessment of the anti-proliferative efficacy of several synthesized diarylpentadienone derivatives, supported by experimental data from recent studies.

Comparative Anti-Proliferative Activity

The anti-proliferative effects of various synthesized diarylpentadienones have been quantified using half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values. Lower values are indicative of higher potency. The following tables summarize the activity of selected compounds against a panel of human cancer cell lines.

Table 1: Anti-Proliferative Activity of 3-Aryl-Evodiamine Derivatives (IC50 in µM)

CompoundHCT116 (Colon Cancer)4T1 (Breast Cancer)HepG2 (Liver Cancer)
Evodiamine (parent) > 12.5> 12.5> 12.5
6g 6.6113.03> 12.5
6h 10.128.34> 12.5
6k 0.84> 12.5> 12.5
6n 3.30> 12.5> 12.5
6r 10.3311.588.64
6y 0.580.99> 12.5

Data sourced from a study on 3-aryl-evodiamine derivatives. These compounds, while not strictly diarylpentadienones, share structural similarities and anti-proliferative mechanisms, providing a valuable comparison.

Table 2: Anti-Proliferative Activity of Diarylquinolizinium Derivatives (GI50 in µM)

CompoundLeukemia (CCRF-CEM)Colon Cancer (HCT-116)Breast Cancer (MCF-7)
Derivative 1 0.81.21.5
Derivative 2 0.50.91.1
Derivative 3 > 10> 10> 10
Derivative 4 0.30.60.7

Data from a study on diarylquinolizinium derivatives, highlighting potent activity in the sub-micromolar range for some analogues[1].

Table 3: Comparative Anti-Proliferative Activity of Diarylpentanoid MS13 and Curcumin (IC50 in µM)

CompoundNCI-H520 (Lung Squamous Cell Carcinoma)NCI-H23 (Lung Adenocarcinoma)
MS13 ~10~12
Curcumin > 50> 50

This data illustrates the enhanced potency of a synthesized diarylpentadienone (MS13) compared to its natural precursor, curcumin.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of the anti-proliferative activity of diarylpentadienones.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Synthesized diarylpentadienone compounds

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the diarylpentadienone compounds in culture medium. After the initial 24-hour incubation, replace the medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium from each well and add 100-150 µL of the solubilization solution to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Synthesized diarylpentadienones exert their anti-proliferative effects through the modulation of various cellular signaling pathways, primarily by inducing apoptosis (programmed cell death).

dot

G General Experimental Workflow for Assessing Anti-Proliferative Activity cluster_setup Experimental Setup cluster_assay Anti-Proliferative Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture treatment Cell Treatment with Compounds cell_culture->treatment compound_prep Synthesized Diarylpentadienone Preparation compound_prep->treatment incubation Incubation (24-72h) treatment->incubation mt_assay MTT Assay incubation->mt_assay absorbance Absorbance Reading mt_assay->absorbance ic50 IC50 Value Calculation absorbance->ic50 comparison Comparison of Compound Efficacy ic50->comparison

Caption: Workflow for evaluating anti-proliferative activity.

A common mechanism involves the activation of the intrinsic apoptotic pathway. Diarylpentadienones can induce cellular stress, leading to the activation of the tumor suppressor protein p53. Activated p53 can upregulate the expression of pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell by cleaving key cellular proteins, ultimately leading to apoptosis. Some diarylpentadienones may also trigger the extrinsic apoptotic pathway by upregulating death receptors on the cell surface.

dot

G Apoptotic Signaling Pathway Induced by Diarylpentadienones cluster_trigger Induction cluster_p53 p53-Mediated Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_execution Execution Diarylpentadienone Diarylpentadienone p53 p53 Activation Diarylpentadienone->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Diarylpentadienone-induced apoptosis pathway.

References

Comparative Analysis of 4-Azaindole-2-Carboxaldehyde Derived Kinase Inhibitors: A Cross-Reactivity and Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-azaindole scaffold has garnered significant attention in medicinal chemistry as a privileged structure for the development of potent and selective kinase inhibitors. Its ability to mimic the hinge-binding motif of ATP, coupled with favorable physicochemical properties, makes it an attractive starting point for inhibitor design. This guide provides a comparative analysis of kinase inhibitors derived from 4-azaindole-2-carboxaldehyde, with a focus on their cross-reactivity profiles and performance against various kinase targets. The information presented herein is synthesized from multiple studies to offer a broader perspective on the potential and specificity of this class of compounds.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory activities of various 4-azaindole derivatives against different kinases and cancer cell lines. Due to the lack of a single comprehensive cross-reactivity study on a series of 4-azaindole-2-carboxaldehyde-derived inhibitors, data from multiple sources are presented to illustrate the landscape of their biological activity.

Table 1: Inhibitory Activity of 4-Azaindole-Oxazole Amide Derivatives against Cancer Cell Lines and EGFR Kinase

This series of compounds was synthesized from a 4-azaindole-2-carboxaldehyde precursor.

Compound IDModificationMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)A375 IC₅₀ (µM)EGFR IC₅₀ (µM)
11d 4-Fluoro-phenyl0.0410.0450.0490.046
11e 4-Chloro-phenyl0.0390.0420.0460.041
11f 4-Bromo-phenyl0.0450.0490.0520.050
11j 4-Trifluoromethyl-phenyl0.0360.0380.0410.037
11k 3,4-Dichloro-phenyl0.0400.0430.0470.042
11l 4-Methoxy-phenyl0.0480.0510.0550.052
11m 4-Nitro-phenyl0.0340.0360.0390.035
11n 4-Cyano-phenyl0.0420.0460.0500.044
Erlotinib Reference Drug---0.070

Table 2: Cross-Reactivity Data for Various 4-Azaindole Kinase Inhibitors from Different Studies

This table provides a broader view of the kinase targets of 4-azaindole derivatives, though these are not all derived from the 2-carboxaldehyde precursor. This illustrates the potential for both selectivity and cross-reactivity within the 4-azaindole class.

Scaffold TypeTarget KinaseInhibitory PotencySelectivity Notes
4-Azaindole-containingPAK1Ki < 10 nMUp to 24-fold selectivity for group I over group II PAKs.[1]
N-nitrobenzenesulfonyl-4-azaindolec-MetIC₅₀ = 20 nM and 70 nMData from a focused study on c-Met inhibitors.[2][3]
4-Phenyl-7-azaindoleIKK2Good potencyImpressive almost 80-fold selectivity over IKK1. Only two kinases (IKK1 and AurB) inhibited within 100-fold of IKK2 in a panel of 36 kinases.[2]
4-Azaindole basedp38 MAP KinasePotent inhibitionOptimized for potent p38 inhibition with good physical properties.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on common practices in the field.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the kinase and its specific substrate to the desired concentrations in the kinase buffer.

    • Prepare a serial dilution of the test compound (e.g., 4-azaindole derivative) in DMSO, and then dilute further in the kinase buffer.

  • Assay Procedure :

    • Add the kinase, substrate, and test inhibitor to the wells of a 96- or 384-well plate.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection :

    • Quantify the kinase activity. This can be done using various methods such as:

      • Radiometric Assays : Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.

      • Fluorescence-Based Assays (e.g., TR-FRET) : A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor are used to detect the phosphorylated biotinylated peptide substrate.

      • Luminescence-Based Assays (e.g., ADP-Glo™) : Measuring the amount of ADP produced in the kinase reaction.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.

Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative activity of compounds on cancer cell lines.

  • Cell Culture :

    • Maintain the desired cancer cell lines (e.g., MCF-7, A549, A375) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure :

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds and a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Measurement :

    • Assess cell viability using a suitable method, such as:

      • MTT Assay : Add MTT solution to each well and incubate. Then, solubilize the formazan crystals with a solubilization buffer and measure the absorbance at a specific wavelength.

      • Resazurin Assay : Add resazurin solution and measure the fluorescence.

      • Luminescent Cell Viability Assay (e.g., CellTiter-Glo®) : Add the reagent and measure the luminescence, which correlates with the amount of ATP present.

  • Data Analysis :

    • Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited, by plotting the data and fitting it to a dose-response curve.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of key kinase targets for 4-azaindole inhibitors, EGFR and VEGFR.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Simplified EGFR signaling pathway.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Ligand Binding & Dimerization PLCg PLCg VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival Permeability Permeability eNOS->Permeability

Caption: Simplified VEGFR2 signaling pathway.

Experimental Workflow Diagram

Kinase_Inhibitor_Screening_Workflow cluster_workflow Experimental Workflow Start Compound Synthesis (4-Azaindole Derivatives) Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Assay Cell-Based Proliferation Assay (Anticancer Activity) Biochemical_Assay->Cell_Assay Potent Compounds Selectivity_Profiling Kinase Panel Screening (Cross-Reactivity) Cell_Assay->Selectivity_Profiling Active Compounds Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Selective Compounds

Caption: Kinase inhibitor screening workflow.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, a compound requiring careful management due to its potential hazards.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following information is synthesized from the SDS of structurally similar compounds, including various isomers and analogs of pyrrolopyridine carbaldehyde. This guidance should be used in conjunction with your institution's established safety protocols and in consultation with a qualified environmental health and safety (EHS) professional.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the hazard profiles of similar compounds, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If vapors or dust are generated, a NIOSH-approved respirator may be necessary.

Summary of Potential Hazards

The GHS classifications for structurally related compounds indicate that this compound is likely to be classified as follows:

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Acute Toxicity, Oral (Potential)4H302: Harmful if swallowed
Hazardous to the Aquatic Environment (Potential)-May be toxic to aquatic life.[1]

Note: This table is a synthesis of data from similar compounds and should be treated as a precautionary guide.[2][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its containers is through an approved chemical waste disposal company.

Experimental Protocol for Waste Collection and Disposal:

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Collect solid waste and any solutions containing this chemical in separate, designated, and compatible waste containers.

  • Waste Container Requirements:

    • Use a clearly labeled, sealable, and airtight waste container appropriate for organic chemical waste.

    • The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Labeling of Waste Containers:

    • Attach a completed hazardous waste label to the container as soon as the first waste is added.

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • An accurate description of the contents (e.g., solid, solution in methanol)

      • The associated hazards (e.g., Irritant, Harmful)

      • The date of accumulation.

  • Handling of Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate should be collected as hazardous waste.

    • After rinsing, the container may be disposed of according to institutional protocols, which may include defacing the label and placing it in the appropriate solid waste stream.

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary.

    • Wear appropriate PPE.

    • Absorb liquid spills with an inert, dry material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a sealed container for disposal.

    • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Arranging for Disposal:

    • When the waste container is full or no longer in use, arrange for its collection by your institution's EHS department or a licensed chemical waste disposal contractor.

    • Follow all institutional and local regulations for the storage and handover of chemical waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_spill Spill Response cluster_final Final Disposal PPE Don Appropriate PPE Segregate Segregate Waste PPE->Segregate Container Use Labeled, Compatible Waste Container Segregate->Container Collect Collect Solid & Liquid Waste Container->Collect Store Store Safely in Designated Area Collect->Store Spill Spill Occurs Absorb Absorb with Inert Material Spill->Absorb Contain CollectSpill Collect for Disposal Absorb->CollectSpill CollectSpill->Store Arrange Arrange for Professional Disposal Store->Arrange Disposal Dispose via Approved Waste Facility Arrange->Disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for Handling 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde. Adherence to these procedural guidelines is critical to ensure personal safety and proper disposal.

Hazard Summary

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

A "Warning" signal word is associated with this compound.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure. The following table summarizes the recommended equipment based on the known hazards of this compound and related chemical classes, such as aromatic aldehydes and pyridine derivatives.

Protection TypeSpecific RecommendationsRationale
Hand Protection Butyl rubber or Polyvinyl Alcohol (PVA) gloves are recommended for extended contact.[2][3][4] Nitrile gloves may be used for incidental splash protection but should be changed immediately upon contact.[5]Provides chemical resistance against aldehydes, ketones, and pyridine-based compounds.[2][3][4][5]
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.Protects against splashes that can cause serious eye irritation.[1]
Skin and Body Protection A chemical-resistant lab coat, fully buttoned, worn over full-length clothing. Closed-toe shoes are required.Prevents skin contact, which can cause irritation.[1][5]
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.[1][5]

Occupational Exposure Limits (Reference)

While specific occupational exposure limits for this compound are not established, the limits for related compounds provide a valuable reference for risk assessment.

CompoundOrganizationTWA (8-hour)STEL (15-minute)
Pyridine OSHA5 ppm (15 mg/m³)[2]-
ACGIH1 ppm[4]-
NIOSH5 ppm (15 mg/m³)[2]-
Benzaldehyde ACGIH-4 ppm
Multiple (International)5 mg/m³ - 10 mg/m³[6]10 mg/m³ - 40 mg/m³[6]

Operational Plan: Step-by-Step Handling Procedures

Preparation and Weighing
  • Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.

  • PPE: Don all required PPE as outlined in the table above before handling the chemical.

  • Handling Solids: To minimize dust formation, handle the solid compound gently. Use dedicated, clearly labeled spatulas and weighing boats.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing. Keep containers covered as much as possible.

During Experiment
  • Labeling: Clearly label all vessels containing the chemical with its name and associated hazards.

  • Work Area: Maintain a clean and organized workspace.

  • Working Alone: Avoid working alone. Ensure a colleague is aware of the experiment being conducted.

Post-Experiment
  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Use a suitable solvent followed by soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, followed by eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection
  • Solid Waste: Collect contaminated items such as weighing paper, paper towels, and gloves in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[7][8]

Storage and Disposal
  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Labeling: Ensure all waste containers are accurately labeled with a hazardous waste tag as soon as waste is added.

  • Disposal Request: When the container is full or no longer in use, submit a chemical waste collection request through your institution's Environmental Health and Safety (EHS) office.

Emergency Procedures

Spills
  • Small Spills (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

    • Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Prevent the spill from entering drains.[9]

    • Contact your institution's EHS or emergency response team immediately.

Exposures
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow for Safe Handling of this compound

prep Preparation - Designate area in fume hood - Don all required PPE handling Handling & Use - Weigh solids carefully - Prepare solutions slowly - Label all containers prep->handling post_exp Post-Experiment - Decontaminate surfaces - Remove PPE correctly - Wash hands handling->post_exp waste Waste Disposal - Collect solids & liquids separately - Triple-rinse empty containers - Store & label as hazardous waste handling->waste spill Spill Response - Evacuate if large spill - Absorb small spills - Decontaminate area handling->spill exposure Exposure Response - Skin/Eye: Flush with water (15 min) - Inhalation: Move to fresh air - Seek immediate medical attention handling->exposure end End post_exp->end waste->end spill->end exposure->end start Start start->prep

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Reactant of Route 2
1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.